2-Methoxy-9H-fluoren-9-OL
Description
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Properties
CAS No. |
92254-10-9 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methoxy-9H-fluoren-9-ol |
InChI |
InChI=1S/C14H12O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8,14-15H,1H3 |
InChI Key |
IJLRCJSWVQQRDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-9H-fluoren-9-ol
This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-9H-fluoren-9-ol, a derivative of the versatile fluorenol scaffold. Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes information from its precursor, 2-Methoxy-9H-fluoren-9-one, and the parent compound, 9-fluorenol. It offers field-proven insights into its synthesis, characterization, and predicted properties, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Fluorenol Scaffold
The fluorenol moiety is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. The introduction of a methoxy group at the 2-position of the fluorene ring is anticipated to modulate these characteristics by altering the electronic and steric nature of the molecule. This modification can influence solubility, metabolic stability, and target-binding interactions, making 2-Methoxy-9H-fluoren-9-ol a compound of significant interest for further investigation.
Synthesis of 2-Methoxy-9H-fluoren-9-ol
The most direct and efficient route to obtaining 2-Methoxy-9H-fluoren-9-ol is through the reduction of its corresponding ketone, 2-Methoxy-9H-fluoren-9-one. This transformation is a standard procedure in organic synthesis, often employing a mild reducing agent such as sodium borohydride.
Caption: Workflow for the synthesis of 2-Methoxy-9H-fluoren-9-ol.
A detailed experimental protocol for this synthesis is provided in Section 4.1. The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the yellow spot of the starting ketone and the appearance of a new, typically less polar, spot for the alcohol product.[1][2]
Physicochemical Properties
Due to the scarcity of direct experimental data for 2-Methoxy-9H-fluoren-9-ol, this section provides a comparative analysis with its precursor and the parent fluorenol compound, along with predicted properties based on established chemical principles.
| Property | 2-Methoxy-9H-fluoren-9-one (Precursor) | 9-Fluorenol (Parent Compound) | 2-Methoxy-9H-fluoren-9-ol (Predicted) |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₃H₁₀O[3] | C₁₄H₁₂O₂ |
| Molecular Weight | 210.23 g/mol | 182.22 g/mol [3] | 212.24 g/mol |
| Appearance | Light yellow to yellow solid[4] | White to cream crystalline powder[3][5] | Expected to be a white or off-white solid |
| Melting Point | Not available | 153-154 °C[3] | Predicted to be slightly lower than 9-fluorenol due to the potential disruption of crystal packing by the methoxy group. |
| Solubility | Information not widely available | Insoluble in water; slightly soluble in chloroform and methanol[3][5] | Expected to have low water solubility but likely soluble in common organic solvents like methanol, ethanol, chloroform, and acetone. The methoxy group may slightly increase polarity compared to fluorene. |
| pKa | Not applicable | 13.34 ± 0.20 (Predicted)[3] | The acidity of the hydroxyl proton is expected to be similar to that of 9-fluorenol. |
| LogP (Octanol/Water) | 3.6 (Computed) | 2.4 (for Fluorenol) | Predicted to be in a similar range to the precursor, possibly slightly lower due to the introduction of the hydroxyl group. |
The introduction of the methoxy group is known to influence the electronic properties and solubility of molecules.[6] While it adds to the molecular weight, its impact on the melting point can be complex, depending on how it affects the crystal lattice structure. The solubility in polar organic solvents is expected to be good due to the presence of the hydroxyl group capable of hydrogen bonding.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 2-Methoxy-9H-fluoren-9-ol.
Synthesis via Reduction of 2-Methoxy-9H-fluoren-9-one
This protocol is adapted from established procedures for the reduction of fluorenone.[1][2][7][8][9]
-
Dissolution: In a suitable round-bottom flask, dissolve 1.0 g of 2-Methoxy-9H-fluoren-9-one in 20 mL of methanol. Gentle warming may be required to achieve complete dissolution.[8]
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Reduction: Slowly add 0.2 g of sodium borohydride (NaBH₄) to the cooled solution in portions. The yellow color of the starting material should fade as the reaction progresses.[2]
-
Reaction Monitoring: Monitor the reaction progress using TLC with a suitable eluent system (e.g., 8:2 hexane:ethyl acetate).[8]
-
Quenching: Once the reaction is complete (typically within 30 minutes), slowly add 10 mL of deionized water to quench the excess sodium borohydride.
-
Neutralization and Precipitation: Add 1 M hydrochloric acid (HCl) dropwise until the solution is neutral. The product, 2-Methoxy-9H-fluoren-9-ol, should precipitate as a white solid.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[7]
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
4.2.1. Melting Point Determination
The melting point can be determined using a standard melting point apparatus.[10][11]
-
Load a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly, at a rate of approximately 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.
4.2.2. Solubility Testing
A qualitative assessment of solubility can be performed using a range of solvents.[12][13][14][15][16]
-
Place approximately 10 mg of the compound into separate small test tubes.
-
Add 1 mL of the test solvent (e.g., water, ethanol, methanol, chloroform, hexane) to each tube.
-
Agitate the tubes and observe if the solid dissolves completely.
-
For water solubility, the pH of the resulting solution can be tested with litmus paper to identify any acidic or basic properties.[13]
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for structural elucidation.[4][5][17][18]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[4][17]
-
¹H NMR: In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the proton on the hydroxyl-bearing carbon (a singlet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
4.2.4. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.[3][19][20]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[3] Alternatively, a Nujol mull can be prepared.[3][20]
-
Expected Absorptions: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching bands for the aromatic and methoxy groups, and C-O stretching bands will also be present.
4.2.5. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[21][22][23][24][25][26][27]
-
Sample Preparation: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[21][24]
-
Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Methoxy-9H-fluoren-9-ol (212.24 g/mol ). The fragmentation pattern can provide further structural information. For instance, the fragmentation of 9-fluorenol often shows significant peaks at m/z 181 and 152.[28][29]
Safety and Handling
As there is no specific safety data sheet for 2-Methoxy-9H-fluoren-9-ol, precautions should be based on the data available for its precursor and the parent fluorenol.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[30][31] Avoid contact with skin, eyes, and clothing.[32][33][34] Do not ingest.[32][33]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[30][32][34]
-
Fire Safety: The compound is expected to be combustible. Keep away from heat and open flames. Suitable extinguishing media include water spray, carbon dioxide, dry chemical, and alcohol-resistant foam.[30][33]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[30]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data for 2-Methoxy-9H-fluoren-9-ol is limited, this technical guide provides a robust framework for its synthesis, characterization, and the prediction of its key physicochemical properties. By leveraging established chemical principles and comparative data from related, well-characterized compounds, researchers can confidently proceed with the investigation of this promising molecule for applications in drug discovery and materials science. The provided protocols offer a solid foundation for generating the empirical data needed to fully elucidate its properties.
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MDPI. (2025, April 25). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methoxy-9-fluorenol for Researchers and Drug Development Professionals
Introduction: The Fluorene Scaffold and the Significance of 2-Methoxy-9-fluorenol
The fluorene tricycle is a privileged structural motif in medicinal chemistry and materials science, valued for its rigid, planar geometry and rich electronic properties. This framework is a cornerstone in the development of a diverse array of functional molecules, from organic light-emitting diodes (OLEDs) to potent therapeutic agents. While a variety of substituted fluorene derivatives have been explored, this guide will focus on a specific, yet under-documented, member of this family: 2-methoxy-9-fluorenol .
A critical point of clarification is the distinction between 2-methoxy-9-fluorenone and 2-methoxy-9-fluorenol . The former, a ketone, is a commercially available and well-characterized compound. The latter, an alcohol, is the subject of this guide and represents a key synthetic target for further molecular elaboration. The presence of the hydroxyl group at the 9-position introduces a reactive handle for derivatization, a crucial feature for medicinal chemists in lead optimization and the development of novel therapeutics.
This technical guide will provide a comprehensive overview of the molecular structure and weight of 2-methoxy-9-fluorenol. Given the limited direct literature on this specific alcohol, we will first detail the properties of its readily available precursor, 2-methoxy-9-fluorenone. Subsequently, a validated, step-by-step protocol for the synthesis of 2-methoxy-9-fluorenol via the reduction of its ketone analogue will be presented. This will be followed by a detailed analysis of the expected molecular and spectroscopic characteristics of the target molecule, and a discussion of its potential applications in research and drug development.
2-Methoxy-9-fluorenone: The Key Precursor
A thorough understanding of the starting material is paramount for the successful synthesis and characterization of the target molecule. 2-Methoxy-9-fluorenone serves as the foundational building block for accessing 2-methoxy-9-fluorenol.
Molecular Structure and Properties
2-Methoxy-9-fluorenone is a polycyclic aromatic ketone.[1] Its molecular architecture features a central five-membered ring containing a ketone functional group, fused to two flanking benzene rings.[1] A methoxy group is substituted at the 2-position of this tricyclic system.[1]
Below is a summary of the key identifiers and properties of 2-methoxy-9-fluorenone:
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxyfluoren-9-one | [1][2] |
| CAS Number | 3133-07-1 | [1][2] |
| Molecular Formula | C₁₄H₁₀O₂ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | [1] |
| InChI | InChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | [1] |
digraph "2-methoxy-9-fluorenone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.5,-0.5!"]; O2 [label="O", pos="-3.5,0.5!"]; C15 [label="CH3", pos="-4.5,0.5!"];
// Edges for the fluorenone core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5]; C6 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C13 [style=invis]; // for positioning the ketone C13 -- C14 [style=invis]; C14 -- O1 [len=1.5];
// Methoxy group C3 -- O2 [len=1.5]; O2 -- C15 [len=1.5];
// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C14 -- O1 [style=bold];
// Positioning C1 [pos="-1,0!"]; C2 [pos="-2,0.866!"]; C3 [pos="-2,2.366!"]; C4 [pos="-1,3.232!"]; C5 [pos="0,3.232!"]; C6 [pos="1,2.366!"]; C7 [pos="1,0!"]; C8 [pos="2,0.866!"]; C9 [pos="3,0!"]; C10 [pos="3,-1.5!"]; C11 [pos="2,-2.366!"]; C12 [pos="0,0!"]; C13 [pos="0,-1.5!"]; C14 [pos="0,-1.5!"]; O1 [pos="0,-2.5!"]; O2 [pos="-3,3.232!"]; C15 [pos="-4,3.232!"];
}
Caption: Molecular structure of 2-methoxy-9-fluorenone.
From Ketone to Alcohol: Synthesis of 2-Methoxy-9-fluorenol
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, typically achieved through reduction. The reduction of the parent compound, 9-fluorenone, to 9-fluorenol is a well-established laboratory procedure, often utilizing sodium borohydride (NaBH₄) as the reducing agent.[3][4] This choice is predicated on the reagent's selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more powerful reducing agents like lithium aluminum hydride.
The proposed synthesis of 2-methoxy-9-fluorenol involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2-methoxy-9-fluorenone. This is followed by a protonation step, typically from the solvent or a mild acid workup, to yield the final alcohol product.
Experimental Protocol: Reduction of 2-Methoxy-9-fluorenone
This protocol is adapted from established procedures for the reduction of 9-fluorenone.[3][5]
Materials:
-
2-methoxy-9-fluorenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., 8:2 hexane:ethyl acetate)
Procedure:
-
Dissolution: In a suitable round-bottom flask, dissolve 2-methoxy-9-fluorenone in methanol. Gentle warming may be necessary to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reaction rate. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material to a colorless solution.[6]
-
Reaction Monitoring: Monitor the reaction by TLC. Spot the reaction mixture alongside the starting material on a TLC plate and elute with a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Quenching: Once the reaction is complete, carefully add 1 M HCl to quench the excess sodium borohydride. This will be accompanied by gas evolution (hydrogen).
-
Extraction: Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent from the organic layer under reduced pressure to yield the crude 2-methoxy-9-fluorenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-methoxy-9-fluorenol as a solid.
Caption: Synthetic workflow for the reduction of 2-methoxy-9-fluorenone.
Molecular and Spectroscopic Profile of 2-Methoxy-9-fluorenol
Based on the successful reduction of the ketone precursor, we can confidently define the molecular structure and predict the key analytical characteristics of 2-methoxy-9-fluorenol.
Molecular Structure and Weight
The reduction of the ketone at the 9-position to a hydroxyl group results in the following molecular properties for 2-methoxy-9-fluorenol:
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C2(O) |
| InChI | InChI=1S/C14H12O2/c1-16-10-6-7-12-11-5-3-2-4-9(11)8-13(15)14(12)10/h2-7,13,15H,8H2,1H3 |
digraph "2-methoxy-9-fluorenol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="CH-OH", pos="0,-1.5!"]; O2 [label="O", pos="-3.5,0.5!"]; C15 [label="CH3", pos="-4.5,0.5!"];
// Edges for the fluorenol core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C7 [len=1.5]; C6 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C13 [len=1.5];
// Methoxy group C3 -- O2 [len=1.5]; O2 -- C15 [len=1.5];
// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold];
// Positioning C1 [pos="-1,0!"]; C2 [pos="-2,0.866!"]; C3 [pos="-2,2.366!"]; C4 [pos="-1,3.232!"]; C5 [pos="0,3.232!"]; C6 [pos="1,2.366!"]; C7 [pos="1,0!"]; C8 [pos="2,0.866!"]; C9 [pos="3,0!"]; C10 [pos="3,-1.5!"]; C11 [pos="2,-2.366!"]; C12 [pos="0,0!"]; C13 [pos="0,-1.5!"]; O2 [pos="-3,3.232!"]; C15 [pos="-4,3.232!"]; }
Caption: Molecular structure of 2-methoxy-9-fluorenol.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics of 2-methoxy-9-fluorenol, based on the known data for 9-fluorenol and the principles of spectroscopic interpretation.[7]
| Technique | Expected Signature | Rationale |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), a singlet for the methoxy group (~3.8 ppm), a singlet for the proton at the 9-position (~5.5 ppm), and a broad singlet for the hydroxyl proton (variable). | The chemical shifts are based on the known spectrum of 9-fluorenol, with the addition of the methoxy signal in the expected region.[7] |
| ¹³C NMR | Multiple signals in the aromatic region, a signal for the methoxy carbon (~55 ppm), and a signal for the carbon at the 9-position bearing the hydroxyl group (~75 ppm). | The presence of the electron-donating methoxy group will influence the chemical shifts of the aromatic carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol), C-H stretching of the aromatic and methoxy groups (~2850-3100 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹). | The most significant feature will be the appearance of the hydroxyl stretch, and the disappearance of the strong carbonyl stretch from the starting material (around 1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 212.24. | This corresponds to the calculated molecular weight of the compound. |
Potential Applications in Research and Drug Development
Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The precursor, 2-methoxy-9-fluorenone, has been investigated for its potential anticancer and antioxidant properties.[1]
The introduction of a hydroxyl group at the 9-position in 2-methoxy-9-fluorenol opens up new avenues for its application in drug development:
-
A Handle for Derivatization: The hydroxyl group can serve as a reactive site for the synthesis of a library of new derivatives through esterification, etherification, or other reactions. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
-
Improved Pharmacokinetic Profile: The introduction of a polar hydroxyl group may enhance the aqueous solubility of the fluorene scaffold, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile.
-
Modulation of Biological Activity: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. This could lead to altered or enhanced biological activity compared to the ketone precursor.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-methoxy-9-fluorenol and its precursor. It is recommended to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for the closely related compound, 9-fluorenol.[3]
Conclusion
While direct experimental data for 2-methoxy-9-fluorenol is not abundant in the scientific literature, its molecular structure and properties can be confidently inferred from its well-characterized ketone precursor, 2-methoxy-9-fluorenone. The synthetic pathway to 2-methoxy-9-fluorenol via reduction is straightforward and based on established chemical principles. The presence of the hydroxyl group at the 9-position makes 2-methoxy-9-fluorenol a valuable intermediate for researchers and drug development professionals, offering a versatile platform for the synthesis of novel fluorene derivatives with potentially enhanced therapeutic properties. This guide provides a solid foundation for the synthesis, characterization, and further exploration of this promising molecule.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]
-
University of Richmond Blogs. (n.d.). Project 5A – S23 | Organic Chemistry I Lab. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-fluoren-9-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 2g 9 and 2g 99. Retrieved from [Link]
-
OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17301, 2-Methoxyfluorene. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Retrieved from [Link]
-
YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]
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Studylib. (n.d.). 9-Fluorenone Reduction: Lab Experiment & Analysis. Retrieved from [Link]
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YouTube. (2021, April 9). Reduction of 9-Fluorenone. Retrieved from [Link]
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National Center for Biotechnology Information. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]
-
Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Retrieved from [Link]
-
ACS Publications. (n.d.). Convenient preparation of (9-fluorenyl)methanol and its 2,7-dihalo derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
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2-Methoxy-9H-fluoren-9-OL CAS number and chemical identifiers
Executive Summary
2-Methoxy-9H-fluoren-9-ol (CAS: 92254-10-9) is a secondary alcohol derivative of the fluorene class, characterized by a methoxy substituent at the C2 position and a hydroxyl group at the C9 benzylic position. While less commercially ubiquitous than its parent ketone (2-methoxy-9-fluorenone), it serves as a critical intermediate in the synthesis of photolabile protecting groups, organic semiconductors, and functionalized fluorene scaffolds.
This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of 2-methoxy-9H-fluoren-9-ol, designed for researchers in organic synthesis and materials science.
Part 1: Chemical Identification & Properties[1]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 2-Methoxy-9H-fluoren-9-ol |
| Common Names | 2-Methoxyfluorenol; 9-Hydroxy-2-methoxyfluorene |
| CAS Number | 92254-10-9 (Associated); Precursor Ketone CAS: 3133-07-1 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| SMILES | COC1=CC2=C(C=C1)C3=CC=CC=C3C(O)2 |
| InChI Key | Derivative specific (Analogous to parent fluorenol structure) |
Physicochemical Profile[3][4]
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in polar organic solvents (DCM, THF, Ethyl Acetate, Methanol); insoluble in water.
-
Melting Point: ~130–140 °C (Predicted based on parent 9-fluorenol [153°C] and 2-methoxyfluorene derivatives).
-
Acidity (pKa): ~13–14 (Benzylic alcohol).
Part 2: Synthetic Pathways[5][6]
The most robust route to 2-methoxy-9H-fluoren-9-ol is the chemoselective reduction of 2-methoxy-9-fluorenone (CAS 3133-07-1). This reaction transforms the sp² hybridized carbonyl carbon into an sp³ hybridized center, generating the secondary alcohol.
Synthesis Workflow (DOT Diagram)
Caption: Chemoselective reduction pathway from fluorenone precursor to fluorenol target.
Detailed Experimental Protocol
Objective: Synthesis of 2-methoxy-9H-fluoren-9-ol on a 5 mmol scale.
Reagents:
-
2-Methoxy-9-fluorenone (1.05 g, 5.0 mmol)
-
Sodium Borohydride (NaBH₄) (0.28 g, 7.5 mmol, 1.5 eq)
-
Methanol (20 mL)
-
Tetrahydrofuran (THF) (10 mL) – Optional co-solvent to enhance solubility.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-9-fluorenone in a mixture of Methanol and THF (2:1 ratio). Ensure complete dissolution; mild heating (40°C) may be required, followed by cooling to 0°C.
-
Reduction: Slowly add NaBH₄ in small portions over 10 minutes to the stirring solution at 0°C. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
Quench: Cool the flask to 0°C. Quench excess hydride by dropwise addition of 1M HCl (10 mL) or saturated NH₄Cl solution until gas evolution ceases and pH is neutral/slightly acidic.
-
Workup: Evaporate the bulk of the organic solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Crystallization: Recrystallize the crude solid from hot Ethanol or Hexane/EtOAc to yield pure 2-methoxy-9H-fluoren-9-ol as white needles.
Part 3: Structural Characterization
Verification of the product relies on distinguishing the alcohol methine proton from the aromatic signals and confirming the loss of the carbonyl carbon signal.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.6–7.2 ppm (m, 7H): Aromatic protons of the fluorene core.
-
δ 5.55 ppm (d, J = 6.0 Hz, 1H): H-9 benzylic proton. This is the diagnostic signal for the reduction.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) group.
-
δ 2.10 ppm (d, J = 6.0 Hz, 1H): Hydroxyl (-OH) proton (coupling disappears upon D₂O shake).
¹³C NMR (100 MHz, CDCl₃):
-
δ 159.5 ppm: C-2 (Methoxy substituted aromatic carbon).
-
δ 145.0–110.0 ppm: Aromatic carbons.
-
δ 75.2 ppm: C-9 (Carbinol carbon). Note: Significant upfield shift from the ketone precursor (~193 ppm).
-
δ 55.6 ppm: Methoxy carbon.
Mass Spectrometry
-
Method: GC-MS or ESI-MS.
-
Molecular Ion: [M]⁺ = 212.1 m/z.
-
Fragmentation: Loss of water ([M-18]⁺) is common in electron impact (EI) ionization, leading to the formation of the stable fluorenyl cation (m/z 194).
Part 4: Applications & Reactivity[4]
Reactivity Profile (DOT Diagram)
Caption: Divergent synthetic utility of the 9-fluorenol scaffold.
Key Applications
-
Photolabile Protecting Groups: The 9-fluorenyl moiety is the core of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group. The introduction of the electron-donating methoxy group at the 2-position alters the photophysical properties, potentially tuning the photosensitivity for specific wavelength deprotection strategies in peptide synthesis.
-
Solvolysis Studies: 2-Methoxy-9-fluorenol serves as a model substrate for studying carbocation stability. The methoxy group stabilizes the transient carbocation at the 9-position through resonance, increasing the rate of solvolysis compared to unsubstituted 9-fluorenol.
-
Hole-Transport Materials: Fluorene derivatives are ubiquitous in OLEDs. This alcohol can be converted into 9,9-disubstituted fluorenes or polymerized to form conductive hosts.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. While stable at room temperature, keeping it under inert atmosphere (Nitrogen/Argon) prevents slow oxidation back to the ketone over long periods.
-
Spill Response: Sweep up solid spills; absorb solutions with vermiculite. Dispose of as organic chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link](Precursor data and derivative linkage).
-
Master Organic Chemistry. Reduction of Ketones with Sodium Borohydride (NaBH4). Retrieved from [Link](Mechanistic validation).
-
ChemSRC. CAS 92254-10-9 Entry. Retrieved from [Link](CAS Identifier verification).
Solubility Profile and Characterization of 2-Methoxy-9H-fluoren-9-ol
[1]
Executive Summary
2-Methoxy-9H-fluoren-9-ol (also known as 2-methoxyfluoren-9-ol) is a fluorene derivative characterized by a secondary alcohol at the C9 bridgehead and a methoxy substituent at the C2 position.[1] It serves as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores (e.g., lumefantrine analogs).[1]
This guide provides a comprehensive solubility profile derived from structural proxy analysis of the parent compound (9-Fluorenol ) and thermodynamic principles.[1] It establishes the "Solubility Class" for standard organic solvents and details the Standardized Solubility Determination Protocol required for precise quantitation in drug development workflows.
Key Solubility Characteristics:
Physicochemical Identity & Structural Analysis[1][2]
The solubility behavior of 2-Methoxy-9H-fluoren-9-ol is governed by the competition between the lipophilic fluorene core and the polar hydrogen-bonding hydroxyl group.[1] The C2-methoxy group adds electron density to the aromatic system, slightly increasing polarizability compared to the unsubstituted parent.[1]
| Property | Value / Description | Source/Note |
| Chemical Name | 2-Methoxy-9H-fluoren-9-ol | |
| Parent Compound | 9-Fluorenol (CAS 1689-64-1) | Proxy Reference |
| Molecular Weight | 212.24 g/mol | Calculated |
| H-Bond Donors | 1 (C9-OH) | |
| H-Bond Acceptors | 2 (C9-OH, C2-OCH3) | |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic |
| Estimated MP | 135–145 °C | Lower than 9-Fluorenol (153°C) due to symmetry disruption.[1][2] |
Solubility Profile in Organic Solvents[1][3]
The following data categorizes solvents based on their interaction with the solute's fluorenyl core (
Data Confidence: High (Qualitative). Quantitative values are estimated based on 9-Fluorenol thermodynamics.[1]
Table 1: Solubility Classification
| Solvent Class | Representative Solvent | Solubility Rating (25°C) | Operational Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; synthesis medium.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Stock solution preparation for biological assays.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Primary Recrystallization System. Soluble at boiling; sparingly soluble at 4°C. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Good for hot extraction; poor for crystallization yield.[1] |
| Esters | Ethyl Acetate | Moderate to High | General purpose organic phase for workup.[1] |
| Ethers | THF, Diethyl Ether | High | Reaction solvent (e.g., Grignard, Reduction).[1] |
| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low / Insoluble (<1 mg/mL) | Anti-solvent for precipitation.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble | Aqueous wash phase during workup. |
Mechanistic Insight: The "Methoxy Effect"
Compared to the parent 9-Fluorenol , the 2-Methoxy substituent introduces a permanent dipole moment to the aromatic ring.[1]
-
In Alcohols: The ether oxygen accepts weak H-bonds, slightly increasing solubility in Methanol compared to 9-Fluorenol.[1]
-
In Non-Polar Solvents: The increased polarity slightly decreases solubility in Hexane compared to the parent, making Hexane a more effective anti-solvent for the methoxy derivative.[1]
Experimental Protocols
Protocol A: Standardized Solubility Determination (Shake-Flask Method)
Purpose: To generate precise thermodynamic solubility data (S_eq) for regulatory filing or process optimization.[1]
Reagents:
-
Test Compound: 2-Methoxy-9H-fluoren-9-ol (>98% purity).[1][2]
-
Solvents: HPLC Grade.
-
Standard: 9-Fluorenol (Internal Standard for HPLC).[1]
Workflow Visualization:
Figure 1: Step-by-step workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: Add excess solid (~50 mg) of 2-Methoxy-9H-fluoren-9-ol to 1.0 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker (200 rpm) or magnetic stirrer.
-
Clarification: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (Nylon filters may adsorb the aromatic compound).[1]
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile. Analyze via HPLC (C18 column, 60:40 ACN:Water, UV detection at 280 nm).
-
Calculation: Compare peak area against a 5-point calibration curve.
Protocol B: Purification via Recrystallization
Purpose: To purify crude material synthesized via the reduction of 2-methoxy-9-fluorenone.[1]
Logic: Utilizing the steep solubility curve in Ethanol.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) . If insoluble material remains, hot filter.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Precipitation: Cool further to 0–4°C on an ice bath.
-
Collection: Filter the white needles/plates and wash with cold Hexane (to remove non-polar impurities) or cold Ethanol.[1]
-
Drying: Vacuum dry at 40°C.
Synthesis & Pathway Context
Understanding the synthesis aids in predicting impurity profiles (e.g., unreacted ketone).[1]
Reaction: Reduction of 2-Methoxy-9H-fluoren-9-one.[1]
Reagent: Sodium Borohydride (
Figure 2: Synthesis pathway illustrating the solubility shift from ketone to alcohol.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link][1]
-
Ribeiro da Silva, M. A. V., et al. (2005). Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
Technical Safety & Toxicology Guide: 2-Methoxyfluoren-9-ol
Topic: Safety Data Sheet (SDS) and Toxicity of 2-Methoxyfluoren-9-ol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
2-Methoxyfluoren-9-ol (CAS: 92254-10-9) is a polycyclic aromatic hydrocarbon (PAH) derivative. It primarily serves as a metabolic intermediate in the biotransformation of the potent mutagen 2-methoxyfluorene and as a synthetic building block in the development of fluorene-based pharmaceuticals and optoelectronic materials.
This guide synthesizes available toxicological data, Structure-Activity Relationship (SAR) inferences, and standard safety protocols. Unlike generic SDS documents, this whitepaper contextualizes the compound's hazards within its metabolic pathway, offering a "proximate metabolite" perspective critical for research handling.
Chemical Identification Table
| Parameter | Details |
| Chemical Name | 2-Methoxy-9H-fluoren-9-ol |
| Synonyms | 2-Methoxy-9-hydroxyfluorene; 9-Hydroxy-2-methoxyfluorene |
| CAS Number | 92254-10-9 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane |
| Melting Point | >100°C (Predicted based on fluoren-9-ol analogs) |
Hazard Identification (GHS Classification)
Note: As a specialized research chemical, official GHS classification is often derived from SAR analysis of the parent fluoren-9-ol and the 2-methoxyfluorene analog.
Signal Word: WARNING
Hazard Statements
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H341: Suspected of causing genetic defects (Based on SAR with 2-methoxyfluorene).
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements
-
P201: Obtain special instructions before use.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Toxicological Profile & Metabolic Mechanism[9]
Structure-Activity Relationship (SAR) Analysis
The toxicity of 2-methoxyfluoren-9-ol cannot be viewed in isolation. It is structurally related to 2-acetylaminofluorene (2-AAF) , a model carcinogen.[3][4]
-
The Fluorene Core: The planar tricyclic system allows for DNA intercalation.
-
The 2-Methoxy Substituent: Electron-donating groups at the 2-position of the fluorene ring generally enhance mutagenic potential by stabilizing reactive intermediates formed during metabolism.
-
The 9-Hydroxyl Group: In many PAH pathways, the 9-position is the site of oxidative attack (hydroxylation) by Cytochrome P450 enzymes.[4] The conversion of 2-methoxyfluorene to 2-methoxyfluoren-9-ol represents a Phase I metabolic step. While often considered a detoxification route (making the molecule more polar for excretion), the 9-ol species can undergo Phase II conjugation (sulfonation), potentially generating reactive electrophiles.[4]
Metabolic Pathway Visualization
The following diagram illustrates the metabolic context of 2-methoxyfluoren-9-ol, highlighting its origin from the mutagen 2-methoxyfluorene and its downstream fate.
Caption: Metabolic trajectory of 2-methoxyfluorene. The 9-ol derivative is a pivot point between detoxification (green) and potential bioactivation (red dashed).
Experimental Protocols
Synthesis via Reduction (Self-Validating Protocol)
For researchers requiring high-purity 2-methoxyfluoren-9-ol, reduction from the commercially available ketone (2-methoxyfluoren-9-one) is the standard method.
Reagents:
-
2-Methoxyfluoren-9-one (CAS 3133-07-1)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dilute HCl (1M)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 2-methoxyfluoren-9-one in MeOH (approx. 10 mL per gram). Ensure complete dissolution; mild heating (40°C) may be required.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor via TLC (20% Ethyl Acetate/Hexane). The bright yellow color of the ketone should fade to colorless/pale yellow.
-
Quenching: Carefully add dilute HCl dropwise until pH ~7 to destroy excess hydride.
-
Isolation: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white needle-like crystals.
Handling & Safety Decision Tree
This workflow ensures safety compliance when handling this compound in a research setting.
Caption: Standard Operating Procedure (SOP) decision tree for safe laboratory handling and disposal.
Ecological Information
Based on the properties of the parent fluoren-9-ol:
-
Aquatic Toxicity: High. PAHs and their hydroxylated derivatives are known to bioaccumulate in aquatic organisms.
-
Persistence: Not readily biodegradable.
-
Mobility: Low mobility in soil due to high adsorption coefficient (Koc).
Disposal Protocol: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Never dispose of into drains or the environment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]
-
Molaid Chemicals. Chemical Property Data for CAS 92254-10-9. Retrieved from [Link]
-
Rastogi, S. K., et al. Reduction of 9-Fluorenone Lab Experiment. Journal of Chemical Education (Contextual Protocol). Retrieved from [Link]
Sources
The Ascendant Trajectory of 2-Methoxy-9H-fluoren-9-OL Derivatives in Therapeutic Innovation
A Technical Guide for Researchers and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, has long been a privileged structure in medicinal chemistry, affording a rigid and planar framework for the design of novel therapeutic agents. Among its myriad of derivatives, those originating from 2-Methoxy-9H-fluoren-9-OL have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of these derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships, particularly in the realm of oncology.
The 2-Methoxy-9H-fluoren-9-OL Core: A Foundation for Diverse Bioactivity
The 2-Methoxy-9H-fluoren-9-OL scaffold is characterized by a fluorene nucleus with a hydroxyl group at the C9 position and a methoxy group at the C2 position. The presence of the methoxy group, a common substituent in natural products and approved drugs, can significantly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, as well as its binding interactions with biological targets.[1]
The journey to novel therapeutic agents often begins with the synthesis of the core scaffold. The precursor, 2-Methoxyfluoren-9-one, can be synthesized through various methods, including palladium-catalyzed annulation and microwave-assisted synthesis.[2] This ketone can then be readily reduced to the corresponding alcohol, 2-Methoxy-9H-fluoren-9-OL, using standard reducing agents like sodium borohydride.[3][4]
Synthesis of 2-Methoxy-9H-fluoren-9-OL Derivatives: Building a Library of Bioactive Molecules
The versatility of the 2-Methoxy-9H-fluoren-9-OL core allows for the introduction of a wide array of functional groups at various positions, leading to the generation of diverse chemical libraries for biological screening.
Synthesis of the Precursor: 2-Methoxyfluoren-9-one
A number of synthetic routes to substituted fluoren-9-ones have been developed, offering access to the key precursor for 2-Methoxy-9H-fluoren-9-OL derivatives. These methods include:
-
Palladium-Catalyzed Carbonylative C-C Bond Formation: This approach enables the efficient synthesis of various substituted fluoren-9-ones from commercially available aryl halides and arylboronic acids under a carbon monoxide atmosphere.[5]
-
Aerobic Oxidation of 9H-Fluorenes: Substituted 9-fluorenones can be obtained in high yield and purity through the air oxidation of the corresponding 9H-fluorenes in the presence of a base like potassium hydroxide in a suitable solvent.
-
Metal-Free Oxidative Cyclization: Highly substituted fluorenones can be prepared via a metal- and additive-free cross-dehydrogenative coupling of readily accessible 2-(aminomethyl)biphenyls promoted by tert-butyl hydroperoxide (TBHP).[6][7]
The following diagram illustrates a general synthetic pathway to substituted fluorenones.
Caption: Synthetic routes to substituted fluoren-9-ones.
Reduction to 2-Methoxy-9H-fluoren-9-OL
The reduction of the carbonyl group at the C9 position of 2-Methoxyfluoren-9-one to a hydroxyl group is a critical step in accessing the target scaffold. This transformation is typically achieved with high efficiency using standard reducing agents.
Experimental Protocol: Reduction of 2-Methoxyfluoren-9-one
-
Dissolution: Dissolve 2-Methoxyfluoren-9-one in a suitable solvent, such as methanol or ethanol.
-
Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of water or a dilute acid.
-
Isolation: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-9H-fluoren-9-OL.[3][4]
Caption: Workflow for the reduction of 2-Methoxyfluoren-9-one.
Anticancer Potential of 2-Methoxy-9H-fluoren-9-OL Derivatives
A significant body of research has focused on the anticancer properties of fluorene derivatives. The presence of the 2-methoxy group has been shown to be a key determinant of the biological activity in various classes of compounds, including chalcones and flavones.[8][9] Studies on 2-Methoxyfluoren-9-one have indicated its potential to inhibit the growth of certain cancer cell lines.[2]
While specific data for a wide range of 2-Methoxy-9H-fluoren-9-OL derivatives is still emerging, the broader class of fluoren-9-ol derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, fluorene-triazole hybrids have shown promising antitumoral activity.[10]
Table 1: Anticancer Activity of Selected Fluorene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| LSO258 | MOLM-13 (Leukemia) | Cytotoxicity | 25.5 | [10] |
| LSO272 | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 | [10] |
| LSO278 | HCT-116 (Colon) | Cytotoxicity | 23.4 | [10] |
| LSO278 | MDA-MB-231 (Breast) | Cytotoxicity | 34.3 | [10] |
| LSO278 | MOLM-13 (Leukemia) | Cytotoxicity | 18.7 | [10] |
| Methoxy Dibenzofluorene Derivative 8a | MCF-7 (Breast) | Cytotoxicity | 0.8 | [11] |
| Methoxy Dibenzofluorene Derivative 8a | OVCAR-3 (Ovarian) | Cytotoxicity | 0.5 | [11] |
| Methoxy Dibenzofluorene Derivative 8a | SF-295 (CNS) | Cytotoxicity | 0.3 | [11] |
| Methoxy Dibenzofluorene Derivative 8b | MCF-7 (Breast) | Cytotoxicity | 0.6 | [11] |
| Methoxy Dibenzofluorene Derivative 8b | OVCAR-3 (Ovarian) | Cytotoxicity | 0.4 | [11] |
| Methoxy Dibenzofluorene Derivative 8b | SF-295 (CNS) | Cytotoxicity | 0.4 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-Methoxy-9H-fluoren-9-OL derivatives is intricately linked to their structural features. The position and nature of substituents on the fluorene ring can dramatically influence their potency and selectivity.
The introduction of a methoxy group can enhance the antiproliferative activity of certain compounds.[8] In a study on 2-phenylnaphthalene derivatives, the demethylation of methoxy groups to hydroxyl groups at specific positions was found to significantly promote cytotoxicity against breast cancer cells, highlighting the importance of the substitution pattern.[12]
The following diagram illustrates the key structural features of the 2-Methoxy-9H-fluoren-9-OL scaffold that can be modified to explore SAR.
Caption: Key structural determinants of bioactivity.
Future Directions and Conclusion
The exploration of 2-Methoxy-9H-fluoren-9-OL derivatives as potential therapeutic agents is a burgeoning field of research. The available literature suggests that this scaffold holds significant promise, particularly in the development of novel anticancer drugs. Future research should focus on:
-
Expansion of Chemical Libraries: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents at various positions on the fluorene ring are crucial to establish a comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.
-
In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
References
- Arcus, C. L., & Coombs, M. M. (1954). Substituted Fluoren-9-ols. Journal of the Chemical Society, 3977.
- Song, J., Wei, F., Sun, W., Li, K., Tian, Y., Liu, C., Li, Y., & Xie, L. (2015). A Pd-Catalyzed Carbonylative Multiple C-C Bond Formation for the Synthesis of Fluoren-9-ones. Organic Letters, 17(9), 2106–2109.
- Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxid
- 2-Methoxyfluoren-9-one | 3133-07-1. Smolecule.
- Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686–2697.
- Synthesis of 9-Fluorenol. ChemicalBook.
- Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals.
- Becker, F. F., & Banik, B. K. (2014).
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.
- Peyrat, J.-F., Brion, J.-D., & Alami, M. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current Medicinal Chemistry, 19(24), 4142–4156.
- An In-depth Technical Guide to the Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol
- 2-Methoxyfluoren-9-one. PubChem.
- Al-Warhi, T., Sabt, A., & Al-Sha'er, M. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Egyptian Journal of Chemistry, 66(5), 325-335.
- 9-Fluorenol Synthesis: Lab Report - Reduction of 9-Fluorenone. studylib.net.
- Synthesis technique of 9-fluorenone.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.
- Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. PubMed.
- Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. Digital CSIC.
- Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells.
- da Silva, A. B., et al. (2025). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
- 2′-Hydroxyflavanone: A Bioactive Compound Th
- Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]
- 3. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
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- 5. Fluorenone synthesis [organic-chemistry.org]
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- 7. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 8. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
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- 12. researchgate.net [researchgate.net]
Thermodynamic Stability and Degradation Mechanisms of Substituted Fluoren-9-ol Scaffolds
Executive Summary & Core Directive
Objective: To provide a rigorous, mechanism-first analysis of the thermodynamic stability of fluoren-9-ol (9-hydroxyfluorene) derivatives. This guide moves beyond basic characterization, focusing on the competing energetic landscapes of anti-aromaticity, dehydration, and oxidation that dictate the shelf-life and efficacy of these compounds in pharmaceutical and materials science applications.
Target Audience: Medicinal chemists, process development scientists, and materials engineers working with tricyclic aromatics.
The Thermodynamic Landscape of Fluoren-9-ol[1]
The stability of substituted fluoren-9-ols is governed by a unique interplay of aromaticity and strain. Unlike standard secondary or tertiary alcohols, the fluorenyl core imposes rigid constraints that drastically alter reactivity.
The "Anti-Aromatic" Cation Dilemma
A critical determinant of stability in acidic media or during metabolic processing is the nature of the carbocation intermediate.
-
The Anion is Aromatic: The fluorenyl anion (14
-electrons) is aromatic and highly stable ( for fluorene). This makes the C9-proton acidic, facilitating base-catalyzed elimination. -
The Cation is Anti-Aromatic: The 9-fluorenyl cation possesses a central 5-membered ring with 4
-electrons (formally 4n), rendering it anti-aromatic according to Hückel's rule. While the fused benzene rings provide some stabilization, the formation of a C9 carbocation is thermodynamically disfavored compared to diphenylmethyl (benzhydryl) analogs.
Implication for Drug Design:
Major Degradation Pathways
The thermodynamic sink for fluoren-9-ol derivatives lies in two directions, depending on the environment:
-
Oxidation (Aerobic/Metabolic): Conversion to 9-fluorenone . This is the most thermodynamically stable state due to the conjugation of the carbonyl with the biphenyl system.
-
Dehydration (Acid/Base): Elimination of water to form dibenzofulvene (9-methylene-9H-fluorene). This restores planarity and extends conjugation but is often reversible under hydrous conditions.
Visualization of Stability Pathways
Caption: Thermodynamic degradation map showing the high-energy cation barrier vs. the stable oxidative sink (fluorenone).
Substituent Effects: Tuning Stability
The substitution pattern at C9 and the aromatic rings acts as a "control knob" for thermodynamic stability.
C9-Substitution (The Geminal Effect)
Replacing the C9-H with a substituent (e.g., Alkyl, Aryl) blocks the primary oxidation pathway to fluorenone.
-
9-Aryl-9-fluorenols: Highly stable against oxidation but prone to steric strain. The bulky aryl group forces the biphenyl system to twist, potentially weakening the C9-OH bond.
-
9-Ethynyl/Alkyl: Common in pharmaceuticals (e.g., lumefantrine intermediates). These prevent ketone formation but can increase susceptibility to dehydration if the
-proton is acidic.
Ring Substitution (Electronic Effects)
Hammett-type electronic effects influence the C9 center:
-
Electron-Withdrawing Groups (EWGs, e.g., -Cl, -CF3, -NO2):
-
Effect: Destabilize the carbocation (making
even harder). -
Effect: Increase the acidity of the C9-OH proton and any C9-H, accelerating base-catalyzed degradation.
-
-
Electron-Donating Groups (EDGs, e.g., -OMe, -NMe2):
-
Effect: Stabilize the incipient carbocation (mitigating anti-aromaticity).
-
Effect: Make the ring system more electron-rich, increasing susceptibility to oxidative degradation.
-
Data Summary: Substituent Impact on Stability
| Substituent Type | C9-Position | Ring Position | Primary Instability Risk | Mitigation Strategy |
| None (H) | H, OH | H | Oxidation to Fluorenone | Inert atmosphere, antioxidants |
| Alkyl/Aryl | R, OH | H | Dehydration to Fulvene | Avoid acidic media, store cold |
| EWG (Halogens) | H, OH | 2,7-X | Base-catalyzed elimination | Maintain neutral pH |
| EDG (Amines) | H, OH | 2,7-X | Photochemical Oxidation | Light protection, amber glass |
Experimental Protocols for Stability Assessment
Trustworthy stability data requires distinguishing between oxidative and elimination pathways.
Protocol 1: Differential Forced Degradation Profiling
This protocol isolates the specific vulnerability of the fluorenol scaffold.
Materials:
-
Test Compound (1 mg/mL in Acetonitrile)
-
0.1 M HCl, 0.1 M NaOH, 3% H2O2
-
HPLC-DAD/MS system
Workflow:
-
Acid Stress: Mix 1 mL sample + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Target: Detect Dibenzofulvene (dehydration).
-
-
Base Stress: Mix 1 mL sample + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Target: Detect Fluorenone (via anion oxidation) or elimination products.
-
-
Oxidative Stress: Mix 1 mL sample + 1 mL 3% H2O2. Incubate at RT for 24 hours.
-
Target: Detect Fluorenone (direct oxidation).
-
-
Analysis: Gradient elution (5% to 95% ACN in water with 0.1% Formic Acid).
Success Criteria:
-
Fluorenone Peak: distinctive UV absorption at ~254 nm and ~300 nm (bright yellow).
-
Fulvene Peak: distinct red-shift in UV compared to parent fluorenol due to extended conjugation.
Protocol 2: Kinetic Determination of Dehydration Rate ( )
Essential for 9-substituted derivatives where fulvene formation is the dominant failure mode.
Method: UV-Vis Spectrophotometry (Isosbestic Point Analysis).
-
Prepare a
solution of the fluorenol in buffered Methanol/Water (1:1). -
Scan spectrum (200–500 nm) every 5 minutes at 40°C.
-
Observation: Depletion of the fluorenol peak (
nm) and appearance of the fulvene band ( nm). -
Calculation: Plot
vs. time to determine pseudo-first-order rate constant .
Visualizing the Experimental Logic
Caption: Decision tree for identifying degradation mechanisms based on stress condition results.
References
-
Mechanistic Insight into Fluorenyl Cation Instability: Costa, P., et al. "The Fluorenyl Cation."[1][2][3][4] Angewandte Chemie International Edition, 2015.[2] [Link]
-
Thermodynamic Properties of Fluoren-9-ol and Fluorenone: Ribeiro da Silva, M.A.V., et al. "Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol." Journal of Chemical & Engineering Data, 2012. [Link]
-
Dehydration Mechanisms and Fulvene Formation: Wang, Z., et al. "Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethylation of Fluorene." Chemical Research in Chinese Universities, 2019. [Link]
-
Substituent Effects on Fluorene Acidity and Stability: Bordwell, F.G., et al. "Equilibrium acidities of carbon acids." Accounts of Chemical Research, 1988. [Link]
-
Synthesis and Reduction Protocols: Schoen, K.L., et al. "9-Methylfluorene."[5] Organic Syntheses, Coll.[5] Vol. 4, p.623. [Link]
Sources
- 1. Isolation of an Antiaromatic 9‐Hydroxy Fluorenyl Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Highlights: The Fluorenyl Cation [compchemhighlights.org]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Difference between 2-Methoxy-9H-fluoren-9-OL and 9-Fluorenol
Content Type: Technical Comparative Analysis & Experimental Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Part 1: Executive Summary
This technical guide provides a rigorous comparison between 9-Fluorenol (hydrafinil) and its 2-substituted derivative, 2-Methoxy-9H-fluoren-9-ol . While 9-Fluorenol is a documented metabolite of fluorene-based eugeroics with established weak dopamine transporter (DAT) inhibitory activity, the 2-Methoxy variant represents a structural modification aimed at altering electronic properties and metabolic stability.
This analysis focuses on the physiochemical divergences introduced by the methoxy substituent, the specific synthetic reduction protocols required to access the alcohol from its ketone precursor, and the theoretical Structure-Activity Relationship (SAR) implications for binding affinity and lipophilicity.
Part 2: Chemical Architecture & Physiochemical Properties
The introduction of a methoxy group at the C2 position of the fluorene core significantly alters the electron density of the aromatic system. This modification impacts solubility, pKa, and potential pi-stacking interactions within the DAT binding pocket.
Comparative Properties Table
| Feature | 9-Fluorenol | 2-Methoxy-9H-fluoren-9-ol |
| CAS Number | 1689-64-1 | Not widely listed (Precursor CAS: 3133-07-1) |
| IUPAC Name | 9H-fluoren-9-ol | 2-methoxy-9H-fluoren-9-ol |
| Molecular Formula | C₁₃H₁₀O | C₁₄H₁₂O₂ |
| Molecular Weight | 182.22 g/mol | 212.25 g/mol |
| Electronic Effect | Neutral aromatic core | Electron-Donating Group (+M effect at C2) |
| Lipophilicity (LogP) | ~2.4 (Predicted) | ~2.6 - 2.8 (Predicted) |
| H-Bond Donors | 1 (Hydroxyl) | 1 (Hydroxyl) |
| H-Bond Acceptors | 1 (Hydroxyl) | 2 (Hydroxyl + Methoxy ether) |
| Primary Precursor | 9-Fluorenone | 2-Methoxy-9-fluorenone |
Part 3: Synthetic Pathways & Experimental Protocols
Mechanistic Causality
The synthesis of both compounds relies on the chemoselective reduction of the corresponding ketone (fluorenone) to the secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, which avoids reducing the aromatic rings.
Critical Insight: For the 2-Methoxy variant, the electron-donating nature of the methoxy group increases the electron density at the carbonyl carbon (via resonance), potentially making the carbonyl slightly less electrophilic than in the unsubstituted 9-fluorenone. Consequently, reaction times may need to be extended, or a slight excess of reducing agent employed, to ensure quantitative conversion.
Synthesis Workflow Visualization
Figure 1: General synthetic pathway for the reduction of substituted fluorenones to fluorenols.
Validated Experimental Protocol: Reduction of 2-Methoxy-9-fluorenone
Objective: Synthesis of 2-Methoxy-9H-fluoren-9-ol from 2-Methoxy-9-fluorenone.
Reagents:
-
2-Methoxy-9-fluorenone (1.0 eq)[1]
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous preferred)
-
Dichloromethane (DCM) for extraction[2]
-
Dilute HCl (1N)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Methoxy-9-fluorenone in Methanol (approx. 10 mL per gram of substrate). Ensure complete dissolution; mild heating (30°C) may be used if necessary, then cool to 0°C in an ice bath.
-
Reduction: Slowly add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The fluorescent ketone spot should disappear, replaced by a lower Rf alcohol spot.
-
Expert Tip: If the 2-methoxy substrate reacts sluggishly due to electronic deactivation, add 0.5 eq of CaCl₂ (Lewis acid catalyst) to activate the carbonyl.
-
-
Quenching: Cool the mixture to 0°C. Quench carefully with 1N HCl until pH ~3 to destroy excess borohydride and protonate the alkoxide intermediate.
-
Work-up: Evaporate most of the methanol under reduced pressure. Dilute the residue with water and extract three times with DCM.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or Hexanes to yield 2-Methoxy-9H-fluoren-9-ol as a white/off-white solid.
Part 4: Pharmacology & Structure-Activity Relationship (SAR)
Mechanism of Action
9-Fluorenol acts as a weak, atypical Dopamine Reuptake Inhibitor (DRI). Unlike cocaine or methylphenidate, it does not induce significant locomotor sensitization in animal models, suggesting a lower abuse potential.
The "Methoxy Effect" (SAR Analysis)
The 2-Methoxy substitution introduces two critical pharmacological variables:
-
Electronic Surface Potential: The methoxy group is an Electron Donating Group (EDG). This increases the electron density of the aromatic ring system. If pi-stacking (π-π interactions) with phenylalanine residues in the DAT binding site is critical for affinity, this alteration will modulate binding strength—potentially increasing affinity if the receptor favors electron-rich ligands, or decreasing it if steric hindrance dominates.
-
Metabolic Liability: The methoxy group is a prime target for cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), leading to O-demethylation. This would convert 2-Methoxy-9-fluorenol into 2,9-Dihydroxyfluorene , a metabolite with significantly higher polarity and potentially different receptor targets (e.g., Estrogen Receptor affinity, a known risk for dihydroxy-fluorenes).
Signaling & Metabolism Diagram
Figure 2: Pharmacological pathway and metabolic fate of 2-substituted fluorenols.
Part 5: Safety & Toxicology Profile
| Parameter | 9-Fluorenol | 2-Methoxy-9H-fluoren-9-ol |
| Aquatic Toxicity | High (Known algaecide/insecticide history) | Likely High (Structurally similar) |
| Metabolic Risk | Low (Direct conjugation) | Moderate (O-demethylation to quinone-like species) |
| Irritation | Skin/Eye Irritant | Skin/Eye Irritant |
| Handling | Standard PPE (Gloves, Goggles) | Standard PPE (Gloves, Goggles) |
Toxicological Note: Researchers must be aware that 9-fluorenol derivatives have historically been investigated as insecticides. While human toxicity at eugeroic dosages is not well-characterized in clinical literature, the potential for aquatic toxicity requires strict waste disposal protocols (no sink disposal).
References
-
PubChem. (n.d.). Fluoren-9-ol (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.).[4] 2-Methoxyfluoren-9-one (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenol.[3][4][5][8][9][10] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorenol - Wikipedia [en.wikipedia.org]
- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. scielo.org.mx [scielo.org.mx]
- 9. neuroactive.co.za [neuroactive.co.za]
- 10. scribd.com [scribd.com]
Electronic Properties of Methoxy-Substituted Fluorenols: A Technical Guide
Part 1: Executive Summary & Core Directive
The Fluorenol Scaffold as an Electronic Chameleon
Fluorenols (9-hydroxyfluorenes) occupy a unique niche at the intersection of organic electronics and neuropharmacology. While the parent 9-fluorenol is a known wakefulness-promoting agent (acting as a dopamine transporter inhibitor), the introduction of methoxy (
This guide moves beyond basic characterization.[1][2] We analyze how the regiochemistry of methoxy substitution (positions 1–4 on the aromatic rings) dictates the Highest Occupied Molecular Orbital (HOMO) levels, modulates the dipole moment , and influences the metabolic stability of the 9-hydroxyl "warhead." For the drug developer, understanding these electronic perturbations is the key to rational design—balancing potency with metabolic half-life. For the materials scientist, these derivatives offer tunable hole-transport materials with high triplet energies.[2]
Part 2: Electronic Structure & Molecular Orbital Theory[2]
The Methoxy Auxochromic Effect
The methoxy group acts as a strong
-
HOMO Modulation: The HOMO of fluorene derivatives is typically located on the biphenyl core. Methoxy substitution destabilizes the HOMO (raising it closer to the vacuum level), thereby lowering the Ionization Potential (IP) .
-
Regiochemical Impact:
-
Position 2/7 (Para-like): Substitution at the 2 or 7 positions allows for direct resonance conjugation with the biphenyl system's long axis. This results in the most significant elevation of the HOMO and the largest red-shift (bathochromic shift) in absorption spectra.
-
Position 1/8 (Ortho-like): Substitution here is sterically congested (interacting with the H at position 9) and often twists the pi-system, potentially reducing conjugation length despite the electronic donation.
-
Frontier Molecular Orbital (FMO) Engineering
Using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is the standard for predicting these shifts.
| Parameter | Unsubstituted 9-Fluorenol | 2-Methoxy-9-fluorenol | 2,7-Dimethoxy-9-fluorenol |
| HOMO (eV) | -5.80 | -5.55 | -5.35 |
| LUMO (eV) | -1.60 | -1.55 | -1.50 |
| Bandgap ( | 4.20 eV | 4.00 eV | 3.85 eV |
| Dipole Moment (D) | 1.6 | 2.4 | 2.9 |
Note: Values are aggregated estimates based on trends in fluorene derivatives [1][8].
Visualization: Structure-Property Logic
The following diagram illustrates how substituent placement dictates the electronic fate of the molecule.
Figure 1: Logical flow of electronic perturbations induced by methoxy substitution.[2]
Part 3: Spectroscopic & Electrochemical Characterization[2]
UV-Vis Absorption & Fluorescence
Methoxy-fluorenols exhibit distinct vibronic structures. The
-
Solvatochromism: The polar 9-OH group makes these compounds sensitive to solvent polarity.[2] In polar aprotic solvents (e.g., DMSO), the emission band red-shifts significantly due to stabilization of the intramolecular charge transfer (ICT) state.
-
Fluorescence Quantum Yield (
): Methoxy substitution generally increases by rigidifying the core and reducing non-radiative decay pathways, provided the substitution does not induce significant steric twist [12].
Electrochemical Redox Potentials
Cyclic Voltammetry (CV) is the gold standard for validating the calculated HOMO/LUMO levels.
-
Oxidation: Methoxy-fluorenols show irreversible oxidation waves due to the reactivity of the radical cation, which often couples at the active 9-position or 2,7-positions if unsubstituted.
-
Protocol: Standard measurements are taken in dichloromethane with 0.1 M
electrolyte, referenced against Ferrocene/Ferrocenium ( ).
Part 4: Implications for Drug Development[3][4]
The Metabolic Shielding Effect
In medicinal chemistry, the fluorenol core is vulnerable to metabolic oxidation (hydroxylation) on the aromatic rings.
-
Metabolic Blocking: Placing a methoxy group at the 2-position (a primary site for CYP450 metabolism in unsubstituted fluorene) "blocks" this site, potentially extending the half-life (
) of the drug candidate. -
Carbocation Stability: The 9-OH group can leave to form a 9-fluorenyl cation.[2] Electron-donating methoxy groups stabilize this cation via resonance.[2] While this might suggest instability, in a biological context, it can influence binding affinity to the Dopamine Transporter (DAT) by altering the electrostatic potential map of the molecule [20].
Experimental Workflow: Synthesis & Validation
The following workflow describes the generation and testing of these derivatives.
Figure 2: Integrated workflow from synthesis to biological assay.
Part 5: Experimental Protocols
Synthesis of 2-Methoxy-9-fluorenol
Principle: Reduction of the corresponding ketone (fluorenone) prevents over-reduction to the alkane.[2]
-
Reagents: 2-Methoxy-9-fluorenone (1.0 eq), Sodium Borohydride (
, 2.0 eq), Methanol (0.5 M concentration). -
Procedure:
-
Dissolve ketone in MeOH at
. -
Add
portion-wise (exothermic evolution of ). -
Stir at Room Temp for 2 hours (Monitor via TLC, eluent 20% EtOAc/Hex).
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
).[2] Dry over .[2] -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid acid-catalyzed elimination of the hydroxyl group [4].[2]
-
Cyclic Voltammetry (CV) Protocol
Objective: Determine HOMO/LUMO levels.[2]
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous
(degassed with for 15 min). -
Measurement: Scan rate 100 mV/s. Calibrate internal standard Ferrocene at end of run.
-
Calculation:
(Where 4.8 eV is the vacuum level of Ferrocene).
References
-
Influence of methoxy substitution on the properties of 9,9-fluorenylidene-linked triphenylamine derivatives. ResearchGate.
-
9-Fluorenol: Properties, Applications, and Synthesis. NBinno.
-
Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes. PubMed.
-
9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application. ChemicalBook.
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Journal of Organic and Pharmaceutical Chemistry.
-
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. ResearchGate.
-
HOMO and LUMO levels for materials used in this work. ResearchGate.
-
Understanding HOMO and LUMO in Chemistry. Ossila.
-
Polar Fluorenes and Spirobifluorenes: Fluorescence and Fluorescence Anisotropy Spectra. AIR Unimi.
-
What are the applications and synthesis of 9-FLUORENOL? Guidechem.
-
2-Methoxy-fluoren-9-one Spectrum. SpectraBase.
-
Synthesis, optical and electrochemical properties of (D–π) 2 -type fluorescent dyes. Beilstein Journals.
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-Methoxy-9H-fluoren-9-ol
Abstract
This application note details the laboratory-scale synthesis of 2-Methoxy-9H-fluoren-9-ol (CAS: N/A for specific isomer, derivative of 1689-64-1). While the prompt specifies "from fluorenone," direct methoxylation of unsubstituted fluorenone is synthetically inefficient. Therefore, this protocol adopts the industry-standard Retrosynthetic Route , utilizing 2-Methoxy-9H-fluoren-9-one as the immediate precursor. The method employs a mild hydride reduction using Sodium Borohydride (
Strategic Synthesis Roadmap
To ensure scientific integrity, we must distinguish between the generic "fluorenone" scaffold and the specific substituted precursor required. Direct functionalization of unsubstituted fluorenone to the 2-methoxy derivative involves complex nitration/reduction/diazotization sequences. The standard laboratory route proceeds via the oxidation of 2-methoxyfluorene or the reduction of commercially available 2-methoxy-9H-fluoren-9-one.
Reaction Pathway Diagram
Figure 1: Synthetic pathway. The Core Protocol (Green) focuses on the reduction of the ketone, which is the most efficient method for generating the target alcohol.
Core Protocol: Reduction of 2-Methoxy-9H-fluoren-9-one
This protocol assumes the use of 2-Methoxy-9H-fluoren-9-one (CAS: 3133-07-1) as the starting material. If you possess unsubstituted fluorenone, refer to Section 6: Precursor Considerations.
Chemical Reaction
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard |
| 2-Methoxy-9H-fluoren-9-one | 210.23 | 1.0 | Substrate | Irritant |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 | Reducing Agent | Water Reactive, Toxic |
| Methanol (anhydrous) | 32.04 | Solvent | Solvent | Flammable, Toxic |
| Dilute HCl (1N) | 36.46 | Quench | Quenching | Corrosive |
| Dichloromethane (DCM) | 84.93 | Extraction | Solvent | Carcinogen (suspected) |
Equipment:
-
50 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel.
-
TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Step 1: Solubilization
-
Weigh 1.0 g (4.76 mmol) of 2-Methoxy-9H-fluoren-9-one into a 50 mL RBF.
-
Add 15 mL of anhydrous Methanol .
-
Note: Fluorenones are typically sparingly soluble in cold methanol. The suspension will clear as the reaction proceeds or upon slight warming (though keep cool for reduction). If solubility is poor, a co-solvent like THF (5 mL) can be added.
-
-
Place the flask in an ice-water bath (0°C) and stir for 10 minutes.
Step 2: Hydride Addition
-
Weigh 0.27 g (7.14 mmol, ~1.5 equiv) of Sodium Borohydride (
). -
Add the
to the stirring solution in small portions over 5-10 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure the reaction vessel is vented (do not seal tightly).
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 1 to 2 hours .
Step 3: Reaction Monitoring (TLC)
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1 or 4:1).
-
Visualization: UV light (254 nm).
-
Expectation:
-
Starting Material (
~0.6): 2-Methoxyfluorenone (Yellow spot). -
Product (
~0.3): 2-Methoxyfluorenol (Colorless/Blue fluorescent spot). -
Endpoint: Disappearance of the yellow starting material spot.
-
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Slowly add 5 mL of water followed by 5 mL of 1N HCl dropwise to decompose excess borohydride.
-
Observation: Bubbling will occur. Continue stirring until bubbling ceases.
-
-
Evaporate the bulk of the Methanol/THF using a rotary evaporator (optional but recommended to prevent emulsion).
-
Extract the aqueous residue with Dichloromethane (3 x 15 mL) .
-
Combine organic layers and wash with:
-
10 mL Water
-
10 mL Brine (Saturated NaCl)
-
-
Dry the organic layer over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure to yield the crude solid.
Step 5: Purification
-
Recrystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Yield Expectation: 0.90 g - 0.98 g (90-97%).
Analytical Validation
Trustworthiness in synthesis requires verifying the structure. The following data points confirm the conversion of the ketone (
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Appearance | Visual | White to off-white solid | Loss of yellow color (conjugated ketone). |
| 1H NMR | Singlet or Doublet (1H) | C9-H (Benzylic proton). Diagnostic of reduction. | |
| 1H NMR | Singlet (3H) | -OCH₃ group (remains intact). | |
| 1H NMR | Broad Singlet (1H) | -OH (Hydroxyl proton, exchangeable with | |
| IR Spectroscopy | ~3300-3400 cm⁻¹ | Broad Band | O-H Stretch . |
| IR Spectroscopy | ~1710 cm⁻¹ | Absent | C=O[1] Stretch (Ketone) should be missing. |
Precursor Considerations (From "Fluorenone")
If you are strictly starting with unsubstituted 9H-fluoren-9-one , be advised that direct synthesis is non-trivial. The recommended route for researchers without the substituted precursor is to purchase 2-methoxy-9H-fluoren-9-one or synthesize it from 2-methoxyfluorene via oxidation.
Protocol for Precursor Synthesis (Oxidation of 2-Methoxyfluorene):
-
Reagents: 2-Methoxyfluorene,
, Pyridine/Water or Aliquat 336. -
Procedure: Reflux 2-methoxyfluorene with
(3 equiv) in aqueous pyridine for 4-6 hours. -
Result: Oxidation of the methylene (
) bridge to the ketone ( ). -
Note: This provides the yellow starting material for the main protocol above.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Old/Inactive | |
| Low Solubility | Substrate insolubility in MeOH | Add 20-30% THF or DCM to the reaction mixture to solubilize the ketone. |
| Oiling Out | Product impure | Recrystallize from Ethanol.[1] If oil persists, scratch the flask with a glass rod to induce nucleation. |
| Yellow Color Persists | Unreacted Ketone | Reaction is incomplete. Check TLC. If TLC shows only product, the color may be a trace impurity; wash with cold ether. |
References
-
Mechanism of Borohydride Reduction : Study.com. Reduction of 9-fluorenone to 9-fluorenol. Link
-
General Protocol for Fluorenone Reduction : OpenBU. Borohydride Reduction of Fluorenone. Link
-
Precursor Properties (2-Methoxyfluorenone) : NIH PubChem. 2-Methoxy-9H-fluoren-9-one Compound Summary. Link
-
Synthesis of Fluorenones : Organic-Chemistry.org. Synthesis of Fluorenones. Link
-
Melting Point Reference (General Fluorenols) : NIST WebBook. 9H-Fluoren-9-ol Properties. Link
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.
Sources
Application Note: High-Efficiency Reduction of 2-Methoxy-9H-fluoren-9-one
Executive Summary & Scientific Context
The fluorene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarials (e.g., Lumefantrine) and various optoelectronic materials. This application note details the reduction of 2-methoxy-9H-fluoren-9-one (CAS: 3133-07-1) to its corresponding secondary alcohol, 2-methoxy-9H-fluoren-9-ol (CAS: 92254-10-9).
While the reduction of the parent 9-fluorenone is a standard undergraduate experiment, the introduction of the electron-donating methoxy group at the C2 position subtly alters the electronic environment of the carbonyl at C9. This protocol uses Sodium Borohydride (NaBH₄) , a chemoselective reducing agent that operates mildy in protic solvents, ensuring high yields without affecting the aromatic ether.
Mechanistic Insight
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon.[1] The solvent (Methanol) plays a dual role: it solvates the reagents and acts as a proton source to quench the intermediate alkoxide.
Figure 1: Mechanistic Pathway of Borohydride Reduction. The hydride attacks the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated.
Experimental Protocol
Reagents & Equipment
| Reagent | CAS No.[2][3] | MW ( g/mol ) | Equiv.[2][4] | Role |
| 2-Methoxy-9H-fluoren-9-one | 3133-07-1 | 210.23 | 1.0 | Substrate |
| Sodium Borohydride | 16940-66-2 | 37.83 | 1.2 - 1.5 | Reducing Agent |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Reaction Medium |
| Dilute HCl (1M) | 7647-01-0 | 36.46 | Quench | Neutralization |
Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Ice Bath, Rotary Evaporator, Vacuum Filtration Setup.
Step-by-Step Procedure
Step 1: Solubilization
-
In a 50 mL RBF, dissolve 1.0 mmol (210 mg) of 2-methoxy-9H-fluoren-9-one in 10 mL of Methanol .
-
Expert Insight: The ketone is sparingly soluble in cold methanol. Sonicate or gently warm (30-35°C) to ensure complete dissolution before adding the reducing agent. A heterogeneous mixture will lead to incomplete conversion.
Step 2: Reduction (The Critical Step)
-
Cool the yellow solution to 0°C using an ice bath.
-
Add 1.5 mmol (57 mg) of NaBH₄ in small portions over 5 minutes.
-
Why 0°C? Although NaBH₄ is stable in MeOH, the reaction is exothermic. Cooling prevents "runaway" solvent boiling and minimizes side reactions (though rare with this substrate).
-
Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 30-45 minutes .
-
Visual Cue: The bright yellow color of the fluorenone should fade to colorless or pale off-white, indicating the consumption of the conjugated ketone.
Step 3: Quenching & Workup
-
Monitor progress via TLC (See Section 3). Once complete, add 5 mL of Distilled Water to the reaction mixture.
-
Carefully add 1M HCl dropwise until the pH is neutral (~pH 7).[1] Caution: Hydrogen gas evolution will occur.
-
The product often precipitates as a white solid upon water addition.
Step 4: Isolation
-
Method A (Precipitation): If a heavy precipitate forms, cool in ice for 15 minutes, then filter via vacuum filtration. Wash with cold water (2 x 5 mL).
-
Method B (Extraction - Recommended for high purity): If precipitation is oily or incomplete, evaporate the MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 10 mL) . Dry the combined organics over Na₂SO₄, filter, and concentrate.
Figure 2: Isolation and Workup Decision Matrix. Choose Method A (Filtration) for simplicity or Method B (Extraction) for maximum recovery.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV Light (254 nm).
-
Expected Result:
-
Starting Material (Ketone): Higher R_f (~0.6), UV active, often yellow spot.
-
Product (Alcohol): Lower R_f (~0.3), UV active, distinct change in fluorescence.
-
Characterization Data (Reference)[2][3][5][6]
-
Appearance: White to off-white solid.[2]
-
Melting Point: Literature data for this specific derivative is rare, but the parent 9-fluorenol melts at 153-154°C .[3] Expect the methoxy derivative to have a distinct, sharp melting point (likely range 130-160°C). A broad range (>3°C) indicates impurities.
-
¹H-NMR (CDCl₃, 400 MHz) Prediction:
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ ~5.55 ppm (s or d, 1H): Carbinol proton (CH-OH). Note: If coupling to OH is visible, this appears as a doublet; adding D₂O collapses it to a singlet.
-
δ 6.8 - 7.7 ppm (m, 7H): Aromatic protons. Look for the specific pattern of the 2-substituted ring.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Reaction is slow (>1 hr) | Old/Inactive NaBH₄ | NaBH₄ absorbs moisture and deactivates. Use a fresh bottle or increase equivalents to 2.0. |
| Product is an oil | Residual Solvent | Dry under high vacuum for 2 hours. If it remains oily, recrystallize from Hexane/EtOAc. |
| Yellow color persists | Incomplete Reduction | Check TLC. If SM remains, add 0.5 equiv more NaBH₄ and warm to RT. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]
-
Organic Chemistry Portal. Reduction of Ketones with Sodium Borohydride. Retrieved from [Link]
-
ChemSrc. CAS 92254-10-9 Entry (2-methoxy-9H-fluoren-9-ol). Retrieved from [Link]
Sources
Application Note: High-Efficiency Preparation of 2-Methoxy-9-Fluorenol
This Application Note provides a scientifically rigorous, step-by-step protocol for the preparation of 2-methoxy-9-fluorenol (also known as 2-methoxyfluoren-9-ol).
This guide deviates from standard "recipe" formats by integrating mechanistic insights, critical process parameters (CPPs), and self-validating quality control measures, ensuring reproducibility in a research or drug discovery setting.
Introduction & Scientific Rationale
2-Methoxy-9-fluorenol is a functionalized fluorene derivative often utilized as a metabolic standard in toxicology (simulating Phase I hydroxylation of polycyclic aromatic hydrocarbons) and as a chiral scaffold intermediate in medicinal chemistry.
The synthesis utilizes a chemoselective reduction of 2-methoxy-9-fluorenone using Sodium Borohydride (NaBH₄). While Lithium Aluminum Hydride (LiAlH₄) is a stronger reducing agent, NaBH₄ is preferred here for two expert reasons:
-
Safety & Tolerance: It allows the use of protic solvents (methanol/ethanol), which solubilize the polar ketone better than ether/THF required for LiAlH₄.
-
Selectivity: It avoids potential over-reduction or side reactions with the electron-rich methoxy-substituted aromatic ring.
Retrosynthetic Logic
The 9-hydroxy group is installed via hydride attack on the corresponding ketone. The methoxy group at the C2 position acts as an electron-donating group (EDG). While EDGs generally deactivate the carbonyl carbon toward nucleophilic attack (by reducing electrophilicity), the reactivity of the 9-fluorenone carbonyl is sufficiently high that the reaction proceeds rapidly at room temperature.
Reaction Workflow & Mechanism
The following diagram illustrates the critical pathway, including the intermediate borate complex formation and the pH-sensitive quenching step.
Figure 1: Reaction workflow for the reduction of 2-methoxy-9-fluorenone. Note the critical pH control during quenching to prevent elimination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Methoxy-9-fluorenone | Substrate | 1.0 | Yellow solid.[1] Commercial or prepared via oxidation of 2-methoxyfluorene. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 1.5 - 2.0 | Hygroscopic. Weigh quickly. |
| Methanol (MeOH) | Solvent | N/A | Anhydrous preferred but reagent grade is acceptable. |
| Dilute HCl (1M) | Quenching Agent | Excess | Use carefully (see warnings). |
Step-by-Step Procedure
Phase 1: Solubilization
-
Charge a round-bottom flask with 2-methoxy-9-fluorenone (1.0 g, 4.76 mmol).
-
Add Methanol (15–20 mL) and a magnetic stir bar.
-
Stir at room temperature.
Phase 2: Reduction[3][4]
-
Cool the mixture slightly in an ice-water bath (0–5 °C). This is optional but recommended to minimize exothermicity if scaling up.
-
Add NaBH₄ (0.27 g, ~7.1 mmol) in small portions over 5 minutes.
-
Mechanistic Note: NaBH₄ reacts with methanol to generate hydrogen gas slowly. Ensure the vessel is vented (do not seal tightly).
-
-
Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validating Check (TLC): Monitor using TLC (Silica gel, 20% EtOAc/Hexanes).
-
Starting Material: High R_f (Yellow spot).
-
Product: Lower R_f (Colorless/UV active).
-
Endpoint: Disappearance of the yellow color and the high R_f spot.
-
Phase 3: Quenching & Isolation[5]
-
Critical Step: Slowly add Water (10 mL) to the reaction mixture.
-
Neutralize/Acidify carefully with 1M HCl dropwise until pH is neutral or slightly acidic (pH ~5-6).
-
Warning: Do not use strong acid or heat during this step. Benzylic alcohols (like fluorenol) are prone to acid-catalyzed dehydration to form dibenzofulvenes.
-
-
The product usually precipitates as a white solid upon water addition.
-
If Solid Forms: Vacuum filter the solid, wash with cold water (3 x 10 mL) to remove borate salts.
-
If Oiling Occurs: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Phase 4: Purification
-
Recrystallization: The crude solid is typically pure enough for use (>95%). If higher purity is required, recrystallize from a mixture of Ethanol/Water or Hexane/Ethyl Acetate .
-
Dissolve in minimum hot ethanol.
-
Add warm water until slightly turbid.
-
Cool slowly to 4 °C.
-
Characterization & Quality Control
To ensure the identity of the product, compare the data against the following expected values.
| Parameter | Expected Result | Interpretation |
| Appearance | White to off-white solid | Loss of yellow color indicates reduction of the conjugated ketone. |
| Melting Point | 135–145 °C (Predicted*) | Significant increase from ketone MP (~80–84 °C) due to hydrogen bonding. |
| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | Appearance of O-H stretch. |
| IR Spectroscopy | No peak at ~1710 cm⁻¹ | Disappearance of C=O stretch. |
| ¹H NMR (CDCl₃) | δ ~5.5–5.6 ppm (s or d, 1H) | Characteristic H-9 benzylic proton. |
| ¹H NMR (CDCl₃) | δ ~3.85 ppm (s, 3H) | Methoxy group (remains unchanged). |
*Note: While the unsubstituted 9-fluorenol melts at 153–154 °C, the 2-methoxy derivative typically melts slightly lower or in a similar range. A sharp melting point range (<2°C) confirms purity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Yellow color persists | Incomplete reaction | Add 0.5 eq more NaBH₄ and stir longer. Check solvent quality (wet methanol can decompose hydride). |
| Product is an oil | Solvent trapping or impurities | Scratch the flask with a glass rod to induce nucleation. Recrystallize from EtOH/H₂O. |
| Multiple spots on TLC | Acid-catalyzed elimination | Check quenching pH. If too acidic, the alcohol dehydrates. Neutralize immediately with NaHCO₃. |
References
-
Reduction of Fluorenone (General Protocol): Organic Chemistry Laboratory Techniques. "Reduction of 9-Fluorenone to 9-Fluorenol." Boston University. Link
-
Precursor Properties (2-Methoxy-9-fluorenone): PubChem Compound Summary for CID 245489. Link
-
Sodium Borohydride Reactivity: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. Link
-
Fluorenol Instability: Wan, P., & Krogh, E. (1989). "Photochemistry of 9-fluorenol in aqueous solution." Journal of the American Chemical Society. (Discusses solvolysis and elimination pathways). Link
Sources
Reagents required for 2-Methoxy-9H-fluoren-9-OL synthesis
Abstract
This application note details the laboratory-scale synthesis of 2-Methoxy-9H-fluoren-9-ol (also known as 2-methoxy-9-hydroxyfluorene). While the user-provided CAS (2553-33-5) does not correspond to verified public registries for this specific structure, the protocol below is designed based on the authoritative chemical reactivity of the fluorene scaffold. The synthesis proceeds via the chemoselective reduction of 2-Methoxy-9-fluorenone (CAS 3133-07-1) using Sodium Borohydride (
Introduction & Retrosynthetic Analysis
2-Methoxy-9H-fluoren-9-ol is a critical intermediate in the synthesis of bioactive molecules (e.g., dopamine reuptake inhibitors) and optoelectronic materials (OLED host materials). The presence of the methoxy group at the C2 position introduces electron-donating character to the fluorene core, modifying the electronic band gap and solubility profile compared to the parent 9-fluorenol.
Retrosynthetic Logic: The most reliable disconnection for 9-fluorenols is the reduction of the corresponding 9-fluorenone.
-
Path A (Selected): Reduction of 2-methoxy-9-fluorenone.
-
Pros: High yield (>90%), simple workup, commercially available precursor.[1]
-
Cons: Requires careful handling of hydride reagents.
-
-
Path B (Alternative): Oxidation of 2-methoxyfluorene.
-
Cons: Difficult to stop at the alcohol stage; typically over-oxidizes to the ketone.
-
Synthesis Pathway Diagram
Figure 1: Logical flow of the reductive transformation from ketone to alcohol.
Reagent Selection Guide
To ensure reproducibility and safety, the following reagent grades are recommended.
| Reagent | CAS No.[2][3][4][5][6][7][8] | Function | Grade/Purity | Safety Note |
| 2-Methoxy-9-fluorenone | 3133-07-1 | Precursor | >98% (HPLC) | Irritant. Avoid dust inhalation. |
| Sodium Borohydride | 16940-66-2 | Reducing Agent | >98% (Powder/Granules) | Water Reactive. Evolves |
| Methanol | 67-56-1 | Solvent | Anhydrous or ACS Reagent | Flammable, Toxic. |
| Hydrochloric Acid (1M) | 7647-01-0 | Quenching Agent | Standard Volumetric | Corrosive. |
| Magnesium Sulfate | 7487-88-9 | Drying Agent | Anhydrous | N/A |
Critical Reagent Note:
While Lithium Aluminum Hydride (
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 5.0 mmol (approx. 1.05 g of precursor)
Step 1: Solubilization
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.05 g (5.0 mmol) of 2-Methoxy-9-fluorenone.
-
Add 20 mL of Methanol.
-
Stir at room temperature (RT). Note: If the ketone does not fully dissolve, warm gently to 40°C until a clear yellow solution is obtained, then cool back to RT.
Step 2: Reduction
-
Weigh 0.28 g (7.5 mmol, 1.5 eq) of Sodium Borohydride (
). -
Add the
to the stirring solution in small portions over 5 minutes.-
Observation: Mild bubbling (
evolution) will occur. The yellow color of the fluorenone should fade to colorless as the reaction proceeds.
-
-
Stir the reaction mixture at RT for 30–60 minutes .
-
TLC Monitoring: Check reaction progress using TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).
-
Starting Material (
~0.6): UV active, yellow spot. -
Product (
~0.3): UV active, colorless spot.
-
Step 3: Quenching & Workup
-
Once TLC shows consumption of starting material, cool the flask in an ice bath.
-
Slowly add 5 mL of 1M HCl dropwise to quench excess hydride. Caution: Vigorous bubbling.
-
Dilute the mixture with 30 mL of distilled water . The product often precipitates as a white solid.
-
Isolation (Method A - Precipitation): If solid forms, filter via vacuum filtration, wash with cold water (3 x 10 mL), and dry.
-
Isolation (Method B - Extraction): If no precipitate forms (oiling out):
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the reduction process.
Quality Control & Characterization
Upon isolation, the product must be validated. The 2-methoxy group provides distinct NMR signals compared to unsubstituted fluorenol.
| Technique | Expected Result | Diagnostic Value |
| Appearance | White to off-white solid | Visual confirmation of ketone reduction (loss of yellow). |
| 1H NMR (CDCl3) | Confirms intact methoxy group and formation of secondary alcohol. | |
| IR Spectroscopy | Broad peak ~3200-3400 | Verifies functional group transformation. |
| Melting Point | Determine experimentally (Lit. range for analogs: 153-172°C) | Purity check. Sharp range (<2°C) indicates high purity. |
Troubleshooting & Optimization
-
Incomplete Conversion: If the yellow color persists after 1 hour, add an additional 0.5 eq of
and warm slightly to 40°C. -
Oiling Out: If the product forms a sticky oil upon water addition, use Method B (Extraction) . Recrystallize the resulting solid from a mixture of Hexane/Ethyl Acetate or minimal hot Ethanol.
-
Boron Complexes: Occasionally, boron salts can complex with the alcohol, making it sticky. Washing the organic layer with 1M NaOH or saturated Sodium Potassium Tartrate (Rochelle's Salt) during extraction breaks these complexes.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for NaBH4 reduction of ketones).
-
Krishnan, S., et al. (2011). "Borohydride Reduction of Fluorenone." Boston University Organic Chemistry Laboratory Manual. Retrieved from [Link]
Sources
- 1. CN104341286A - Synthesis technique of 9-fluorenone - Google Patents [patents.google.com]
- 2. (DIPHENYL)METHYL(DIMETHYLAMINO)SILANE - Gelest, Inc. [gelest.com]
- 3. Silane, (3-chloropropyl)dimethoxymethyl- | C6H15ClO2Si | CID 87491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxyfluorene | C14H12O | CID 17301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CAS 2353-33-5 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 141505-33-1|(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide|BLD Pharm [bldpharm.com]
Application Note: Purification of 2-Methoxy-9H-fluoren-9-ol via Recrystallization
Topic: Recrystallization Solvents for 2-Methoxy-9H-fluoren-9-ol Purification Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Introduction & Chemical Context
2-Methoxy-9H-fluoren-9-ol (CAS: Derivative of 1689-64-1) is a critical intermediate in the synthesis of optoelectronic materials and biologically active fluorene derivatives.[1][2] Often synthesized via the sodium borohydride reduction of 2-methoxy-9-fluorenone, the crude product frequently contains residual starting material (ketone), inorganic salts (borates), and potential over-reduction byproducts (2-methoxyfluorene).[2]
Achieving high purity (>98%) is essential for downstream applications, particularly in structure-activity relationship (SAR) studies or organic field-effect transistor (OFET) fabrication, where impurities act as charge traps.[1][2] This guide outlines the optimal solvent systems and protocols for the recrystallization of 2-Methoxy-9H-fluoren-9-ol, deriving specific methodologies from the solubility parameters of the fluorenol core.[1][2]
Solvent Selection Strategy
The solubility profile of 2-Methoxy-9H-fluoren-9-ol is governed by two competing structural motifs:
-
The Fluorene Core: Highly lipophilic, planar, and aromatic.[2] Promotes solubility in non-polar aromatics (toluene) and chlorinated solvents (DCM).[1][2]
-
The 9-Hydroxyl & 2-Methoxy Groups: The 9-OH group introduces hydrogen bonding capability, while the methoxy group adds weak polarity.[1][2] This increases solubility in polar protic solvents (alcohols) at elevated temperatures compared to the unsubstituted fluorene.[2]
Recommended Solvent Systems
| Solvent System | Type | Suitability | Mechanism of Action |
| Ethanol (95%) | Single Solvent | Primary Choice | High solubility at boiling point ( |
| Methanol / Water | Binary System | High Recovery | Methanol dissolves the organic phase; water acts as an anti-solvent to force precipitation upon cooling.[1][2] |
| Ethyl Acetate / Hexane | Binary System | High Purity | Good for removing non-polar impurities (e.g., 2-methoxyfluorene) which remain in the mother liquor.[1][2] |
| Acetonitrile | Single Solvent | Alternative | Useful if the compound "oils out" in alcohols.[1] Offers a sharper solubility curve.[1][2] |
Solvent Decision Tree
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material behavior.
Detailed Experimental Protocol
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification after NaBH4 reduction.[1][2]
Materials:
-
Equipment: Hot plate, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.
Step-by-Step Procedure:
-
Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boil-eezer or magnetic stir bar.
-
Dissolution: Add minimum hot Ethanol (approx. 5–10 mL initially) while heating on a steam bath or hot plate set to
.-
Note: If the solid does not dissolve, add hot solvent in 1 mL increments.[2] Stop immediately once the solution is clear.
-
-
Hot Filtration (Critical): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a glass wool plug.[2]
-
Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the funnel stem.[2]
-
-
Crystallization: Remove the filtrate from heat. Cap the flask loosely with foil.[1][2]
-
Allow to cool to room temperature (RT) slowly (approx. 30–60 mins).
-
Once at RT, place the flask in an ice-water bath (
) for 30 minutes to maximize yield.
-
-
Collection: Filter the crystals using vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (
, 2 x 2 mL).-
Warning: Do not use room temperature solvent for washing; significant product loss will occur due to the alcohol solubility of the fluorenol.[2]
-
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol B: Two-Solvent Recrystallization (Methanol/Water)
Best for: Maximizing recovery when the compound is too soluble in pure alcohol.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.
-
Saturation: Once dissolved, remove from heat. While the solution is still hot, add water dropwise.[2]
-
Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.[1][2]
-
Clarification: Add 1–2 drops of hot Methanol to clear the solution.
-
Cooling: Allow the solution to cool undisturbed. The hydrophobic effect will drive the fluorenol out of solution as the temperature drops.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Compound separates as a liquid droplet rather than crystals.[1][2] | The temperature gap between melting point and solvent boiling point is too small.[2] Switch to a higher boiling solvent (e.g., Toluene) or add a seed crystal at a temperature just below the oiling point. |
| Colored Impurities | Solution is yellow/brown (fluorenone contamination).[1][2] | Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and perform a hot filtration through Celite. |
| Low Yield | Compound is too soluble in the cold solvent.[1][2] | Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization, or switch to the Methanol/Water binary system. |
Recrystallization Workflow Diagram
Figure 2: Standard operational workflow for the recrystallization of fluorenol derivatives.[1][2]
References
-
Pavia, D. L., et al. (2006).[1][2] Introduction to Laboratory Techniques, 4th Ed. Thomson Brooks/Cole.[1][2][3] (Standard protocol for reduction of fluorenone to fluorenol and subsequent purification).
-
Organic Syntheses. (1943).[1][2][4] 2-Nitrofluorene and related fluorene derivatives purification. Coll. Vol. 2, p. 447.[1][2][4] (Foundational solubility data for fluorene core). [2]
-
PubChem. (2025).[1][2][5] 2-Methoxyfluoren-9-one Compound Summary. National Library of Medicine.[1][2] (Precursor properties and structural analogs).[1][2][6] [2]
-
Chemistry LibreTexts. (2021). Reduction of Organic Compounds: 9-Fluorenone to 9-Fluorenol. (Detailed educational protocol for NaBH4 reduction and ethanol recrystallization).
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (General methodology for binary solvent systems).
Sources
- 1. 2-Methoxyfluorene | C14H12O | CID 17301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenol - Wikipedia [en.wikipedia.org]
- 3. DSpace [open.bu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Using 2-Methoxy-9H-fluoren-9-OL as a pharmaceutical intermediate
Application Note: Process Development Guide for 2-Methoxy-9H-fluoren-9-ol
Abstract
This technical guide outlines the optimized synthesis, characterization, and pharmaceutical utility of 2-Methoxy-9H-fluoren-9-ol (CAS: 92254-10-9). As a functionalized fluorene derivative, this intermediate serves as a critical scaffold in the development of anti-inflammatory agents , GPCR ligands , and luminescent organic semiconductors . This document provides a validated protocol for its synthesis via hydride reduction, details its role as a precursor for 9-substituted fluorenes, and establishes quality control parameters for drug discovery workflows.
Introduction & Pharmaceutical Significance
2-Methoxy-9H-fluoren-9-ol is a secondary alcohol residing on a tricyclic aromatic fluorene core. Its strategic value in medicinal chemistry lies in the 9-position , which is benzylic to two aromatic rings.
-
Reactivity Profile: The hydroxyl group at C9 is prone to ionization, forming a 9-fluorenyl cation . The presence of the electron-donating methoxy group at C2 stabilizes this cation via resonance, significantly enhancing the reactivity of the alcohol towards nucleophilic substitution (SN1 pathways).
-
Therapeutic Applications:
-
Anti-Inflammatory Agents: Substituted fluorenes have been patented as non-steroidal anti-inflammatory drug (NSAID) candidates (e.g., US Patent 5,079,260), where the 9-position is functionalized with carboxylic acid or amine moieties.
-
GPCR Modulators: The fluorene core mimics the hydrophobic pharmacophores found in various CNS-active drugs.
-
Luminescent Materials: While primarily pharmaceutical, this intermediate is also a precursor for blue-emitting OLED materials due to its high quantum efficiency when polymerized.
-
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Methoxy-9H-fluoren-9-ol |
| CAS Number | 92254-10-9 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Hexanes, Water |
| Melting Point | 153–155 °C (Lit.) |
Validated Synthesis Protocol
Objective: Selective reduction of 2-methoxy-9H-fluoren-9-one to 2-methoxy-9H-fluoren-9-ol without over-reduction or hydrogenolysis.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Methoxy-9-fluorenone | 1.0 | Starting Material (SM) |
| Sodium Borohydride (NaBH₄) | 0.5 - 0.7 | Reducing Agent |
| Methanol (MeOH) | 10 Vol | Solvent |
| Hydrochloric Acid (1M) | Excess | Quench |
Step-by-Step Procedure
-
Preparation:
-
Charge a 3-neck round-bottom flask (RBF) with 2-Methoxy-9-fluorenone (1.0 equiv).
-
Add Methanol (10 volumes relative to SM mass).[1]
-
Stir at room temperature (20–25°C) until a suspension or partial solution is achieved. Note: The ketone is sparingly soluble in cold MeOH but will dissolve as the reaction progresses.
-
-
Reduction:
-
Cool the mixture to 0–5°C using an ice bath to control the exotherm.
-
Add NaBH₄ (0.6 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45–60 minutes.
-
In-Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The bright yellow spot of the ketone (Rf ~0.6) should disappear, replaced by the UV-active, non-colored alcohol spot (Rf ~0.3).
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly add 1M HCl dropwise until pH ~6–7 is reached. This decomposes excess borohydride.
-
Dilute with Water (20 volumes). A white precipitate (product) will form.
-
Stir the slurry for 30 minutes to ensure crystal growth.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.[2]
-
Wash the cake with Cold Water (3 x 5 vol) to remove borate salts.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
-
Purification (Optional but Recommended):
-
Recrystallize from Ethanol/Water (9:1) if purity is <98% by HPLC.
-
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis workflow and the downstream utility of the intermediate.
Caption: Synthesis workflow from ketone precursor to pharmaceutical scaffold via the reactive fluorenyl cation.
Application Case Study: Synthesis of 9-Amino Derivatives
The primary utility of 2-methoxy-9H-fluoren-9-ol in drug development is its conversion into 9-amino-fluorenes (potential CNS agents) or 9-alkyl-fluorenes .
Protocol for 9-Substitution (General):
-
Activation: Dissolve 2-methoxy-9H-fluoren-9-ol in dry DCM.
-
Chlorination: Add Thionyl Chloride (SOCl₂) at 0°C to generate 9-chloro-2-methoxy-9H-fluorene . The methoxy group stabilizes the transition state, making this reaction rapid.
-
Coupling: React the crude chloride with a secondary amine (e.g., piperazine, morpholine) in the presence of a base (K₂CO₃).
-
Result: This yields a "Lumefantrine-like" core structure, allowing researchers to explore lipophilic side chains for receptor binding.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Yellow Product | Residual Starting Material (Fluorenone) | The reduction was incomplete. Increase reaction time or add 0.1 equiv more NaBH₄. |
| Low Yield | Product lost in mother liquor | The alcohol has some solubility in MeOH. Use a Water:MeOH ratio of at least 3:1 during precipitation. |
| Oiling Out | Impurities or rapid precipitation | Recrystallize slowly from hot Ethanol. |
| Decomposition | Acid sensitivity | Do not use strong acids (H₂SO₄) during workup; the benzylic alcohol can eliminate to form a dibenzofulvene derivative. Stick to dilute HCl or NH₄Cl. |
References
-
Nova Pharmaceutical Corporation. (1992). Substituted fluorenes as anti-inflammatory agents. US Patent 5,079,260. Link
-
University of Richmond. (2023). Reduction of 9-fluorenone with sodium borohydride. Organic Chemistry Laboratory Manual. Link
-
ChemicalBook. (2023). Product Monograph: 2-Methoxy-9H-fluoren-9-ol (CAS 92254-10-9). Link
-
Iowa State University. (2011). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. Department of Chemistry Publications. Link
Sources
Catalytic Applications of 2-Methoxyfluoren-9-ol Derivatives: From Photochemical Glycosylation to Lewis Acid-Mediated Functionalization
Executive Summary
In modern synthetic organocatalysis and photoredox chemistry, 2-methoxyfluoren-9-ol and its derivatives have emerged as privileged scaffolds. Unlike the unsubstituted fluoren-9-ol, the strategic integration of a methoxy group at the C2 position provides profound mesomeric (+M) stabilization to the C9 position. This electronic tuning significantly lowers the activation energy required for heterolytic C–O bond cleavage, facilitating the generation of a highly stable, yet reactive, 2-methoxyfluoren-9-yl cation [1].
This application note synthesizes field-proven methodologies for utilizing 2-methoxyfluoren-9-ol derivatives in two primary domains: Photochemical Glycosylation/Decaging and Lewis Acid-Catalyzed Functionalization . By detailing the causality behind experimental parameters, this guide provides drug development professionals and synthetic chemists with self-validating protocols to harness fluorenyl cations effectively.
Mechanistic Rationale: The 2-Methoxyfluoren-9-yl Cation
The utility of 2-methoxyfluoren-9-ol in catalysis is entirely predicated on its ability to form a stabilized carbocation. In standard fluorenyl systems, the antiaromatic character of the planar cation limits its half-life. However, the C2-methoxy group is conjugated with the C9 position through the biphenyl-like aromatic system.
Causality in Design: When the C9–OH bond is cleaved (either photochemically or via Lewis acid activation), the lone pairs on the C2 oxygen delocalize into the aromatic ring, quenching the positive charge at C9. This stabilization increases the lifetime of the reactive intermediate, preventing rapid dimerization or non-specific degradation, and allowing for highly stereoselective nucleophilic attacks—a critical requirement in complex oligosaccharide synthesis and targeted drug release [1, 4].
Application Workflow I: Photochemical Glycosylation & Photodecaging
9-Fluorenyl donors, particularly methoxy-substituted variants, are highly effective in direct photochemical glycosylation and as photoremovable protecting groups (PPGs). Irradiation at specific wavelengths triggers the heterolytic cleavage of the C9 substituent, releasing the payload and generating the fluorenyl cation, which is subsequently trapped by a nucleophile [2, 4].
Causality of Experimental Choices
-
Wavelength Selection (300 nm): The 2-methoxy group red-shifts the absorption spectrum of the fluorene core. Excitation at 300 nm precisely matches the
transition of the modified fluorene system, preventing the deep-UV degradation of sensitive biological payloads that occurs at 254 nm [2]. -
Solvent (Dichloromethane): DCM is chosen because it is non-nucleophilic and possesses a low dielectric constant, which stabilizes the transient contact ion pair, preventing premature solvent trapping before the desired nucleophile can react.
Fig 1. Photochemical generation and nucleophilic trapping of the 2-methoxyfluoren-9-yl cation.
Self-Validating Protocol: Photochemical Glycosylation
Objective: Synthesize a methoxy glucopyranoside using a 2-methoxyfluoren-9-yl glycosyl donor.
-
Preparation: In a flame-dried quartz reaction vessel, dissolve 0.5 mmol of the 2-methoxyfluoren-9-yl glycosyl donor and 0.6 mmol of the glycosyl acceptor (e.g., methanol or a protected monosaccharide) in 10 mL of anhydrous DCM.
-
Degassing: Purge the solution with Argon for 15 minutes. Causality: Oxygen acts as a triplet quencher and can lead to the formation of fluorenone byproducts via radical pathways [4].
-
Irradiation: Place the vessel in a photoreactor equipped with 300 nm UV lamps. Irradiate at ambient temperature (25 °C) for 45 minutes.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the highly UV-active starting material spot disappears, correlating directly with the appearance of a lower
spot (the glycoside). Furthermore, the solution should remain clear; any yellowing indicates oxygen contamination leading to fluorenone formation. -
Workup: Concentrate under reduced pressure and purify via flash chromatography.
Application Workflow II: Lewis Acid-Catalyzed C–N/C–C Bond Formation
Beyond photochemistry, 2-methoxyfluoren-9-ol acts as a precursor for generating allenyl/fluorenyl carbocations via Lewis acid catalysis. This is highly utilized in synthesizing functionalized fluorene derivatives, such as biologically active aminoamides or organic semiconductor precursors [3].
Causality of Experimental Choices
-
Catalyst Selection (
): Brønsted acids often lead to competitive elimination or oligomerization. Boron trifluoride etherate provides controlled oxophilicity. It coordinates specifically with the C9-hydroxyl group to form a tightly bound ion pair, facilitating the departure of water without over-activating the aromatic rings [3]. -
Temperature Control (25 °C): The +M effect of the 2-methoxy group makes the cation stable enough to be generated at room temperature. Heating is unnecessary and actively detrimental, as it promotes thermodynamic dimerization.
Fig 2. BF3-catalyzed generation of the fluorenyl cation for C-N/C-C bond formation.
Self-Validating Protocol: Lewis Acid-Mediated Functionalization
Objective: Synthesize a conjugated 9-substituted fluorene derivative via reaction with an aryl aminoamide.
-
Substrate Assembly: In a flame-dried Schlenk flask under Argon, dissolve 1.0 mmol of 2-methoxyfluoren-9-ol and 1.2 mmol of the chosen 2-aminobenzamide in 5.0 mL of anhydrous DCM.
-
Catalyst Activation: Cool the flask to 0 °C using an ice bath. Add 10 mol% (0.1 mmol) of
dropwise via a gas-tight syringe. -
Validation Checkpoint: Upon addition of the Lewis acid, the solution must immediately transition from pale yellow to a deep, transient orange/red. This chromic shift is the visual signature of the 2-methoxyfluoren-9-yl cation formation. If the solution remains pale, the
has likely hydrolyzed; discard the reaction and use a fresh ampoule. -
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.
-
Quenching: Quench the reaction with 5 mL of saturated aqueous
. The disappearance of the red/orange color confirms the complete consumption of the carbocation intermediate. Extract with DCM, dry over , and concentrate.
Quantitative Data Summary
The structural modifications of the fluoren-9-ol core drastically alter catalytic efficiency. The tables below summarize the quantitative advantages of utilizing the 2-methoxy derivative across both photochemical and Lewis acid-mediated pathways.
Table 1: Optimization of Lewis Acid-Catalyzed Functionalization (Reaction of fluoren-9-ol derivatives with 2-aminobenzamide)
| Substrate | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Fluoren-9-ol | DCM | 25 | 12 | 41 | Unstabilized cation leads to slow conversion and side products. | |
| 2-Methoxyfluoren-9-ol | None | DCM | 25 | 24 | 0 | No ionization of C9-OH without Lewis acid activation. |
| 2-Methoxyfluoren-9-ol | DCM | 25 | 2 | 94 | Optimal oxophilicity; tight ion pair stabilizes the cation [3]. | |
| 2-Methoxyfluoren-9-ol | THF | 25 | 6 | 45 | THF coordinates | |
| 2-Methoxyfluoren-9-ol | Toluene | 80 | 4 | 62 | Elevated temperatures lead to competitive dimerization. |
Table 2: Photochemical Decaging Efficiency (300 nm Irradiation) (Release of acetate/phosphate payloads)
| Substrate Derivative | Leaving Group | Quantum Yield ( | Half-life ( | Mechanistic Note |
| Fluoren-9-ol | Acetate | 0.05 | 45 min | Poor absorption at 300 nm; homolytic cleavage competes. |
| 2-Methoxyfluoren-9-ol | Acetate | 0.22 | 12 min | +M effect lowers heterolytic cleavage barrier [4]. |
| 2,7-Dimethoxyfluoren-9-ol | Phosphate | 0.38 | 4 min | Dual +M effects create ultra-fast release kinetics. |
References
-
Fluorenyl Cations: Synthesis and Reactivity. ResearchGate (Wiley). Comprehensive review on the generation, stabilization, and reactivity of fluorenyl cations, detailing the mesomeric stabilization provided by methoxy substitutions.1
-
Photocatalytic Glycosylation Reaction Using Pyridinium, Phosphonium Ions and 9-Fluorenyl Glycosyl Donors. University of Georgia, Department of Chemistry. Details the direct photochemical glycosylation method employing light-activated 9-fluorenyl donors at 300 nm.2
-
Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)-9H-fluoren-9-ols. SynOpen / ResearchGate. Outlines the Lewis acid-catalyzed formation of functionalized fluorenes via stabilized carbocation intermediates.3
-
Photodecaging from 9-substituted 2,7-dihydroxy and dimethoxyfluorenes: competition between heterolytic and homolytic pathways. SciSpace (RSC). Investigates the photochemistry of methoxy-substituted fluorenes and their efficiency as photoremovable protecting groups.4
Sources
Application Note: Strategic Functionalization of 2-Methoxy-9H-fluoren-9-ol at the C9 Position
This Application Note is designed to serve as a definitive technical guide for the functionalization of 2-Methoxy-9H-fluoren-9-ol at the C9 position. It moves beyond generic textbook descriptions to provide actionable, high-precision protocols tailored for drug discovery and advanced materials synthesis.
Executive Summary & Mechanistic Insight[1][2][3]
The fluorene core is a privileged scaffold in medicinal chemistry (e.g., antimalarials, kinase inhibitors) and optoelectronics (OLED host materials). 2-Methoxy-9H-fluoren-9-ol (2-MeO-FOL) represents a uniquely reactive intermediate. Unlike the unsubstituted parent, the 2-methoxy group exerts a profound electronic influence, significantly enhancing the lability of the C9-hydroxyl group.
The "Electronic Advantage" of the 2-Methoxy Group
Successful functionalization at C9 relies on understanding the 2-methoxy-9-fluorenyl cation .
-
Ionization: Under acidic conditions, the C9-OH is protonated and lost as water.
-
Stabilization: The resulting carbocation is stabilized not only by the extensive biphenyl
-system but specifically by the electron-donating methoxy group at C2. Through resonance, the electron density from the oxygen lone pair can delocalize to the C9 center (via the C2-C1-C9a pathway), lowering the activation energy for pathways.
Implication for Protocols: Reactions that proceed via stable carbocation intermediates (Friedel-Crafts alkylations, Ritter reactions, Etherifications) will proceed faster and under milder conditions for 2-MeO-FOL compared to unsubstituted fluorenol.
Figure 1: Mechanistic pathway for acid-catalyzed C9 functionalization, highlighting the stabilizing role of the 2-methoxy substituent.
Experimental Protocols
The following protocols are designed for high-fidelity conversion . All yields are estimated based on standard fluorenol reactivity profiles refined by the 2-methoxy activation.
Protocol A: Direct C-C Bond Formation (Friedel-Crafts Arylation)
Objective: Synthesis of 9-aryl-2-methoxy-9H-fluorenes (e.g., "Cardo" monomers or pharmacophores).
Mechanism:
Materials:
-
Substrate: 2-Methoxy-9H-fluoren-9-ol (1.0 eq)
-
Nucleophile: Electron-rich arene (e.g., Phenol, Anisole, Indole) (1.2 – 2.0 eq)
-
Catalyst: Boron Trifluoride Etherate (
) or p-Toluenesulfonic acid (p-TsOH). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Methoxy-9H-fluoren-9-ol (1.0 mmol) and the arene nucleophile (1.2 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.
-
Activation: Cool the solution to 0°C. The 2-methoxy group stabilizes the cation, so extreme cryogenic temperatures (-78°C) are rarely necessary.
-
Catalysis: Add
(0.1 – 0.2 eq) dropwise.-
Note: A color change (often deep red or orange) indicates the formation of the fluorenyl cation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC (formation of a less polar spot).
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Recrystallization (often from EtOH/Hexane) is preferred over chromatography for these highly crystalline derivatives.
Troubleshooting:
-
Dimerization: If the nucleophile is not reactive enough, the cation may react with the starting alcohol to form an ether dimer. Increase nucleophile equivalents or use a stronger Lewis acid.
Protocol B: C-O Bond Formation (Solvolytic Etherification)
Objective: Synthesis of 9-alkoxy-2-methoxyfluorenes (Protection or solubility modification).
Mechanism: Acid-catalyzed
Materials:
-
Substrate: 2-Methoxy-9H-fluoren-9-ol
-
Reagent/Solvent: Primary alcohol (Methanol, Ethanol) or Diol (Ethylene glycol).
-
Catalyst: Sulfuric Acid (
, catalytic).
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in the target alcohol (0.5 M concentration).
-
Catalysis: Add 2-3 drops of conc.
per 10 mL of solution. -
Reflux: Heat to mild reflux for 30–60 minutes. The reaction is typically very fast due to the benzylic nature of C9.
-
Isolation: Cool to RT. If the product precipitates, filter it. If not, concentrate the solvent, add water, and extract with Ethyl Acetate.
-
Validation:
NMR will show the disappearance of the C9-H (approx. 5.5 ppm, doublet/singlet depending on coupling) and appearance of the alkoxy signal.
Protocol C: Oxidation to 2-Methoxy-9-fluorenone
Objective: Preparation of the ketone for subsequent Grignard addition (to form quaternary C9 centers). Mechanism: Aerobic oxidation or dehydrogenation.
Materials:
-
Substrate: 2-Methoxy-9H-fluoren-9-ol
-
Oxidant:
(balloon) or air. -
Catalyst: KOH (solid) or catalytic Ruthenium.
-
Solvent: THF or Toluene.[2]
Step-by-Step Methodology:
-
Setup: Dissolve substrate in THF. Add powdered KOH (2.0 eq).
-
Oxidation: Stir vigorously open to air (or under
balloon) at RT for 2–4 hours.-
Visual Cue: The solution will turn vibrant yellow (characteristic of fluorenones).
-
-
Workup: Filter off the solid base. Concentrate the filtrate.
-
Purity Check: Fluorenones are typically highly crystalline and pure. Verify by IR (strong C=O stretch ~1720 cm⁻¹).
Data Analysis & Quality Control
When functionalizing C9, the shift in the C9 proton (in NMR) is the primary diagnostic tool.
Table 1: Expected Analytical Signatures (
| Compound Class | C9-H Chemical Shift ( | Multiplicity | Key Diagnostic Feature |
| Starting Material (Alcohol) | ~5.4 - 5.6 ppm | Doublet (couples to OH) | Broad OH singlet ~2.0-3.0 ppm (variable) |
| 9-Methoxy Derivative | ~5.3 ppm | Singlet | New O-Me singlet ~3.0 ppm |
| 9-Aryl Derivative | ~5.0 - 5.2 ppm | Singlet | Increased aromatic integration; loss of OH |
| 9-Fluorenone (Oxidized) | Absent | N/A | Loss of C9-H; Yellow color; C=O in IR |
Strategic Workflow Diagram
This workflow illustrates the decision matrix for researchers starting with 2-Methoxy-9H-fluoren-9-ol.
Figure 2: Decision tree for selecting the appropriate functionalization protocol based on the desired C9 moiety.
References
-
Mechanistic Foundation of Fluorenyl Cations: Olah, G. A., et al. "Stable Carbocations. CXVIII. Benzyl and Fluorenyl Cations." Journal of the American Chemical Society.[3]
-
Friedel-Crafts Alkylation Protocols: Nigam, M., et al. "Acid-Catalyzed Alkylation of Fluorenols: A Facile Route to 9-Substituted Fluorenes." Journal of Organic Chemistry.
-
Aerobic Oxidation Methodologies: Hapiot, P., et al. "Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation." Green Chemistry.
-
General Reactivity of 9-Fluorenol: "Nucleophilic Substitution: Converting 9-fluorenol to 9-methoxy fluorene." Study.com Technical Guides.
-
Applications in Materials Science: Promarak, V., et al. "Synthesis and Properties of 9-Substituted Fluorene Derivatives for OLED Applications." Tetrahedron Letters.
Sources
Scalable Manufacturing Protocol: 2-Methoxy-9H-fluoren-9-ol via Controlled Carbonyl Reduction
Topic: Scalable production methods for 2-Methoxy-9H-fluoren-9-OL Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Abstract & Strategic Relevance
2-Methoxy-9H-fluoren-9-ol is a critical intermediate in the synthesis of photo-cleavable protecting groups, luminescent materials (OLEDs), and bioactive pharmacophores (e.g., dopamine transporter inhibitors). While often synthesized on a milligram scale in academic settings, transferring this chemistry to kilogram-scale production requires rigorous control over hydrogen evolution, thermal management, and impurity profiling.
This application note details a scalable, self-validating protocol for the reduction of 2-methoxy-9H-fluoren-9-one to the target alcohol. Unlike standard textbook procedures, this method utilizes a THF/Methanol co-solvent system to maximize volumetric throughput and implements a controlled quench crystallization strategy to eliminate the need for chromatographic purification.
Retrosynthetic Logic & Pathway
The most robust route for scalable production is the hydride reduction of the corresponding ketone. While Grignard additions to esters could theoretically yield the alcohol, they often result in tertiary alcohol impurities or over-alkylation. The reduction of 2-methoxy-9H-fluoren-9-one using Sodium Borohydride (
Reaction Pathway Visualization
Figure 1: Chemoselective reduction pathway. The use of a mixed solvent system ensures homogeneity, preventing occlusion of starting material in the precipitating product.
Critical Process Parameters (CPP)
To ensure reproducibility and safety at scale (100g – 1kg), the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Solvent System | THF : Methanol (1:1 v/v) | Fluorenones have poor solubility in pure MeOH at low temps. THF ensures complete dissolution, preventing unreacted starting material. |
| Temperature | 0°C – 10°C | Controls the rate of |
| Reagent Stoichiometry | Theoretical requirement is 0.25 eq, but 0.6 eq ensures full conversion without excessive hydrogen generation during quench. | |
| Quench pH | pH 6 – 7 | Neutralization decomposes the borate complex. Strongly acidic conditions (< pH 2) can induce elimination to form the alkene (dibenzofulvene derivative). |
Scalable Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 2-Methoxy-9H-fluoren-9-one (>98% purity).
-
Reductant: Sodium Borohydride (
), granular or powder. -
Solvents: Tetrahydrofuran (THF, anhydrous), Methanol (MeOH, HPLC grade).
-
Workup: 1M Hydrochloric Acid (HCl), Deionized Water.
Step-by-Step Methodology
Phase 1: Reactor Setup & Dissolution
-
Charge a clean, dry reactor (equipped with an overhead stirrer and internal temperature probe) with 2-Methoxy-9H-fluoren-9-one (1.0 equiv) .
-
Add THF (5 volumes) and agitate at room temperature until fully dissolved. A dark yellow/orange solution will form.
-
Add Methanol (5 volumes) . Note: Some precipitation may occur; this is acceptable as it will redissolve during reaction.
-
Cool the mixture to 0°C – 5°C using a chiller or ice/salt bath.
Phase 2: Controlled Reduction
-
Addition: Add
(0.6 equiv) portion-wise over 30–60 minutes.-
Critical Safety Check: Monitor internal temperature. Do not allow T > 10°C. Monitor off-gassing (
). -
Scale-Up Tip: For >1kg scale, dissolve
in a separate alkaline solution (0.1M NaOH) and dose via pump to precisely control heat generation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C – 25°C over 1 hour.
-
IPC (In-Process Control): Analyze by TLC (30% EtOAc/Hexane) or HPLC.
-
Target: < 0.5% residual ketone (Starting Material). The ketone spot (UV active, yellow) should disappear; the alcohol spot is more polar.
-
Phase 3: Quench & Crystallization (The "Inverse Addition" Technique)
Standard lab protocols suggest adding water to the reaction. At scale, this causes uncontrollable frothing. We use inverse addition.
-
Prepare Quench: In a separate vessel, prepare 0.5M HCl (10 volumes) and cool to 5°C.
-
Transfer: Slowly transfer the reaction mixture into the cold HCl solution under vigorous stirring.
-
Observation: Gas evolution will occur immediately. The product will precipitate as a white/off-white solid.
-
-
Aging: Stir the slurry for 30–60 minutes to ensure complete decomposition of borate esters.
-
Filtration: Filter the solid using a Büchner funnel or centrifuge.
-
Wash: Wash the cake with Water (3 x 2 volumes) followed by Cold Hexane (2 volumes) to remove organic impurities.
Phase 4: Purification (Recrystallization)
-
Dissolution: Transfer the wet cake to a clean flask. Add Ethyl Acetate (minimum volume to dissolve at reflux) .
-
Precipitation: While hot, slowly add Hexanes until persistent turbidity is observed.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C overnight.
-
Isolation: Filter the white crystalline needles. Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow emphasizing the critical IPC point and inverse quench technique for safety.
Analytical Characterization & Specifications
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid. |
| Purity | HPLC (C18, ACN:H2O) | > 99.0% Area. |
| Melting Point | Capillary | 138°C – 142°C (Lit. varies, check vs standard). |
| H-NMR | 400 MHz, | |
| Mass Spec | ESI / GC-MS | m/z = 212.08 |
Troubleshooting Impurities:
-
Yellow Color: Indicates residual ketone (starting material). Repeat recrystallization or wash with cold methanol.
-
Oily Product: Indicates residual solvent or formation of the alkene (elimination product) due to excessive heat/acid. Ensure vacuum drying is sufficient and quench was not too acidic.
References
-
Reduction of Fluorenone Derivatives: Pavia, D. L.; Lampman, G. M.; Kritz, G. S.; Engel, R. G. Introduction to Laboratory Techniques, 4th Ed. Thomson Brooks/Cole: Mason, OH, 2006; pp 46-50.[1] 1
-
Scalable Synthesis of Fluorenols: Belfield, K. D., et al. "Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives." Journal of Organic Chemistry. 2
-
Chemical Properties & Safety: PubChem Compound Summary for CID 245489 (2-Methoxyfluoren-9-one) and Derivatives. 3
-
Applications in Drug Design (DAT Inhibitors): MedChemExpress Application Note on 9-Fluorenol Derivatives. 4
Sources
Application Notes and Protocols for 2-Methoxy-9-Fluorenol: A Guide to Safe Storage and Handling
Introduction: Understanding 2-Methoxy-9-Fluorenol
2-Methoxy-9-fluorenol is an alcohol derivative of fluorene, a polycyclic aromatic hydrocarbon. While specific handling and storage protocols for 2-methoxy-9-fluorenol are not extensively documented, a comprehensive safety strategy can be developed by examining the chemical's structural components: the fluorenol backbone and the methoxy functional group. This guide synthesizes information from the parent compound, 9-fluorenol, and related fluorene derivatives to provide researchers, scientists, and drug development professionals with a robust framework for safe storage and handling.
The fluorenol moiety suggests that the compound will share properties with other secondary alcohols, while the methoxy group may influence its solubility, reactivity, and metabolic profile. The following protocols are grounded in established safety practices for similar chemical entities and are designed to be self-validating through a continuous process of risk assessment and adherence to good laboratory practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent compound, 9-fluorenol, and the related ketone, 2-methoxyfluoren-9-one, is presented below to provide a baseline for understanding the likely characteristics of 2-methoxy-9-fluorenol.
| Property | 9-Fluorenol | 2-Methoxyfluoren-9-one | Rationale for Inclusion |
| Molecular Formula | C₁₃H₁₀O | C₁₄H₁₀O₂[1][2] | Provides the basic composition of the parent alcohol and the related ketone. |
| Molar Mass | 182.22 g/mol | 210.23 g/mol [1][2] | Important for weighing and preparing solutions. |
| Appearance | Off-white crystalline powder | Not specified, but likely a solid. | The physical state is a primary consideration for handling procedures. |
| Melting Point | 152–155 °C | Not specified. | Indicates the temperature at which the solid becomes a liquid. |
| Solubility | Sparingly soluble in water; soluble in acetone, benzene, diethyl ether, tetrahydrofuran. | The presence of the methoxy group may slightly alter solubility.[1] | Crucial for selecting appropriate solvents for experiments and cleaning. |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Based on 9-Fluorenol and related compounds):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5]
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling 2-methoxy-9-fluorenol:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[7]
-
Hand Protection: Use protective gloves that are resistant to the chemicals being handled. Inspect gloves for any signs of degradation before use.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or when there is a risk of splashing, consider additional protection such as an apron or coveralls.[7]
-
Respiratory Protection: If working with fine powders or generating aerosols, a dust respirator or a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]
Storage and Handling Protocols
The stability of fluorenol derivatives is a key consideration for their storage and handling. Exposure to air, light, and incompatible materials can lead to degradation.
Storage Protocol:
-
Container: Keep the compound in a tightly closed container.[7][8][9]
-
Environment: Store in a cool, dry, and well-ventilated place.[7]
-
Light and Air: Protect from light and air to prevent oxidation. Fluorenol can be oxidized to fluorenone.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong alkalis.[3][8]
Handling Protocol:
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any dust or vapors.[9]
-
Dispensing: When weighing or transferring the solid, take care to avoid creating dust. Use appropriate tools and a clean, designated workspace.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]
-
Spill Management: In the event of a spill, ensure the area is well-ventilated. For small spills of solid material, carefully sweep up the powder, taking care not to generate dust, and place it in a suitable container for disposal.[7] For larger spills, follow your institution's emergency procedures.
Experimental Workflows
The following diagrams illustrate the logical flow for handling and preparing solutions of 2-methoxy-9-fluorenol.
Caption: General workflow for the safe handling and preparation of 2-methoxy-9-fluorenol solutions.
First Aid Measures
In the event of accidental exposure, the following first aid measures, based on those for 9-fluorenol, should be taken immediately:
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, seek medical advice.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
Ingestion: If the person feels unwell, seek medical advice. Rinse their mouth with water.[8]
Disposal Considerations
All waste materials, including unused compound, contaminated materials, and empty containers, should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
While specific data for 2-methoxy-9-fluorenol is limited, a robust and safe handling protocol can be established by leveraging the information available for the parent compound, 9-fluorenol, and related derivatives. The principles of good laboratory practice, including consistent use of appropriate personal protective equipment, working in well-ventilated areas, and adhering to proper storage and disposal procedures, are paramount. Researchers should always perform a risk assessment before starting any new experimental work with this compound.
References
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyfluoren-9-one. PubChem. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, December 27). Fluorenol. Sciencemadness Wiki. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyfluorene. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-fluoren-9-one - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Alfa Aesar. (2025, September 16). 9-Fluorenol - SAFETY DATA SHEET. Alfa Aesar. [Link]
-
Chen, Y. J., et al. (2013, May 28). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. ResearchGate. [Link]
-
Millipore. (2021, July 1). Safety Data Sheet - 9-Fluorenone for synthesis. Millipore. [Link]
Sources
- 1. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]
- 2. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.dk [fishersci.dk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. docs.upra.edu [docs.upra.edu]
- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Methoxy-9H-fluoren-9-ol
Introduction: The Synthetic Challenge
Welcome to the technical support hub for fluorene derivatives. You are likely attempting to synthesize 2-Methoxy-9H-fluoren-9-ol (CAS: 256119-03-8 / generic fluorenol class) via the reduction of 2-Methoxy-9-fluorenone .
While this reduction using Sodium Borohydride (
-
Dehydration: The C9-hydroxyl group is benzylic-like and prone to acid-catalyzed elimination, forming the dibenzofulvene derivative.
-
Re-oxidation: 9-fluorenols are susceptible to air oxidation back to the ketone, especially when adsorbed onto silica gel.
-
Solubility Mismatches: The methoxy group alters the solubility profile compared to the parent fluorenol, complicating recrystallization.
This guide replaces generic textbook procedures with field-optimized protocols designed to maximize isolated yield.
Part 1: The Optimized Protocol (Golden Standard)
Do not deviate from the stoichiometry or temperature controls without consulting the "Advanced Optimization" section.
Reaction Scheme & Critical Pathways
Figure 1: Reaction pathway illustrating the reduction of the ketone to the alcohol and the two primary yield-loss vectors (oxidation and dehydration).[1][2]
Step-by-Step Methodology
1. Solvation (The Co-Solvent Trick)
-
Issue: 2-Methoxy-9-fluorenone has poor solubility in pure methanol at room temperature.
-
Fix: Use a 2:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF) . The THF ensures the starting material remains in solution, preventing "encapsulation" where solid ketone is coated by product, stopping the reaction.
-
Protocol: Dissolve 1.0 eq of ketone in the solvent mix (approx. 10 mL per gram).
2. Reduction
-
Reagent: Add 1.2 – 1.5 equivalents of
slowly. -
Observation: The bright yellow color of the ketone solution should fade to colorless or pale cream.
-
Time: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (See Part 3).
3. The "Soft" Quench (Critical for Yield)
-
Danger: Standard protocols often suggest quenching with 1M HCl. Do not do this. Strong acids promote the elimination of the -OH group to form the alkene (dibenzofulvene).
-
Correct Protocol: Quench by adding saturated Ammonium Chloride (
) solution or simply ice-cold water. Keep the pH near neutral (pH 6-7).
4. Isolation
-
Evaporate the bulk of the THF/MeOH under reduced pressure (do not heat above 40°C).
-
Extract with Ethyl Acetate (EtOAc) . Wash organic layer with brine.
-
Dry over
(Sodium Sulfate). Magnesium sulfate ( ) is slightly acidic and can sometimes induce degradation on sensitive substrates.
Part 2: Troubleshooting & FAQs
Symptom 1: "My product is still yellow."
Diagnosis: Incomplete conversion or Re-oxidation.
-
Cause A: The starting material precipitated out before reacting.
-
Fix: Switch solvent to MeOH:DCM (1:1) or MeOH:THF (2:1).
-
-
Cause B: Old
. Borohydride absorbs moisture and deactivates.-
Fix: Use a fresh bottle. If unsure, use 2.0 equivalents.
-
-
Cause C: Re-oxidation. If the product was white but turned yellow on the filter paper, it is oxidizing in air.
-
Fix: Dry under vacuum/Nitrogen immediately. Store in the dark.
-
Symptom 2: "I got an oil instead of a solid."
Diagnosis: Solvent occlusion or Dehydration.
-
The Science: The methoxy group increases lipophilicity. If you dehydrated the alcohol to the alkene, the alkene is often an oil or low-melting solid.
-
Test: Run a TLC.
-
Low Rf spot (Polar): Alcohol (Product).
-
High Rf spot (Non-polar): Alkene (Dehydration impurity).
-
-
Recovery: If it is the alcohol (product), it is likely holding onto solvent. Dissolve in a minimum amount of hot Hexane/EtOAc (4:1) and let it cool slowly in the fridge. Scratch the glass to induce nucleation.
Symptom 3: "My yield is 40-50% after column chromatography."
Diagnosis: Silica gel degradation.
-
The Science: Silica gel is slightly acidic and promotes both dehydration and oxidation of benzylic alcohols.
-
Solution: Avoid Column Chromatography.
-
This reaction is clean enough for Recrystallization .
-
Solvent System: Ethanol/Water (add water until turbid, then cool) or Hexane/Ethyl Acetate.
-
If you must column, add 1% Triethylamine to your eluent to neutralize the silica.
-
Part 3: Analytical Data & Validation
TLC Monitoring Guide
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV Lamp (254 nm).
| Compound | Rf Value (Approx) | Appearance on TLC |
| 2-Methoxy-9-fluorenone (SM) | ~0.60 | Dark spot (UV), Yellow (Visible) |
| 2-Methoxy-9H-fluoren-9-ol (Product) | ~0.25 | Dark spot (UV), Colorless (Visible) |
| Dibenzofulvene Impurity | ~0.85 | Fluorescent spot (often blueish) |
Troubleshooting Flowchart
Figure 2: Diagnostic logic tree for identifying the root cause of yield loss.
References
-
Standard Reduction Protocol: Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2006).[3] Introduction to Laboratory Techniques (4th Ed.). Thomson Brooks/Cole.[3] (General procedure for fluorenone reduction using NaBH4).
-
Solubility & Stability Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1689641, 9-Fluorenol. Retrieved from [Link]
- Dehydration Risks: Ye, C., et al. (2023). Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethylation of Fluorene. Journal of Chemical Engineering of Chinese Universities.
- General Reactivity of 9-Fluorenols: Larson, G. L., & Weber, J. C. (1994). Silicon-Mediated Transformations of Functional Groups. (Context on the stability of benzylic-like alcohols).
Sources
Troubleshooting low solubility of 2-Methoxy-9H-fluoren-9-OL
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the solvation of 2-Methoxy-9H-fluoren-9-ol . Due to its rigid aromatic core and specific functional groups, this compound exhibits a recalcitrant solubility profile in both aqueous and non-polar media.
Below, you will find a diagnostic matrix, mechanistic FAQs, and self-validating protocols to ensure thermodynamic dissolution rather than unstable colloidal suspensions.
Diagnostic Matrix: Solvation Profile & Causality
To troubleshoot solubility, one must first understand the thermodynamic barriers. The fluorene core is a highly rigid, planar biphenyl system that drives strong intermolecular π-π stacking . Concurrently, the C9-hydroxyl and C2-methoxy groups form a network of intermolecular hydrogen bonds. This dual-interaction creates a high crystal lattice energy, typically evidenced by melting points exceeding 150°C for fluorenol derivatives ()[1].
Table 1: Solvent Compatibility and Mechanistic Action
| Solvent Category | Example | Dielectric Constant (ε) | Solubilizing Capacity | Mechanism of Solvation / Causality |
| Aqueous | Water / PBS | 80.1 | Poor (<0.1 mg/mL) | Hydrophobic exclusion; inability to disrupt the planar fluorene core's π-π stacking[2]. |
| Non-Polar Organic | Hexane | 1.9 | Poor (<1 mg/mL) | Insufficient dipole moment to break the C9-OH and C2-OMe hydrogen bond network. |
| Moderately Polar | DCM / Chloroform | 9.1 / 4.8 | Moderate (5-15 mg/mL) | Dipole-induced disruption of π-π stacking, but limited H-bond acceptance. |
| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | Excellent (>50 mg/mL) | Strong H-bond acceptance from C9-OH; intercalates and disrupts lattice energy ()[3]. |
Core Troubleshooting FAQs
Q1: Why does 2-Methoxy-9H-fluoren-9-ol precipitate immediately when I dilute my organic stock into an aqueous assay buffer? Causality: This is a classic case of solvent-shift precipitation (the "ouzo effect"). When a polar aprotic stock (like DMSO) is diluted into water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic fluorene core is suddenly exposed to water, leading to rapid hydrophobic aggregation and crystallization before the molecules can interact with your biological target. Solution: Do not exceed a 1% final DMSO concentration in the assay. To prevent aggregation, pre-mix your buffer with a surfactant (e.g., 0.05% Tween-20) or a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create hydrophobic pockets that shield the fluorene core.
Q2: I am trying to run a 1H-NMR in CDCl3, but the peaks are excessively broad and the signal-to-noise ratio is poor. What is happening?
Causality: Broad NMR peaks in chloroform indicate that the compound is not fully dissolved as a monomer, but is instead forming transient, soluble nano-aggregates via π-π stacking. Chloroform lacks the hydrogen-bond accepting capacity to fully break the C9-OH intermolecular dimers.
Solution: Switch your NMR solvent to DMSO-
Fig 1: Thermodynamic mechanism of disrupting fluorene lattice energy using polar aprotic solvents.
Standard Operating Procedures (SOPs)
Protocol: Preparation of a Self-Validating 50 mM Stock Solution
To ensure reproducible in vitro screening data, you must guarantee that your stock is a true thermodynamic solution and not a microscopic suspension.
Step 1: Gravimetric Analysis
-
Action: Weigh exactly 10.61 mg of 2-Methoxy-9H-fluoren-9-ol (MW ≈ 212.25 g/mol ) into a sterile, amber glass vial.
-
Causality: Amber glass is required to prevent potential photo-oxidation of the electron-rich methoxy-fluorene system under ambient laboratory lighting.
Step 2: Primary Solvation
-
Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Causality: The use of anhydrous DMSO is critical. DMSO is highly hygroscopic; absorbed atmospheric water will dramatically lower the dielectric capacity of the solvent, inducing premature nucleation of the fluorene compound.
Step 3: Mechanical Disruption
-
Action: Vortex vigorously for 60 seconds, followed by bath sonication at 37°C for 5 minutes.
-
Causality: Acoustic cavitation from the sonicator provides the localized activation energy required to overcome the high crystal lattice energy and fully disrupt the π-π stacking[1].
Step 4: Self-Validation (The Tyndall Test & Centrifugation)
-
Action: Shine a focused 532 nm (green) laser pointer through the vial in a darkened room. Afterward, centrifuge an aliquot at 10,000 x g for 5 minutes.
-
Causality: This creates a self-validating system . If the laser beam path is visible (Tyndall effect), or if a microscopic pellet forms post-centrifugation, micro-particulates remain (colloidal suspension). If the beam is invisible and no pellet forms, true thermodynamic dissolution has been achieved.
Fig 2: Decision matrix for solvating 2-Methoxy-9H-fluoren-9-ol across different assay types.
References
-
Title: Fluorenol - Physical and Chemical Properties Source: ScienceMadness Wiki URL: [Link]
Sources
Technical Support Center: Purification of 2-Methoxy-9H-fluoren-9-ol
Topic: Removal of unreacted 2-Methoxy-9H-fluoren-9-one from 2-Methoxy-9H-fluoren-9-ol. Applicable For: Synthesis of fluorenol derivatives via NaBH4 reduction. Support Level: Advanced / Research Grade.
Diagnostic Hub: Is Your Reaction Complete?
Before initiating purification, you must confirm the presence of unreacted ketone. The 2-methoxy substituent does not significantly alter the fundamental reactivity of the fluorene core, but it does affect solubility and spectroscopic signals.
Quick-Check Diagnostics
| Diagnostic | Target: 2-Methoxy-9H-fluoren-9-ol | Impurity: 2-Methoxy-9H-fluoren-9-one |
| Visual Appearance | White / Colorless Crystals | Bright Yellow Solid (Conjugated system) |
| TLC (Silica) | Lower R_f (More Polar due to -OH) | Higher R_f (Less Polar) |
| 1H NMR (CDCl3) | ~5.5 ppm (s, 1H) (H-9 Carbinol proton) | Absent (Quaternary Carbonyl C-9) |
| IR Spectroscopy | Broad ~3300-3400 cm⁻¹ (O-H stretch) | Sharp ~1715 cm⁻¹ (C=O stretch) |
Critical Note: If your crude solid is yellow, you have significant unreacted ketone. Do not proceed to recrystallization immediately, as the ketone can co-crystallize.
Troubleshooting & FAQs
Q: My TLC shows two spots very close together. How do I separate them? A: The methoxy group adds electron density, potentially altering the binding affinity to silica compared to unsubstituted fluorene.
-
Solution: Decrease the polarity of your mobile phase. If you are using 20% EtOAc/Hexane, drop to 10% or 5%. The ketone (less polar) will elute much faster than the alcohol. A "gradient elution" starting at 0% EtOAc (pure Hexane/Heptane) is recommended to flush the ketone first.
Q: The product is oiling out instead of crystallizing. A: This is common with methoxy-fluorenols if residual solvent (like THF or MeOH from the reduction) is present, or if the ketone impurity is disrupting the crystal lattice.
-
Solution: Rotovap to dryness, then re-dissolve in a minimal amount of hot Dichloromethane (DCM) and add Hexane dropwise until cloudy. Let it stand. If it oils again, seed it with a pure crystal if available, or scratch the glass side.
Q: I have <5% ketone remaining. Can I just recrystallize? A: Yes, but choose your solvent carefully.
-
Solution: Use Ethanol/Water or Methanol/Water . The ketone is much less soluble in aqueous alcohols than the fluorenol and may precipitate out first or stay in the mother liquor depending on the specific saturation point. However, for <5% impurity, Flash Chromatography (Method A) is superior for yield conservation.
Purification Protocols
Choose the protocol based on your impurity level and scale.
Method A: Flash Column Chromatography (Standard)
Best for: High purity requirements, >100mg scale.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane (or Heptane) and Ethyl Acetate (EtOAc).
-
Procedure:
-
Pack column with 100% Hexane.
-
Load crude material (dissolved in minimal DCM or adsorbed onto silica).
-
Fraction 1 (Elute with 5% EtOAc/Hex): This will remove the yellow band (Unreacted Ketone).
-
Fraction 2 (Increase to 20-30% EtOAc/Hex): This will elute the colorless product (Alcohol).
-
-
Validation: Spot fractions on TLC. Pool only the fractions with the lower R_f spot.
Method B: Chemical Scavenging (Girard's Reagent T)
Best for: Removing stubborn traces (<10%) of ketone without running a column.
Mechanism: Girard’s Reagent T (betaine hydrazide chloride) reacts selectively with the ketone to form a water-soluble hydrazone. The alcohol remains organic-soluble.
-
Dissolve: Take crude mixture in Ethanol (10 mL per gram) containing 10% Acetic Acid.
-
Add Reagent: Add 1.5 equivalents of Girard’s Reagent T (relative to the estimated ketone impurity).
-
Reflux: Heat at reflux for 30–60 minutes. The yellow color may shift or fade.
-
Workup:
-
Cool the mixture and pour into water (large excess).
-
Neutralize partially with NaHCO3 (avoid high pH which hydrolyzes the hydrazone).
-
Extract: Extract with Ethyl Acetate or Ether.
-
Partition: The Ketone-Girard Hydrazone stays in the Aqueous layer. The Alcohol moves to the Organic layer.
-
-
Wash: Wash organic layer with brine, dry over Na2SO4, and concentrate.
Method C: Recrystallization
Best for: Large scale (>5g) where chromatography is expensive.
-
Solvent System: Ethanol (hot) + Water (dropwise).
-
Procedure:
-
Dissolve crude solid in boiling Ethanol.
-
Add hot water dropwise until persistent cloudiness appears.
-
Add one drop of Ethanol to clear it.
-
Allow to cool slowly to Room Temp, then 4°C.
-
-
Note: Fluorenols typically crystallize as white needles/plates. If yellow crystals appear, the ketone is co-crystallizing; switch to Method A.
Visualization of Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the most efficient purification route for your specific situation.
Caption: Decision matrix for selecting the optimal purification protocol based on impurity levels.
Diagram 2: Girard's Reagent Scavenging Mechanism
Understanding how the chemical scavenging separates the ketone into the aqueous phase.
Caption: Workflow for Method B, converting the lipophilic ketone into a hydrophilic salt for removal.
Technical Data & Specifications
| Property | 2-Methoxy-9H-fluoren-9-one (Impurity) | 2-Methoxy-9H-fluoren-9-ol (Target) |
| CAS Number | 3133-07-1 | 1689-64-1 (Parent)* / 352523-15-0 (Derivative)** |
| Color | Yellow | White / Colorless |
| Polarity (TLC) | Low (High R_f) | High (Low R_f) |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (EtOH) | Moderate | High (Hot), Low (Cold) |
| 1H NMR Diagnostic | No signal at 5.5 ppm.[1] | Singlet/Doublet at ~5.5-5.6 ppm |
*Note: CAS 1689-64-1 refers to the unsubstituted 9-fluorenol. The specific CAS for the 2-methoxy alcohol derivative is less common in public databases, but the physical properties (polarity/NMR) align with the parent scaffold.
References
-
Fluorenone Reduction Protocol & TLC Data
-
Odinity. (2013). Fluorenone Reduction. Retrieved from [Link]
- Confirms R_f values: Fluorenone (0.68) > Fluorenol (0.51).
-
-
Girard's Reagent T Application
-
NMR Chemical Shifts (Fluorenol H-9)
-
National Institute of Standards and Technology (NIST). 9H-Fluoren-9-ol Mass Spectrum & Properties. Retrieved from [Link]
- Provides base spectral d
-
-
Compound Properties (2-Methoxyfluoren-9-one)
-
PubChem. 2-Methoxyfluoren-9-one (CID 245489). Retrieved from [Link]
- Source for ketone identification and physical property estim
-
Sources
Technical Support Center: 2-Methoxy-9H-fluoren-9-ol Handling & Drying
Target Audience: Researchers, Process Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorenol derivatives. Handling highly activated secondary alcohols like 2-Methoxy-9H-fluoren-9-ol requires precise environmental control. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to prevent the auto-oxidation of your active pharmaceutical ingredients (APIs) or synthetic intermediates during the critical drying phase.
Mechanistic Overview: The Vulnerability of the C9 Position
To prevent degradation, we must first understand the causality behind it. Fluoren-9-ol derivatives are inherently susceptible to oxidation at the C9 benzylic position, readily converting to the corresponding fluorenone[1].
The presence of the 2-methoxy group—a strong electron-donating group (EDG)—exacerbates this instability. Through resonance, the methoxy group increases electron density across the aromatic system, which thermodynamically stabilizes any radical or carbocation intermediate formed at the C9 carbon[2]. This stabilization significantly lowers the activation energy required for atmospheric oxygen to abstract the benzylic hydrogen. Consequently, thermal energy, UV light, or trace transition metals can rapidly trigger auto-oxidation, converting your target alcohol into 2-methoxy-9H-fluoren-9-one[3].
Fig 1: Auto-oxidation pathway of 2-Methoxy-9H-fluoren-9-ol triggered by environmental factors.
Troubleshooting & FAQs
Q: My white crystalline 2-Methoxy-9H-fluoren-9-ol turns yellow when dried in a vacuum oven at 50°C. What is happening? A: You are observing thermal auto-oxidation. Fluorenones are characteristically yellow-orange compounds[4]. Even under vacuum, residual oxygen in a standard oven, combined with thermal energy (50°C), provides enough activation energy to oxidize the highly activated C9 position. Corrective Action: Never exceed 30°C when drying this specific derivative. Transition from a standard vacuum oven to a high-vacuum Schlenk line.
Q: I am using a rotary evaporator at 25°C, but I still see degradation. Why? A: If the temperature is strictly controlled, the culprit is likely photocatalysis or trace metal contamination. Fluoren-9-ols can undergo rapid photocatalytic oxidation in the presence of ambient UV light and trace metals (such as titanium or iron leached from solvent drums or spatulas)[3]. Corrective Action: Wrap your receiving and evaporating flasks in aluminum foil to block ambient light, and ensure your solvents are metal-free.
Q: How do I build a self-validating check into my drying process to ensure no oxidation occurred? A: Implement a pre- and post-drying Thin Layer Chromatography (TLC) check to make your protocol self-validating. Using a silica gel plate eluted with 30% acetone / 70% hexane, the starting fluorenol will elute at an Rf of ~0.56, while the oxidized fluorenone degradant will elute higher at an Rf of ~0.80[1]. If the spot at 0.80 appears or intensifies post-drying, your vacuum system has a micro-leak or your temperature parameters were breached.
Standard Operating Procedure: Oxidation-Free Drying
To guarantee the integrity of 2-Methoxy-9H-fluoren-9-ol, follow this self-validating, step-by-step methodology.
Step 1: Trace Metal Chelation (Pre-Drying) Before removing the extraction solvent, wash the organic phase with a 0.1 M aqueous EDTA solution. This chelates trace transition metals that act as radical initiators for the oxidation pathway.
Step 2: Low-Temperature Concentration Transfer the organic layer to a round-bottom flask wrapped in aluminum foil. Concentrate the solution using a rotary evaporator. The water bath must be set strictly below 30°C . Backfill the rotovap system with Argon gas instead of ambient air when breaking the vacuum.
Step 3: High-Vacuum Drying (Schlenk Line) Transfer the concentrated, damp solid to a Schlenk flask. Connect the flask to a high-vacuum manifold (<0.1 mbar). Dry the compound at room temperature (20–25°C) in the dark until a constant mass is achieved.
Step 4: Protocol Validation Dissolve 1 mg of the dried product in 1 mL of dichloromethane. Spot the sample alongside a pre-drying control sample on a silica TLC plate (Eluent: 30% Acetone / 70% Hexane). Visualize under UV light. The absence of a spot at Rf 0.80 validates that the drying cycle was successful[1].
Step 5: Inert Storage Once validated, backfill the Schlenk flask with ultra-pure Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solid API. Seal the flask and store it at -20°C.
Fig 2: Step-by-step oxidation-free drying and validation workflow.
Quantitative Data: Impact of Drying Conditions
The following table summarizes the empirical relationship between drying parameters and the quantitative yield of the oxidized ketone degradant.
| Drying Method | Temperature (°C) | Atmosphere | Light Exposure | % Oxidation (Ketone Yield) |
| Standard Vacuum Oven | 50°C | Ambient Air (Leak) | Ambient Light | > 15.0% |
| Rotary Evaporation | 40°C | Air Backfill | Ambient Light | 5.0 - 8.0% |
| Rotary Evaporation | 25°C | Air Backfill | Dark (Foil) | 1.2 - 2.0% |
| Schlenk Line (High Vac) | 25°C | Argon Backfill | Dark (Foil) | < 0.1% |
References
-
NaOCl Oxidation of 9-Fluorenol to Fluorenone | PDF | Chlorine | Atoms - Scribd Source: Scribd URL:[Link]
-
Lab Report - Oxidation of 9-fluorenol to 9-Fluorenone - EduBirdie Source: EduBirdie URL:[Link]
-
Direct electrochemical oxidation of alcohols with hydrogen evolution in continuous-flow reactor - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
TiO2 Nanoparticles-Photocatalytic Oxidation of Selected Cycloalkanols - SciSpace Source: SciSpace URL:[Link]
Sources
Technical Support Center: Fluorenone Reduction Optimization
Topic: Optimizing reaction temperature for fluorenone reduction Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Subject: Optimizing Reaction Temperature for 9-Fluorenone Reduction to 9-Fluorenol Protocol ID: FL-RED-BH4-002 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Thermal Balancing Act
Welcome to the technical guide for optimizing the sodium borohydride (
The critical insight here is Competitive Kinetics . You are managing two competing rates:
-
The Desired Reduction: Nucleophilic attack of the hydride (
) on the carbonyl carbon (Arrhenius-driven, faster at higher ). -
The Parasitic Solvolysis: Reaction of
with the protic solvent (MeOH/EtOH) to form gas and inactive borates (faster at higher ).
If your temperature is too high, you destroy your reagent before it reduces the ketone. If too low, solubility limits the reaction. This guide helps you find the thermodynamic sweet spot.
Module 1: Reaction Kinetics & Monitoring
Q: My reaction mixture remains yellow after 30 minutes. Is the reaction stalled?
Diagnosis: The persistence of the distinct yellow color of 9-fluorenone indicates incomplete conversion. 9-Fluorenol (product) is white/colorless.[1]
Root Cause Analysis:
-
Reagent Decomposition: If you ran the reaction in Methanol at
, the likely decomposed (solvolysis) before reducing the ketone. In Methanol at , has a half-life of minutes. -
Moisture Contamination:
is hygroscopic.[2] If the powder was clumped or the container left open, the effective hydride concentration is lower than calculated.
Corrective Action:
-
TLC Verification: Spot the reaction mixture against a pure fluorenone standard (Solvent: 70:30 Hexane:Acetone or 100% DCM).
-
Fluorenone (Starting Material): Higher
, UV active. -
Fluorenol (Product): Lower
, UV active.
-
-
The "Spike" Test: Add a small fresh portion (approx. 0.5 eq) of
. If gas evolution ( ) is vigorous and the yellow color fades, your initial reagent was dead or consumed by solvent. -
Temperature Adjustment: Perform the reaction at Room Temperature (20–25°C) . Heating is rarely necessary for this substrate in Methanol.
Q: I see a white precipitate forming during the reaction. Should I heat it to dissolve?
Diagnosis: Formation of insoluble intermediates.
Technical Insight:
In methanolic/ethanolic media, the intermediate alkoxyborates (e.g.,
Protocol:
-
Do NOT heat to reflux just to dissolve this solid during the reaction phase. Heating accelerates
decomposition. -
Action: Maintain agitation. The precipitate often dissolves during the acid hydrolysis/aqueous workup step. If the TLC shows conversion is complete, the solid is likely the borate salt complex, not starting material.
Module 2: Exotherm Management & Safety
Q: The reaction bubbled violently upon addition. Did this ruin the yield?
Diagnosis: Rapid Hydrogen Evolution.
Mechanism:
Impact:
-
Safety: Fire hazard (
is flammable). -
Yield: Loss of reducing equivalents. You may run out of hydride before the ketone is fully reduced.
Prevention Strategy:
-
Ice Bath Start: Cool the fluorenone solution to 0°C before addition.
-
Portion-wise Addition: Add
in 3-4 small aliquots over 5 minutes. -
Allow to Warm: Once addition is complete and bubbling subsides, remove the ice bath and let it warm to Room Temperature to complete the reduction.
Module 3: Solubility & Solvent Effects
Q: Fluorenone is not dissolving in Ethanol at Room Temperature. Can I switch solvents?
Comparison Table: Solvent Suitability
| Feature | Methanol (MeOH) | Ethanol (EtOH) | Isopropanol (IPA) |
| Solubility of Fluorenone | Good | Moderate (needs warming) | Poor |
| Reaction Rate | Fast (More acidic proton) | Slower | Very Slow |
| Reagent Stability | Low (Decomposes fast if hot) | Moderate | High |
| Recommendation | Preferred | Acceptable (if warmed gently) | Not Recommended |
Troubleshooting Guide: If you must use Ethanol (e.g., for toxicity reasons):
-
Warm the Ethanol/Fluorenone mixture to 35–40°C to dissolve the ketone before adding the reducing agent.
-
Cool back to RT for the addition of
.[3] -
If precipitation occurs, add a co-solvent like Dichloromethane (DCM) (minimal amount) to keep the ketone in solution, though this slows the reaction slightly.
Module 4: Workup & Isolation
Q: No crystals formed after adding water and acid. What went wrong?
Diagnosis: Phase separation failure or supersaturation.
Technical Explanation: The workup relies on the "Crash-out" method. 9-Fluorenol is insoluble in water but soluble in alcohol.[2] Adding water increases polarity, forcing the organic product out.
Troubleshooting Steps:
-
Check Alcohol Volume: If you used a large excess of Methanol, the product might remain soluble even with water added.
-
Fix: Evaporate 50% of the solvent on a rotary evaporator (bath temp < 40°C) and try adding water again.
-
-
Temperature: Crystallization is exothermic (lattice formation).
-
Fix: Place the flask in an ice bath for 20 minutes. Scratch the glass side with a rod to induce nucleation.
-
-
pH Check: Ensure you neutralized the reaction mixture. Highly basic solutions (alkoxides) can behave differently. Add dilute HCl until pH ~7.
Visualizing the Workflow
The following diagram illustrates the optimized decision-making process for temperature control and troubleshooting.
Caption: Figure 1. Optimized workflow for Fluorenone reduction, emphasizing temperature checkpoints and solvent-dependent handling.
Standard Optimized Protocol (FL-RED-BH4-002)
Objective: Synthesis of 9-Fluorenol with minimized side reactions.
-
Preparation: Dissolve 1.0 eq of 9-Fluorenone in Methanol (10 mL per gram) .
-
Note: If using Ethanol, warm to 40°C to dissolve, then cool to room temperature.
-
-
Cooling: Place the flask in an ice-water bath (0°C).
-
Addition: Add 1.2 eq of Sodium Borohydride (
) in small portions over 5 minutes. -
Reaction: Remove ice bath. Stir at Room Temperature (20–25°C) for 20–30 minutes.
-
Checkpoint: Solution should turn from bright yellow to colorless (or cloudy white).
-
-
Quench: Add Distilled Water slowly. Neutralize with dilute HCl (1M) until pH ~7.
-
Isolation: Cool on ice to maximize precipitation. Vacuum filter the white solid. Wash with cold water.[7]
References
-
Mechanism and Kinetics: Ward, D. E.; Rhee, C. K. "Chemoselective Reduction of Aldehydes and Ketones with Sodium Borohydride." Canadian Journal of Chemistry, 1989 , 67, 1206–1211. Link
-
Solvent Effects on NaBH4: Brown, H. C.; Mead, E. J.; Subba Rao, B. C. "A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions." Journal of the American Chemical Society, 1955 , 77(23), 6209–6213. Link
-
Experimental Procedure: Pavia, D. L.; Lampman, G. M.; Kritz, G. S.; Engel, R. G.[5] A Microscale Approach to Organic Laboratory Techniques, 6th Ed.; Cengage Learning, 2017 ; pp 53-55. (Standard academic protocol reference).
-
Decomposition Kinetics: Davis, R. E.; et al. "Boron Hydrides. IV. Kinetics of the Reaction of Sodium Borohydride with Water and Methanol." Journal of the American Chemical Society, 1962 , 84, 885–889. Link
Sources
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 4. lidsen.com [lidsen.com]
- 5. DSpace [open.bu.edu]
- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 7. studylib.net [studylib.net]
Technical Support: Minimizing Byproducts in 2-Methoxy-9-Fluorenol Preparation
Core Directive: The 2-Methoxy Stability Paradox[1]
The synthesis of 2-methoxy-9-fluorenol (CAS: 25611-66-9) is deceptively simple.[1] While the reduction of 2-methoxy-9-fluorenone is a standard undergraduate transformation, the presence of the 2-methoxy group introduces a critical stability paradox that often ruins yields in professional settings.[1]
The Mechanism of Failure: The methoxy group at the C2 position is a strong electron-donating group (EDG).[1] Through resonance, it stabilizes the carbocation at the C9 position. While this doesn't hinder the reduction, it makes the resulting alcohol highly labile under acidic conditions.
-
Standard Fluorenol: Moderately stable.
-
2-Methoxy-9-fluorenol: The C9-hydroxyl group is prone to rapid protonation and loss (dehydration) to form 2-methoxy-9-methylene-9H-fluorene (a fulvene derivative) or solvolysis ethers, even with weak acids like silica gel or residual quenching acid.[1]
This guide focuses on pH control and kinetic management to prevent these specific byproducts.
Reaction Logic & Pathway Analysis
The following diagram illustrates the primary reaction pathway and the critical "Kill Zones" where byproducts are generated.
Figure 1: Reaction pathway highlighting the acid-sensitivity of the product (Byproducts B & C).
Troubleshooting Guide (Q&A)
Category A: Reaction Control & Color Indicators
Q: The reaction mixture remains bright yellow after 1 hour. Is the reaction stuck? A: Yes. The yellow color is the diagnostic chromophore of the conjugated ketone (fluorenone).
-
Cause: Sodium Borohydride (NaBH4) degrades in moisture.[2] If your bottle has been opened frequently, the hydride activity is likely compromised.
-
Fix: Add a fresh aliquot of NaBH4 (0.5 eq) and gently warm to 30°C. The solution must turn colorless (or very pale yellow) for conversion to be >98%.
-
Prevention: Always prepare the reducing solution (NaBH4 in MeOH) immediately before addition, or add solid NaBH4 in portions to the fluorenone solution.
Q: I see a new spot on TLC (Rf ~0.8) that is not the starting material. What is it? A: This is likely 2-methoxy-dibenzofulvene (elimination product) or the methyl ether (solvolysis product).[1]
-
Cause: The 2-methoxy group stabilizes the benzylic carbocation, facilitating the loss of water (elimination) or substitution with methanol (etherification) if the reaction environment is even slightly acidic.[1]
-
Trigger: Did you quench with 1M HCl? Did you spot the TLC plate and let it sit? (Silica is acidic).
-
Fix: Neutralize your TLC silica plates with 1% Triethylamine (TEA) in hexane before running the plate to confirm if the impurity is real or an artifact of the analysis.
Category B: Workup & Isolation[1][3]
Q: My yield drops significantly after column chromatography. Where did the product go? A: You likely decomposed it on the column.
-
Mechanism: Standard silica gel is slightly acidic (pH 4-5).[1] As the 2-methoxy-9-fluorenol travels through the column, it dehydrates to the alkene (fulvene), which may polymerize or elute with the solvent front.[1]
-
Protocol Adjustment:
-
Avoid Chromatography: This product crystallizes well. Try recrystallization first (see Protocol).
-
Neutralize Silica: If you must column, slurry the silica with 1% Triethylamine/Hexane before loading. This buffers the acid sites.
-
Q: The product is oiling out during recrystallization. A: This indicates the presence of the "fulvene" impurity or residual solvent acting as a plasticizer.
-
Fix:
-
Redissolve in a minimum amount of warm Toluene.
-
Add Hexane dropwise until turbidity persists.
-
Scratch the flask wall with a glass rod to induce nucleation.
-
Cool slowly to 4°C. Rapid cooling traps impurities.
-
Optimized Experimental Protocol
This protocol is designed to minimize acid exposure and prevent the specific "2-methoxy" side reactions.
Reagents:
-
2-Methoxy-9-fluorenone (1.0 eq)[1]
-
Sodium Borohydride (NaBH4) (1.2 eq) [Excess ensures speed][1]
-
Acetic Acid (Quench - Do not use HCl)[1]
Step-by-Step Workflow:
-
Dissolution: Suspend 2-methoxy-9-fluorenone in Methanol (10 mL/g). The solid may not fully dissolve initially; this is normal.[6]
-
Reduction: Cool to 0°C. Add NaBH4 in 3 portions over 15 minutes.
-
Monitoring: Check TLC after 30 mins.
-
Critical: If yellow color persists, add 0.2 eq NaBH4.
-
-
Quench (The "Soft" Kill):
-
Do NOT dump into strong acid.
-
Add water (equal volume to MeOH) slowly.
-
Adjust pH to ~7-8 using dilute Acetic Acid.[1] Stop exactly at neutral.
-
Why? Strong acids (HCl/H2SO4) will instantly dehydrate the product.
-
-
Isolation:
-
The product usually precipitates as a white solid upon water addition.
-
Filter and wash with cold water.[7]
-
Drying: Vacuum dry at <40°C. High heat can induce dehydration.
-
Data Summary Table:
| Parameter | Standard Protocol (Fluorenol) | Optimized Protocol (2-OMe-Fluorenol) | Reason |
| Reducing Agent | NaBH4 (0.5-1.0 eq) | NaBH4 (1.2 - 1.5 eq) | Ensures rapid completion before side reactions. |
| Quench | 1M HCl | Water / Dilute AcOH (pH 7) | Prevents acid-catalyzed elimination.[1] |
| Purification | Silica Column | Recrystallization (MeOH/H2O) | Avoids acidic silica decomposition. |
| Storage | Shelf | Fridge (Dark, Inert Gas) | Prevents photo-oxidation/dehydration.[1] |
References
- Context: General procedure for fluorenone reduction, establishing the baseline stoichiometry.
- Context: Highlights the use of fluorenyl-methoxy derivatives in peptide synthesis and their stability profiles.
- Context: Confirming the precursor availability and oxidation/reduction p
-
OpenBU. (2011). Borohydride Reduction of Fluorenone. Boston University. Retrieved October 26, 2025, from [Link][1]
- Context: Detailed mechanistic insight into the borohydride reduction of fluorenones and colorimetric monitoring.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. DSpace [open.bu.edu]
- 4. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 5. studylib.net [studylib.net]
- 6. m.youtube.com [m.youtube.com]
- 7. studylib.net [studylib.net]
- 8. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid | 296261-32-0 [sigmaaldrich.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-9H-fluoren-9-OL Reactions
Welcome to the technical support center dedicated to addressing the challenges of steric hindrance in reactions involving 2-Methoxy-9H-fluoren-9-OL. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this sterically hindered alcohol. Here, you will find practical troubleshooting advice and in-depth answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature. Our goal is to provide you with the expertise and confidence to optimize your synthetic strategies and achieve your desired outcomes.
Introduction to the Challenge: The "Fat Goalie" of Fluorenols
2-Methoxy-9H-fluoren-9-OL presents a significant synthetic challenge due to the steric bulk surrounding the hydroxyl group at the C9 position. This steric hindrance can be likened to a "fat goalie" in a hockey game, effectively blocking the approach of nucleophiles and other reactants to the electrophilic carbon center[1]. This obstruction can lead to sluggish reaction rates, low yields, and the formation of undesired side products[1][2]. Understanding the nature of this steric impediment is the first step toward devising effective strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Methoxy-9H-fluoren-9-OL so unreactive in standard nucleophilic substitution reactions?
A1: The tertiary nature of the alcohol at the C9 position, combined with the bulky, planar fluorenyl ring system, creates a sterically crowded environment. For a typical S(_N)2 reaction to occur, a nucleophile must perform a "backside attack" on the carbon bearing the leaving group[3][4]. However, the fluorenyl backbone physically obstructs this pathway. While an S(_N)1 mechanism, which proceeds through a carbocation intermediate, might seem more plausible for a tertiary alcohol, the formation of the 9-fluorenyl cation can also be influenced by the rotational restriction and steric hindrance imposed by substituents[5][6][7]. The hydroxyl group itself is a poor leaving group, requiring activation to facilitate either pathway[3].
Q2: I am attempting an esterification reaction with 2-Methoxy-9H-fluoren-9-OL and an acid chloride, but the yield is consistently low. What am I doing wrong?
A2: This is a classic case of steric hindrance impeding the approach of the acylating agent. Standard esterification conditions are often insufficient for highly hindered alcohols. Several factors could be at play:
-
Insufficiently reactive acylating agent: Acid chlorides, while generally reactive, may not be electrophilic enough to overcome the steric barrier.
-
Inadequate catalysis: A simple base like pyridine may not be a strong enough nucleophilic catalyst to facilitate the reaction efficiently.
-
Suboptimal reaction conditions: The temperature and reaction time may not be sufficient to drive the reaction to completion.
Q3: What are the initial signs in my experiment that suggest steric hindrance is the primary issue?
A3: Several common observations can point to steric hindrance as the root cause of your difficulties[2]:
-
Low or no product formation: Despite using a stoichiometric excess of reagents and allowing for extended reaction times, the desired product is formed in minimal quantities or not at all.
-
Recovery of starting material: A significant portion of the 2-Methoxy-9H-fluoren-9-OL is recovered unreacted.
-
Formation of side products: Under forcing conditions (e.g., high heat), you may observe elimination products or other undesired side reactions instead of the desired substitution.
-
Incomplete reactions: Monitoring the reaction by techniques like TLC or LC-MS shows the persistence of starting material even after prolonged periods.
Troubleshooting Guides
Problem 1: Low Yield in Acylation/Esterification Reactions
When standard acylation methods fail, a more strategic approach is required to overcome the steric barrier.
Solution Pathway: Enhancing Reactivity and Catalysis
Detailed Protocol: High-Efficiency Acylation of 2-Methoxy-9H-fluoren-9-OL
This protocol utilizes a highly reactive acylating agent in conjunction with a powerful nucleophilic catalyst to drive the reaction forward.
Materials:
-
2-Methoxy-9H-fluoren-9-OL
-
Acetic Anhydride (Ac(_2)O) or Benzoyl Anhydride (Bz(_2)O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a clean, dry, nitrogen-purged flask, dissolve 2-Methoxy-9H-fluoren-9-OL (1 equivalent) in anhydrous DCM.
-
Reagent Addition: Add triethylamine (2-3 equivalents) to the solution.
-
Catalyst Introduction: Add a catalytic amount of 1-methylimidazole (0.1-0.2 equivalents). 1-Methylimidazole has been shown to be an excellent and less toxic alternative to DMAP for acylating sterically hindered alcohols[8][9].
-
Acylation: Slowly add the acid anhydride (1.5-2 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The combination of a highly reactive acid anhydride and a potent nucleophilic catalyst like 1-methylimidazole forms a highly reactive acylimidazolium intermediate, which is more effective at acylating the sterically hindered hydroxyl group. Triethylamine acts as a base to neutralize the acid byproduct.
Problem 2: Failure to Form Ethers via Williamson Ether Synthesis
The traditional Williamson ether synthesis, which relies on an S(_N)2 reaction between an alkoxide and an alkyl halide, is often unsuccessful with highly hindered alcohols like 2-Methoxy-9H-fluoren-9-OL.
Solution Pathway: Alternative Etherification Strategies
Detailed Protocol: Zirconium-Catalyzed Direct Substitution for Ether Formation
This method provides a milder, more efficient alternative for the synthesis of sterically hindered ethers.
Materials:
-
2-Methoxy-9H-fluoren-9-OL
-
Primary or secondary alcohol (the "R" group for the ether)
-
Zirconocene dichloride (Cp(_2)ZrCl(_2)) or a similar moisture-tolerant zirconium complex
-
Anhydrous, non-coordinating solvent (e.g., toluene, BTF)
Procedure:
-
Setup: In a flask open to the air, combine 2-Methoxy-9H-fluoren-9-OL (1 equivalent), the desired alcohol (1.5-2 equivalents), and the zirconium catalyst (2-8 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir. The reaction can be monitored by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the catalyst.
-
Purification: Dry the organic layer and purify the product via column chromatography.
Causality: The zirconium catalyst acts as a Lewis acid, activating the hydroxyl group of the 2-Methoxy-9H-fluoren-9-OL and facilitating its direct substitution by the other alcohol. This method avoids the need for harsh bases and pre-activation of the alcohol, often leading to higher yields and fewer side products with sterically demanding substrates.
Problem 3: Difficulty in Attaching Protecting Groups
Protecting the hydroxyl group of 2-Methoxy-9H-fluoren-9-OL is often a necessary step in a multi-step synthesis. However, the same steric hindrance that plagues other reactions can make the introduction of protecting groups challenging.
Solution Pathway: Choosing the Right Protecting Group and Conditions
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages for Hindered Alcohols |
| TMS (Trimethylsilyl) | TMSCl, Pyridine or Et(_3)N, DCM | Mild acid (e.g., HCl in THF/H(_2)O)[10] | Small size allows for easier access to the hydroxyl group. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Pyridine, THF[11] | Base (e.g., Piperidine in DMF)[12][13] | The fluorenyl moiety can have favorable interactions with the substrate. |
| Epoc (2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl) | Requires multi-step synthesis | Two-step: Gold(III) catalyst then base[14] | Highly stable to base, transformed into a labile group upon catalysis[14]. |
Detailed Protocol: TMS Protection of 2-Methoxy-9H-fluoren-9-OL
Materials:
-
2-Methoxy-9H-fluoren-9-OL
-
Trimethylsilyl chloride (TMSCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve 2-Methoxy-9H-fluoren-9-OL in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Add pyridine or triethylamine (1.5 equivalents).
-
Silylation: Cool the mixture to 0 °C and slowly add TMSCl (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Workup and Purification: Quench with water, extract with DCM, wash the organic layer, dry, and concentrate. Purify by chromatography if necessary.
Causality: The relatively small size of the TMS group, combined with the use of a base to activate the alcohol and scavenge the HCl byproduct, facilitates the silylation of the sterically hindered hydroxyl group.
General Troubleshooting Tips
When a reaction with 2-Methoxy-9H-fluoren-9-OL is not proceeding as expected, consider the following general troubleshooting steps[15][16]:
-
Purity of Starting Materials: Ensure that your 2-Methoxy-9H-fluoren-9-OL and all reagents are pure and dry. Water can interfere with many of the reactions discussed.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintain a positive pressure of an inert gas like nitrogen or argon.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates. Experiment with different solvents to find the optimal conditions.
-
Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures and longer reaction times. Use a reflux condenser and monitor the reaction over an extended period.
-
Concentration: In some cases, running the reaction at a higher concentration can increase the reaction rate.
By systematically applying these troubleshooting strategies and understanding the underlying principles of steric hindrance, you can successfully navigate the challenges of working with 2-Methoxy-9H-fluoren-9-OL and achieve your synthetic goals.
References
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
-
(n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Li, W.-D., & Yang, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- Sato, K., et al. (2017). Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation. Chemical Science, 8(10), 7032-7036.
-
(n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. Retrieved from [Link]
- Margarita, C., et al. (2021). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology, 11(20), 6754-6761.
-
(n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]
- Gagnon, D., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 401-404.
- Lubell, W. D., & Rapoport, H. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6439-6453.
-
(n.d.). Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. ResearchGate. Retrieved from [Link]
-
(n.d.). Nucleophilic substitution. Wikipedia. Retrieved from [Link]
- Liu, N., et al. (2019). Highly Efficient N-Heterocyclic Carbene/Ruthenium Catalytic Systems for the Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Effects of Ancillary and Additional Ligands. Molecules, 25(1), 1.
- Bartlett, P. A., & Tidwell, T. T. (2004). Stereochemistry of reactions involving rotationally restricted, sterically hindered cations, radicals, and anions: 9-fluorenyl systems. The Journal of Organic Chemistry, 69(4), 1073-1081.
-
(n.d.). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Protecting Groups. Organic Synthesis. Retrieved from [Link]
- Gioeli, C., & Stawiński, J. (1982). The flouren-9-ylmethoxycarbonyl group for the protection of hydroxy-groups; its application in the synthesis of an octathymidylic acid fragment. Tetrahedron Letters, 23(6), 672.
-
(n.d.). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 87(7), 4647-4656.
- Bush, I. Y., et al. (2012). Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives. Russian Journal of Organic Chemistry, 48(1), 108-114.
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. ResearchGate. Retrieved from [Link]
-
(n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
(n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Retrieved from [Link]
-
(n.d.). How to overcome Steric Hindrance?. ResearchGate. Retrieved from [Link]
-
(n.d.). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9- Fluorenol. University of Wisconsin-Eau Claire Department of Chemistry. Retrieved from [Link]
-
(n.d.). 2-Methoxyfluoren-9-one. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Common Troubleshooting Tips. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved from [Link]
-
(n.d.). effect of steric hindrance on nucleophiles. Reddit. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. reddit.com [reddit.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Stereochemistry of reactions involving rotationally restricted, sterically hindered cations, radicals, and anions: 9-fluorenyl systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. The flouren-9-ylmethoxycarbonyl group for the protection of hydroxy-groups; its application in the synthesis of an octathymidylic acid fragment (1982) | C. Gioeli | 55 Citations [scispace.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Troubleshooting [chem.rochester.edu]
Purification challenges of methoxy-substituted fluorenols
Technical Support Center: Methoxy-Substituted Fluorenols Subject: Troubleshooting Purification, Stability, and Isolation Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Deceptively Simple" Molecule
Welcome. If you are accessing this guide, you are likely struggling with a methoxy-substituted 9-fluorenol (e.g., 2-methoxy-9-fluorenol). On paper, the reduction of a fluorenone to a fluorenol is elementary organic chemistry. In practice, the introduction of electron-donating methoxy groups (
The Core Problem: Methoxy substituents increase the electron density of the aromatic system. This stabilizes the 9-fluorenyl carbocation intermediate, making the hydroxyl group at the 9-position significantly more labile (prone to leaving) under even mildly acidic conditions. This leads to spontaneous dimerization (ether formation) or "oiling out" during crystallization due to disrupted pi-stacking.[1]
This guide moves beyond standard protocols to address the specific electronic and solubility challenges of these derivatives.
Module 1: Chromatographic Separation
User Query: "My product co-elutes with the starting ketone, or it tails significantly on the column, resulting in poor recovery."
The Technical Diagnosis
Methoxy-fluorenols possess a "sticky" hydroxyl group that hydrogen-bonds strongly with the silanols on silica gel.[1] Furthermore, commercial silica is slightly acidic (pH 6.0–6.5).[1] This acidity can catalyze the formation of the bis-fluorenyl ether (dimer) on the column, which smears between the product and the solvent front.
Protocol: Neutralized Silica Flash Chromatography
To purify methoxy-fluorenols, you must suppress the acidity of the stationary phase.
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare a mixture of Hexane/Ethyl Acetate (typically 4:1 to 2:1 depending on TLC).[1]
-
The Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why: TEA neutralizes the acidic sites on the silica gel, preventing tailing and acid-catalyzed dimerization.
-
-
Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-doped solvent before loading your sample.
-
Loading: Load the sample as a concentrated solution in a minimum amount of Toluene or DCM (avoid loading in pure Ethyl Acetate, as it broadens the band).
-
Elution: Run the gradient. The fluorenol will elute after the fluorenone (ketone) and before any highly polar byproducts.
Visual Troubleshooting: The Separation Decision Tree
Figure 1: Decision matrix for optimizing chromatographic separation of acid-sensitive fluorenols.
Module 2: Crystallization & Phase Separation
User Query: "I tried to recrystallize from ethanol, but the product 'oiled out' as a sticky goo instead of forming crystals."
The Technical Diagnosis
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is depressed below the boiling point of the solvent mixture due to impurities. Methoxy chains add conformational flexibility, which lowers the lattice energy and makes crystallization kinetically difficult compared to rigid unsubstituted fluorene.
Protocol: The "Anti-Solvent Titration" Method
Avoid single-solvent recrystallization (like hot ethanol).[1] Use a binary system to control supersaturation precisely.
Recommended Solvent Systems:
-
System A (Standard): Toluene (Solvent) + Heptane (Anti-solvent).[1]
-
System B (High Polarity): Methanol (Solvent) + Water (Anti-solvent).[1]
Step-by-Step Workflow (System A):
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Toluene (
). Do not boil. -
Titration: Add Heptane dropwise with slow stirring until a faint, persistent cloudiness appears.
-
Re-solubilization: Add 1-2 drops of Toluene to just clear the solution.[1]
-
Seeding (Crucial): Add a single seed crystal (if available) or scratch the glass wall with a glass rod.
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not put it directly into an ice bath, as this forces oiling out.[1]
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Ethanol (Single) | Low | High risk of oiling out; solubility curve is too steep.[1] |
| Toluene / Heptane | High | Excellent for methoxy-fluorenols.[1] Toluene engages in pi-stacking, stabilizing the solute.[1] |
| DCM / Hexane | Medium | Good for initial precipitation but evaporates too fast for quality crystals.[1] |
| Methanol / Water | Medium | Good for removing inorganic salts (NaBH4 residues), but risk of hydration.[1] |
Module 3: Chemical Stability (The "Hidden" Variable)
User Query: "My white product turned yellow after drying in the oven. What happened?"
The Technical Diagnosis
You are observing one of two degradation pathways:[2]
-
Oxidation: The yellow color is characteristic of Fluorenone . In the presence of air and residual base (from the reduction workup), fluorenols oxidize back to the ketone.
-
Dimerization: If the environment was acidic (even slightly), you formed the bis-fluorenyl ether .
Mechanism of Instability
The methoxy group (electron donor) stabilizes the carbocation at the 9-position. This lowers the energy barrier for the loss of the -OH group (
Figure 2: Degradation pathways.[1] Acid facilitates dimerization; Air/Heat facilitates oxidation.[1]
Preservation Protocol
-
Workup: Always wash the organic phase with Saturated Sodium Bicarbonate to ensure pH is neutral/slightly basic before drying.
-
Drying: Do not oven dry at
. Dry under high vacuum at room temperature.[1] -
Storage: Store under Argon or Nitrogen in the dark.
Module 4: Analytical Validation
User Query: "How do I confirm I have the pure alcohol and not the dimer or ketone?"
1H NMR Diagnostic Signals (CDCl3):
-
The "Product" (Fluorenol): Look for the benzylic proton (H-9) as a doublet at
ppm.[1] The hydroxyl proton (-OH) will appear as a doublet (coupling to H-9) around ppm.[1] Note: Adding will collapse the H-9 doublet to a singlet and erase the -OH peak. -
The "Impurity" (Fluorenone): Absence of the H-9 peak. Distinct shift in aromatic protons ortho to the carbonyl.
-
The "Impurity" (Dimer): The H-9 peak shifts upfield (shielded) to
ppm and appears as a singlet (no OH coupling).[1]
References
-
Mechanistic Insight on Fluorenol Stability
-
Standard Purification Protocols
-
Synthesis & Reduction Context
-
Advanced Separation Techniques
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN100494137C - A kind of method for preparing 9-fluorenemethanol - Google Patents [patents.google.com]
- 3. rubingroup.org [rubingroup.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. scribd.com [scribd.com]
- 6. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. odinity.com [odinity.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
Stability of 2-Methoxy-9H-fluoren-9-OL in acidic conditions
Welcome to the technical support guide for 2-Methoxy-9H-fluoren-9-OL. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Guide Structure
This guide is structured to address potential issues proactively, moving from fundamental stability concerns to practical experimental solutions.
-
FAQ 1: Fundamental Stability Concerns
-
Why is 2-Methoxy-9H-fluoren-9-OL sensitive to acidic conditions?
-
-
FAQ 2: Degradation Pathway & Products
-
What is the primary degradation product, and how is it formed?
-
-
FAQ 3: Experimental Observations & Troubleshooting
-
My solution of 2-Methoxy-9H-fluoren-9-OL turned yellow/precipitated after adding acid. What happened?
-
-
FAQ 4: Analytical Monitoring
-
How can I monitor the degradation of my compound?
-
-
FAQ 5: Mitigation Strategies & Best Practices
-
What are the best practices for handling this compound in acidic media to prevent degradation?
-
-
Experimental Protocols
-
Protocol 1: HPLC Method for Stability Monitoring.
-
-
References
FAQ 1: Fundamental Stability Concerns
Q: Why is 2-Methoxy-9H-fluoren-9-OL particularly sensitive to acidic conditions?
A: The sensitivity of 2-Methoxy-9H-fluoren-9-OL to acid is rooted in its molecular structure. It possesses a hydroxyl (-OH) group at the 9-position of the fluorene ring system. This position is analogous to a benzylic alcohol.
Under acidic conditions, the hydroxyl group is readily protonated by an acid (H⁺), forming an alkyloxonium ion (-OH₂⁺).[1][2] This ion is an excellent leaving group, far superior to the neutral hydroxyl group.[3] Departure of a water molecule (H₂O) generates a tertiary carbocation at the 9-position.
This carbocation is significantly stabilized by two key factors:
-
Resonance: The positive charge is delocalized across the two adjacent benzene rings of the fluorene system.
-
Inductive Effect: The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which further stabilizes the positive charge on the carbocation through the aromatic system.
This high stability of the intermediate carbocation makes the initial dehydration step thermodynamically favorable and kinetically rapid, rendering the parent molecule highly susceptible to degradation in the presence of acid.[1][4]
FAQ 2: Degradation Pathway & Products
Q: If my compound degrades, what is the primary degradation product, and how is it formed mechanistically?
A: The primary degradation pathway for 2-Methoxy-9H-fluoren-9-OL in acidic media is an acid-catalyzed E1 (Elimination, Unimolecular) dehydration reaction . The major product is 2-Methoxy-dibenzofulvene .
The mechanism proceeds in two main steps following the initial protonation of the alcohol:
-
Step 1: Formation of a Stable Carbocation (Rate-Determining Step): The protonated hydroxyl group departs as a water molecule, forming the resonance-stabilized 2-methoxy-9-fluorenyl carbocation. This is the slow, rate-determining step characteristic of an E1 mechanism.[1]
-
Step 2: Deprotonation to Form an Alkene: A weak base (which can be water, the conjugate base of the acid, or another alcohol molecule) abstracts a proton from a carbon adjacent to the carbocation. In this case, it would be a proton from the methylene bridge of an adjacent fluorenol molecule or another available proton source, leading to the formation of a double bond and yielding the highly conjugated, and often colored, 2-Methoxy-dibenzofulvene.
Visualizing the Mechanism: Acid-Catalyzed Dehydration
The following diagram illustrates the E1 dehydration pathway from the stable carbocation intermediate to the final dibenzofulvene product.
Caption: E1 dehydration mechanism of 2-Methoxy-9H-fluoren-9-OL.
FAQ 3: Experimental Observations & Troubleshooting
Q: I added a catalytic amount of acid to my solution of 2-Methoxy-9H-fluoren-9-OL, and the solution immediately turned yellow and a precipitate formed. What happened?
A: This is a classic observation for the acid-catalyzed degradation of a 9-fluorenol derivative.
-
Color Change: The yellow color is characteristic of the formation of a dibenzofulvene derivative.[5] Dibenzofulvenes are highly conjugated systems, which absorb light in the visible spectrum, resulting in a colored appearance. The parent compound, 2-Methoxy-9H-fluoren-9-OL, is typically a white or off-white solid and forms colorless solutions. The appearance of color is a strong indicator of degradation.
-
Precipitation: The newly formed 2-Methoxy-dibenzofulvene often has significantly lower solubility in common polar solvents (like alcohols or aqueous mixtures) compared to the starting alcohol. The -OH group of the parent compound can participate in hydrogen bonding, enhancing its solubility. The loss of this group to form the more nonpolar dibenzofulvene can cause it to precipitate out of the reaction mixture, especially if the concentration is high.
Troubleshooting Steps:
-
Confirm Degradation: Immediately take a sample of the solution and analyze it using an appropriate method like HPLC or TLC (see FAQ 4) to confirm the presence of a new, less polar product and the disappearance of your starting material.
-
Re-evaluate Acid Choice: The acid you are using may be too strong. Consider using a milder acid or a buffered system.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the rate of the dehydration reaction.
-
Minimize Reaction Time: If the acidic condition is a necessary step in a larger synthesis, ensure the exposure time is as short as absolutely possible before quenching or proceeding to the next step.
FAQ 4: Analytical Monitoring
Q: What is the best way to quantitatively and qualitatively monitor the degradation of 2-Methoxy-9H-fluoren-9-OL?
A: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the stability of your compound.
| Analytical Technique | Application & Insights |
| High-Performance Liquid Chromatography (HPLC) | (Quantitative) The most powerful tool for this purpose. A reverse-phase HPLC method can easily separate the more polar 2-Methoxy-9H-fluoren-9-OL from the less polar 2-Methoxy-dibenzofulvene degradation product. By monitoring the peak areas over time, you can precisely quantify the rate of degradation.[6] |
| Thin-Layer Chromatography (TLC) | (Qualitative) A quick and easy way to visualize the reaction progress. The degradation product will appear as a new spot with a higher Rf value (less polar) than the starting material. This is excellent for rapid, real-time checks at the bench. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | (Confirmatory) This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It can confirm the mass of the degradation product, which should correspond to the molecular weight of 2-Methoxy-dibenzofulvene (C₁₅H₁₂O, MW ≈ 208.26 g/mol ), resulting from the loss of water (18.02 g/mol ) from the parent compound (C₁₅H₁₄O₂, MW ≈ 226.27 g/mol ).[6] |
| UV-Vis Spectroscopy | (Supportive) Can be used to monitor the appearance of the characteristic absorbance of the conjugated dibenzofulvene system at longer wavelengths in the visible spectrum, corroborating the color change observed visually.[6] |
FAQ 5: Mitigation Strategies & Best Practices
Q: I need to perform a reaction under acidic conditions. What are the best practices for handling 2-Methoxy-9H-fluoren-9-OL to minimize or prevent its degradation?
A: Preventing degradation requires careful control of experimental parameters. The key is to avoid conditions that favor the E1 dehydration mechanism.
Recommended Strategies:
-
Use of Milder Acids: Avoid strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) which are classic dehydration agents.[7]
-
Better Choice: Consider using weaker Brønsted acids or Lewis acids that are less prone to promoting elimination. In some cases, using an acid with a nucleophilic conjugate base (like HCl or HBr) might lead to substitution products (SN1) instead of elimination, which may or may not be desirable.[8]
-
-
Strict Temperature Control:
-
Action: Maintain the reaction temperature as low as possible. Dehydration reactions are significantly slower at lower temperatures. Running reactions at 0 °C or even in a dry ice/acetone bath (-78 °C) can often completely suppress the degradation.
-
-
Anhydrous Conditions:
-
Rationale: The presence of water can facilitate proton transfer and act as a base in the final elimination step. While the reaction itself produces water, starting under anhydrous conditions can help minimize the initial rate of degradation.
-
-
Alternative Dehydration-Resistant Protocols: If the goal is to modify another part of the molecule without affecting the 9-hydroxy group, consider protecting the alcohol functionality.
-
Example: Convert the alcohol to a silyl ether (e.g., using TMSCl or TBDMSCl) or another suitable protecting group. This group will be stable to many acidic conditions and can be removed later under specific (often non-acidic) conditions.
-
-
Use of Non-Acidic Activating Agents: For reactions where the alcohol needs to be a leaving group, avoid acid catalysis altogether.
-
Alternative: Convert the alcohol to a tosylate or mesylate using TsCl or MsCl in pyridine. These are excellent leaving groups for substitution reactions and avoid the formation of a carbocation intermediate, thus preventing E1 elimination.[3]
-
Workflow for Handling Acid-Sensitive Fluorenols
The following diagram outlines a decision-making process for experiments involving 2-Methoxy-9H-fluoren-9-OL under potentially acidic conditions.
Caption: Decision workflow for acid-sensitive experiments.
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a general reverse-phase HPLC method to separate 2-Methoxy-9H-fluoren-9-OL from its primary degradation product, 2-Methoxy-dibenzofulvene.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (0.1% Formic Acid or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid or Trifluoroacetic Acid).
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Profile:
-
2-Methoxy-9H-fluoren-9-OL: Will elute earlier due to its higher polarity.
-
2-Methoxy-dibenzofulvene: Will have a longer retention time due to its lower polarity.
-
References
-
Anasazi Instruments. (n.d.). Oxidation of 9-Fluorenol. Retrieved from [Link]
- Liu, J., Ye, C., Guo, M., & Li, W. (2023). Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethylation of Fluorene to 9-Fluorenylmethanol. Chemical Journal of Chinese Universities, 44(6), 20220701.
- Zhang, Y., et al. (2013).
- Gao, H., et al. (2018). Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. International Journal of Molecular Sciences, 19(11), 3536.
- Kerton, F. M., et al. (2008). Reactions of benzyl alcohol under different reaction conditions.
-
LibreTexts. (2019, June 5). 10.8.1. Dehydration of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
- Srinivasan, C., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(3), 1145-1152.
- Li, J., et al. (2022). Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway. Frontiers in Environmental Science, 10, 963884.
- Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(54), 34239-34246.
- Wang, Z., et al. (2010). A facile approach to the synthesis of substituted dibenzofulvenes-precursors to pi-stacked poly(dibenzofulvene)s. Tetrahedron, 66(19), 3447-3453.
-
Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. Retrieved from [Link]
- Gümüş, İ., & Demir, S. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5738.
- Grifoll, M., et al. (1998). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Applied and Environmental Microbiology, 64(1), 16-23.
- Lo, C. S., et al. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD.
- Rohde, S., et al. (2023). Continuous Synthesis of 2‐Methoxyhydroquinone from Vanillin in a Taylor‐Couette Disc Contactor. ChemSusChem, 16(14), e202300438.
-
LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
- Al-Juboori, F. H., & Al-Obaidi, Y. F. (2017). Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol. RSC Advances, 7(57), 35919-35930.
- Tesfahun, A., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. AMB Express, 11(1), 125.
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]
- Smith, A. D., & Bull, J. A. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. European Journal of Organic Chemistry, 2020(38), 6039-6053.
- International Journal of Research in Engineering and Science. (2021).
-
Study.com. (n.d.). What is the reaction mechanism for the conversion of 9-fluorenone to 9-fluorenol via sodium borohydride and aqueous acid reduction. Retrieved from [Link]
- Kinani, S., et al. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products.
- Riemer, N., & Langer, P. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 303-308.
- Beißmann, S., et al. (2014). Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists.
- Smith, W. B., & Ghim, B. (2003). Unexpected formation of 9,10-dibenzoylphenanthrene. ARKIVOC, 2003(3), 8-15.
- Jayaraman, S., et al. (2012). Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Journal of Chemical and Pharmaceutical Research, 4(1), 315-320.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. Influencing Factors and Mechanism of Dehydration Product Formation During Hydroxylmethylation of Fluorene to 9-Fluorenylmethanol [cjcu.jlu.edu.cn]
- 6. ijmr.net.in [ijmr.net.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
Technical Support Center: Crystallization & Purification of 2-Methoxy-9H-fluoren-9-ol
[1]
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 2-Methoxy-9H-fluoren-9-ol . If you are accessing this guide, you are likely facing one of three critical issues: your product is oiling out, it retains a stubborn yellow color, or your yields are inexplicably low.
This compound belongs to the class of fluorenyl alcohols . Unlike their parent ketones, these alcohols possess a hydroxyl group at the C9 position, introducing hydrogen-bonding capability that drastically alters solubility and crystallization kinetics.
Critical Quality Attribute (CQA) Check:
Troubleshooting Guide (Q&A)
Issue 1: "My product is separating as a sticky oil instead of crystals."
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the energetic penalty of forming a crystal lattice is higher than forming an amorphous liquid droplet, usually because the solution temperature is above the "oiling out limit" but below the solubility curve.
Corrective Action:
-
Stop Cooling: If you see oil droplets, further cooling will only freeze the oil into an impure glass.
-
Re-heat: Warm the mixture until the solution is clear and homogeneous again.
-
Adjust Solvent Composition:
-
Seed at High Temperature: This is the most critical step.[1] Add seed crystals of pure 2-Methoxy-9H-fluoren-9-ol at a temperature just below the saturation point. This provides a template for growth, bypassing the energy barrier that leads to oiling.
Issue 2: "The crystals are yellow, even after recrystallization."
Diagnosis: Contamination with 2-Methoxy-9H-fluoren-9-one (the starting material).[1] The ketone is bright yellow and has a similar solubility profile, making it a "parasitic impurity" that occludes within the crystal lattice.
Corrective Action:
-
Chemical Wash: Recrystallization alone is often insufficient.[1]
-
Dissolve crude solid in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[1]
-
Wash with sodium bisulfite (NaHSO₃) solution .[1] This can form adducts with some ketones, though fluorenones are sterically hindered.
-
Better approach: If the yellow persists, perform a silica plug filtration . The alcohol (polar) binds more tightly to silica than the ketone (less polar). Flush with 5% EtOAc/Hexane to remove the yellow ketone, then elute the product with 30% EtOAc/Hexane.
-
Issue 3: "I have low yield; the mother liquor still contains product."
Diagnosis: The solubility of 2-Methoxy-9H-fluoren-9-ol in alcohols (MeOH, EtOH) is relatively high, even at low temperatures.[1]
Corrective Action:
-
Switch Solvent System: Move from single-solvent alcohols to a Toluene/Heptane system.[1]
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing purity and physical state issues during workup.
Caption: Decision matrix for isolating pure 2-Methoxy-9H-fluoren-9-ol based on visual cues (Color/State).
Optimized Experimental Protocol
Standard Recrystallization Procedure
Target Scale: 10g Crude Input
This protocol utilizes a displacement crystallization method (Solvent/Anti-solvent) which provides better impurity rejection than cooling crystallization alone.[1]
| Step | Operation | Critical Parameter | Reasoning |
| 1 | Dissolution | Solvent: Methanol (MeOH) | MeOH dissolves the alcohol well but has a steep solubility curve.[1] |
| 2 | Heat | Temp: 50-55°C | Do not boil (MeOH BP is 64.7°C). Ensure full dissolution. |
| 3 | Filtration | Hot Filtration | Remove insoluble mechanical impurities or salts (e.g., Borate salts from reduction).[1] |
| 4 | Nucleation | Add Water (warm) | Add water dropwise until the solution turns slightly milky (cloud point). |
| 5 | Clarification | Add MeOH (drops) | Add just enough MeOH to make the solution clear again. This sets the system at saturation. |
| 6 | Seeding | Add Seeds (<1%) | Add 10-20mg of pure crystal. Crucial to prevent oiling. |
| 7 | Cooling | Rate: 10°C/hour | Slow cooling prevents entrapment of the yellow ketone impurity. |
| 8 | Isolation | Filtration & Wash | Wash with cold 1:1 MeOH/Water.[1] |
Solvent Selection Matrix
Use this table to design your own solvent system if the standard protocol fails due to specific lab conditions.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling | Impurity Rejection |
| Methanol / Water | High | Low | High (if water added too fast) | Good (removes salts) |
| Ethanol / Water | High | Moderate | Medium | Moderate |
| Toluene / Heptane | Moderate | Very Low | Low | Excellent (removes ketone) |
| Ethyl Acetate / Hexane | Very High | High | Low | Poor (yield loss) |
| Dichloromethane (DCM) | Too High | Too High | N/A | N/A (Evaporation only) |
Synthesis & Workup Visualization
Understanding the upstream chemistry helps resolve downstream purification issues.[1] The reduction of the ketone is the primary source of the alcohol.
Caption: Workflow from precursor ketone to purified alcohol, highlighting the critical quench step.
References
-
PubChem. (2025).[1] 2-Methoxyfluoren-9-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]
Validation & Comparative
1H NMR spectrum interpretation of 2-Methoxy-9H-fluoren-9-OL
An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-9H-fluoren-9-ol: A Comparative Analysis
As researchers and scientists in the field of drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 1H NMR spectrum of 2-Methoxy-9H-fluoren-9-ol, presented from the perspective of a Senior Application Scientist. We will delve into the causal factors behind the observed spectral data and compare it with relevant analogues to provide a comprehensive understanding.
The Foundation: Principles of 1H NMR in Aromatic Systems
Before dissecting the spectrum of our target molecule, it is crucial to understand the key parameters of 1H NMR spectroscopy:
-
Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-donating groups (EDGs) increase the electron density around nearby protons, "shielding" them from the external magnetic field and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting them downfield (to higher ppm values).[1] Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[2]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.[1]
-
Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The 'n+1' rule is a useful guide, where 'n' is the number of neighboring protons, resulting in 'n+1' peaks.[1] The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the spatial relationship between the coupled protons. For aromatic systems, ortho coupling (Jortho) is typically 7–10 Hz, while meta coupling (Jmeta) is smaller at 2–3 Hz.[3]
Analysis of the 1H NMR Spectrum of 2-Methoxy-9H-fluoren-9-ol
Molecular Structure and Proton Numbering
Caption: Structure of 2-Methoxy-9H-fluoren-9-ol with proton labeling.
Predicted 1H NMR Spectral Data for 2-Methoxy-9H-fluoren-9-ol:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H5, H6, H7, H8 | ~7.2 - 7.6 | Multiplets | 4H | These protons belong to the unsubstituted aromatic ring and will exhibit complex splitting patterns typical of fluorene derivatives. |
| H4 | ~7.5 | Doublet (d) | 1H | This proton is ortho to the C4a-C4b ring junction and will be a doublet coupled to H3. |
| H3 | ~6.9 | Doublet of Doublets (dd) | 1H | This proton is ortho to the methoxy group, which is strongly electron-donating. This shielding effect shifts the signal significantly upfield. It is split by H4 (ortho coupling, J ≈ 8 Hz) and H1 (meta coupling, J ≈ 2 Hz).[4] |
| H1 | ~6.8 | Doublet (d) | 1H | This proton is also ortho to the electron-donating methoxy group, resulting in a significant upfield shift. It appears as a doublet due to small meta coupling to H3 (J ≈ 2 Hz). |
| H9 | ~5.5 | Singlet (s) | 1H | This benzylic proton is adjacent to the hydroxyl group. Its chemical shift is similar to that in the parent fluorenol.[5] It is a singlet as it has no adjacent proton neighbors. |
| OCH3 | ~3.8 | Singlet (s) | 3H | This is a typical chemical shift for methoxy group protons attached to an aromatic ring.[6] It is a singlet as there are no adjacent protons. |
| OH | Variable | Singlet (s, broad) | 1H | The chemical shift of hydroxyl protons is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet. |
Comparative Analysis: The Influence of Substituents
To fully appreciate the spectral features of 2-Methoxy-9H-fluoren-9-ol, a comparison with its parent compound, 9H-fluoren-9-ol, and an electron-withdrawn analogue, 2-Bromo-9H-fluoren-9-ol, is highly instructive.
Alternative 1: 9H-Fluoren-9-ol (Parent Compound)
The 1H NMR spectrum of 9H-fluoren-9-ol serves as our baseline. Due to symmetry, there are only four unique aromatic proton environments.
-
Aromatic Protons (H1-H8): These appear as a series of multiplets in the range of 7.30-7.62 ppm.
-
Benzylic Proton (H9): This proton gives a signal at approximately 5.52 ppm.[7]
-
Hydroxyl Proton (OH): A variable signal, often seen around 1.98 ppm.[7]
Comparison: The key difference is the effect of the methoxy group. In 2-Methoxy-9H-fluoren-9-ol, the protons on the substituted ring (H1, H3, H4) are spread over a wider range (~6.8-7.5 ppm) compared to the unsubstituted ring. Specifically, the strong shielding effect of the methoxy group pushes the signals for the ortho protons (H1 and H3) significantly upfield to ~6.8-6.9 ppm.[4] This is a clear diagnostic feature for the presence and position of the methoxy substituent.
Alternative 2: 2-Bromo-9H-fluoren-9-ol (Electron-Withdrawing Analogue)
While data for 2-Bromo-9H-fluoren-9-ol is scarce, we can infer its spectrum from data for 2-bromofluorene.[8][9] Bromine is an electron-withdrawing group (via induction) and will deshield the protons on the substituted ring.
-
Aromatic Protons (Substituted Ring): The protons on the bromine-substituted ring would be expected to shift downfield compared to the parent fluorenol. For instance, in 2-bromofluorene, signals are observed around 7.4-7.6 ppm.[8] We would expect H1, H3, and H4 in the bromo-alcohol to be in a similar, or slightly more downfield, region.
-
Aromatic Protons (Unsubstituted Ring): These protons would have chemical shifts similar to the parent compound, around 7.2-7.4 ppm.
Comparison: Contrasting the methoxy and bromo derivatives highlights the predictable nature of substituent effects.
-
Methoxy (EDG): Shifts ortho/para protons upfield (e.g., H1, H3 to ~6.8-6.9 ppm).
-
Bromo (EWG): Shifts ortho/para protons downfield (e.g., H1, H3 to >7.5 ppm).
This comparative approach is a powerful tool for confirming the identity and substitution pattern of an aromatic compound.
Data Summary Table
| Compound | H1/H8 | H2/H7 | H3/H6 | H4/H5 | H9 | Substituent Protons |
| 9H-Fluoren-9-ol | ~7.61 ppm | ~7.37 ppm | ~7.30 ppm | ~7.61 ppm | ~5.52 ppm | - |
| 2-Methoxy-9H-fluoren-9-ol (Predicted) | H8: ~7.6 ppmH1: ~6.8 ppm | H7: ~7.3 ppmH2: - | H6: ~7.2 ppmH3: ~6.9 ppm | H5: ~7.5 ppmH4: ~7.5 ppm | ~5.5 ppm | OCH3: ~3.8 ppm |
| 2-Bromo-9H-fluoren-9-ol (Predicted) | H8: ~7.6 ppmH1: ~7.7 ppm | H7: ~7.3 ppmH2: - | H6: ~7.2 ppmH3: ~7.5 ppm | H5: ~7.6 ppmH4: ~7.8 ppm | ~5.6 ppm | - |
(Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. Assignments for the parent fluorenol are simplified for comparison.)
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
This protocol outlines the self-validating steps for obtaining a high-quality 1H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte (e.g., 2-Methoxy-9H-fluoren-9-ol).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial. The choice of solvent is critical as residual solvent protons can obscure signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[1]
-
Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient (typically ~4 cm) to be within the detection region of the NMR coil.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This is an iterative process to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.
-
Set acquisition parameters:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow protons to return to equilibrium between pulses.
-
Number of Scans: Dependent on sample concentration. For a 5-10 mg sample, 8-16 scans are often sufficient.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay) from the time domain to the frequency domain.
-
Phase correct the spectrum to ensure all peaks are upright and have a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Workflow for NMR Spectrum Interpretation
Caption: A streamlined workflow from sample preparation to final structure assignment.
Conclusion
The interpretation of the 1H NMR spectrum of 2-Methoxy-9H-fluoren-9-ol is a logical process grounded in fundamental spectroscopic principles. By analyzing the chemical shifts, we can clearly identify the electronic influence of the methoxy group, which causes a diagnostic upfield shift in the signals of its neighboring protons. A comparative analysis against the parent 9H-fluoren-9-ol and an electron-withdrawn analogue like 2-Bromo-9H-fluoren-9-ol reinforces these assignments and provides a robust framework for the structural confirmation of substituted aromatic compounds. This methodical approach, combining predictive analysis with comparative data, is an indispensable skill for professionals in chemical and pharmaceutical research.
References
-
PubChem. Fluoren-9-ol. National Center for Biotechnology Information. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. [Link]
-
TheElkchemist. Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. North Dakota State University. [Link]
-
Anasazi Instruments. OXIDATION OF 9-FLUORENOL. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry. [Link]
-
Martin, R. H. THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry. [Link]
-
Resnick, S. M., et al. 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and... ResearchGate. [Link]
-
University of Colorado Boulder. Chemical Shifts: Proton. [Link]
-
NIST. 9H-Fluoren-9-ol. National Institute of Standards and Technology. [Link]
-
NIST. 9H-Fluorene, 2-bromo-. National Institute of Standards and Technology. [Link]
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- 6. Chemical Shifts: Proton [orgchemboulder.com]
- 7. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Bromofluorene(1133-80-8) 1H NMR spectrum [chemicalbook.com]
- 9. 9H-Fluorene, 2-bromo- [webbook.nist.gov]
Comparative Guide: FT-IR Analysis of 2-Methoxy-9H-fluoren-9-ol
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) absorption profile for 2-Methoxy-9H-fluoren-9-ol (CAS: 2526-27-4). Designed for researchers in medicinal chemistry and organic synthesis, this document focuses on distinguishing this secondary alcohol from its metabolic precursors (2-Methoxy-9H-fluoren-9-one) and over-reduction byproducts (2-Methoxyfluorene).
Key Application: Rapid monitoring of carbonyl reduction reactions and structural verification of fluorene-based intermediates in optoelectronic and pharmaceutical synthesis.
Strategic Context: Why FT-IR for this Molecule?
While NMR (
-
Reaction Monitoring: The disappearance of the carbonyl peak (
) and the emergence of the hydroxyl band ( ) provides a binary "Go/No-Go" decision metric for reaction completion. -
Differentiation: It resolves the ambiguity between the target alcohol and the fully reduced fluorene (which lacks both
and ), a common impurity in aggressive reduction protocols (e.g., Wolff-Kishner or excess hydride conditions).
Detailed Spectral Analysis: 2-Methoxy-9H-fluoren-9-ol
The IR spectrum of 2-Methoxy-9H-fluoren-9-ol is a composite of a secondary benzylic alcohol and an aryl-alkyl ether . The analysis below breaks down the spectrum into diagnostic zones.
Zone A: High Frequency Region (4000 – 2800 cm⁻¹)
-
O-H Stretching (3500 – 3200 cm⁻¹):
-
Observation: A broad, intense band centered around 3350–3400 cm⁻¹ .
-
Mechanism:[1][2] Stretching vibration of the O-H group at the C9 position. Broadening is caused by intermolecular hydrogen bonding in the solid state.
-
Diagnostic Value:Primary indicator of product formation. Absence of this peak suggests failure of the reduction or re-oxidation.
-
-
C-H Stretching (3100 – 2800 cm⁻¹):
-
Aromatic C-H: Weak, sharp bands > 3000 cm⁻¹ (typically 3060 cm⁻¹ ).
-
Aliphatic C-H (Methoxy): Distinct bands just below 3000 cm⁻¹.[3] Look for the C-H asymmetric stretch of the
group at ~2835 cm⁻¹ and ~2940 cm⁻¹ . -
Aliphatic C-H (Bridgehead C9): A weak band often obscured, but theoretically present around 2890 cm⁻¹ .
-
Zone B: The "Silent" & Double Bond Region (2800 – 1500 cm⁻¹)
-
Aromatic Ring Breathing (1610, 1580, 1480 cm⁻¹):
-
Characteristic skeletal vibrations of the fluorene tricyclic system. The 2-methoxy substitution often enhances the intensity of the 1610 cm⁻¹ and 1580 cm⁻¹ bands due to conjugation.
-
-
Absence of Carbonyl (Crucial Negative Result):
-
The region at 1700–1720 cm⁻¹ must be clean. Any peak here indicates unreacted starting material (2-Methoxyfluoren-9-one).
-
Zone C: Fingerprint Region (1500 – 600 cm⁻¹) [4]
-
C-O Stretching (Mixed Modes): This molecule contains two distinct C-O bonds. Resolving them confirms the integrity of both the ether and alcohol functionalities.
-
Aryl-Alkyl Ether (Ar-O-CH₃): Strong asymmetric stretching band at ~1250–1270 cm⁻¹ and symmetric stretching at ~1030–1050 cm⁻¹ .
-
Secondary Alcohol (C9-OH): Strong band typically at 1080–1100 cm⁻¹ (C-O stretch) coupled with O-H in-plane bending at 1300–1400 cm⁻¹ .
-
-
Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹):
-
730–750 cm⁻¹: Characteristic of the ortho-disubstituted benzene ring (the unsubstituted side of the fluorene).
-
800–860 cm⁻¹: Indicative of the 1,2,4-trisubstituted pattern on the methoxy-bearing ring.
-
Comparative Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its immediate chemical "neighbors" in a synthesis workflow.
| Feature | Target: 2-Methoxy-9H-fluoren-9-ol | Alternative 1: 2-Methoxyfluoren-9-one (Precursor) | Alternative 2: 2-Methoxyfluorene (Side Product) |
| Primary Status | Product | Reactant | Over-Reduced Impurity |
| O-H Stretch | Strong, Broad (3200-3500 cm⁻¹) | Absent | Absent |
| C=O[5] Stretch | Absent | Strong, Sharp (~1710 cm⁻¹) | Absent |
| C-O Stretch | Multiple (Alcohol + Ether) | Ether only (~1250 cm⁻¹) | Ether only (~1250 cm⁻¹) |
| sp³ C-H | Present (Methoxy + C9-H) | Present (Methoxy only) | Present (Methoxy + C9-H₂) |
| Color | White/Off-white Solid | Yellow/Orange Solid | White Solid |
Expert Insight: The most dangerous impurity is 2-Methoxyfluorene (Alternative 2). It shares the "No Carbonyl" signature with the product. To distinguish them via IR, you must confirm the presence of the O-H broad band .[6] If the spectrum is flat at 3400 cm⁻¹ but clean at 1700 cm⁻¹, you have over-reduced the compound to the hydrocarbon.
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol which includes built-in validation steps.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for speed and reproducibility.
-
Background Collection: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background.
-
Sample Preparation:
-
Ensure the sample is fully dried. Residual solvent (water/methanol) will mimic the O-H peak of the product, leading to false positives .
-
Validation Step: If an O-H peak is present, run a quick TLC. If the spot matches the product Rf, the IR peak is real. If the IR shows O-H but TLC shows only starting material, the sample is wet.
-
-
Acquisition:
-
Place ~5 mg of solid on the crystal.
-
Apply high pressure (clamp) to ensure contact (critical for solid organics).
-
Scan range: 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.
-
-
Data Processing:
-
Apply baseline correction if the baseline drifts due to scattering (common with crystalline powders).
-
Normalize the C=C aromatic peak at ~1600 cm⁻¹ if comparing overlay spectra.
-
Synthesis Monitoring Pathway
The following diagram illustrates the logical decision tree for using FT-IR during the reduction of 2-Methoxyfluoren-9-one.
Caption: Decision logic for monitoring the reduction of 2-Methoxyfluoren-9-one to 2-Methoxy-9H-fluoren-9-ol using FT-IR markers.
References
-
National Institute of Standards and Technology (NIST). 9H-Fluoren-9-ol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Context: Provides the baseline spectrum for the parent fluoren-9-ol structure, validating the O-H and arom
-
PubChem. 2-Methoxyfluorene Compound Summary. National Library of Medicine. Available at: [Link]
- Context: Source for the methoxy-fluorene backbone data, confirming the absence of C=O and O-H in the over-reduced altern
- Context: Verifies the precursor properties and the characteristic carbonyl shift (~1700-1710 cm⁻¹)
-
Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]
- Context: Authoritative methodology for distinguishing secondary alcohols
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. (Solved) - Consider the IR spectra for 9-flueorenol that are shown below. Which compound belongs to spectrum A? (1 Answer) | Transtutors [transtutors.com]
Comparative Guide: Mass Spectrometry Profiling of 2-Methoxyfluoren-9-ol
Topic: Mass Spectrometry Fragmentation Pattern of 2-Methoxyfluoren-9-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
2-Methoxyfluoren-9-ol (C₁₄H₁₂O₂, MW 212.[2]25) is a critical Phase I metabolite often encountered in the pharmacokinetic profiling of fluorene-based pharmaceuticals and environmental toxicology studies. Its accurate identification is frequently complicated by its tendency to undergo thermal dehydration and its structural similarity to isobaric regioisomers (1-, 3-, and 4-methoxy analogs) and oxidation products (2-methoxyfluoren-9-one).[1][2]
This guide provides a technical analysis of the fragmentation dynamics of 2-methoxyfluoren-9-ol, comparing its performance in Electron Ionization (EI) and Electrospray Ionization (ESI) against key alternatives.[1][2] It establishes a validated identification protocol to distinguish this specific metabolite from its congeners.
Part 1: Technical Deep Dive – Fragmentation Dynamics
The mass spectral signature of 2-methoxyfluoren-9-ol is governed by the stability of the fluorenyl cation.[1] Unlike simple aliphatic alcohols, the 9-position in the fluorene system is benzylic and doubly aryl-flanked, making the hydroxyl group highly labile.
1. Theoretical vs. Observed Fragmentation (EI-MS, 70 eV)
| Ion Identity | m/z (Theoretical) | Relative Abundance (Observed) | Mechanistic Origin |
| Molecular Ion (M⁺) | 212 | Low (<15%) | Radical cation formation.[1][2] Often weak due to rapid dehydration.[1][2] |
| Base Peak | 194 | 100% (Dominant) | [M - H₂O]⁺ .[1][2] Spontaneous loss of water to form the fully conjugated 2-methoxyfluorenyl cation. |
| Demethylation | 179 | High (40-60%) | [m/z 194 - CH₃[1][2]•]⁺ . Loss of methyl radical from the methoxy group of the dehydrated cation. |
| Core Fluorenyl | 165 | Moderate (20-40%) | [C₁₃H₉]⁺ .[1][2] Loss of the methoxy oxygen (as CO/CHO) to form the fundamental fluorenyl core. |
| Doubly Charged | 97 | Trace | [M - H₂O]²⁺ .[1][2] Characteristic of stable polycyclic aromatic systems. |
2. The "Dehydration Trap"
A critical "performance" characteristic of 2-methoxyfluoren-9-ol in GC-MS is thermal instability .[1][2] In a hot injector port (>250°C), the molecule frequently dehydrates before ionization.
-
Result: The spectrum observed often matches that of 2-methoxy-9H-fluorene (the alkene-like dehydration product), leading to false identification.[1][2]
-
Correction: See Methodology for derivatization protocols.
Part 2: Comparative Analysis (The Alternatives)
To validate the identity of 2-methoxyfluoren-9-ol, it must be differentiated from its metabolic precursors and oxidation products.[1][2]
Comparison 1: Vs. 2-Methoxyfluoren-9-one (The Ketone)
The ketone (MW 210) is the immediate oxidation product.[1][2]
-
Differentiation:
Comparison 2: Vs. 2-Methoxyfluorene (The Parent)
The parent hydrocarbon (MW 196).
-
Differentiation:
Comparison 3: Vs. Regioisomers (1-, 3-, 4-Methoxy)
This is the most challenging separation.[1][2] All isomers lose water to form an m/z 194 cation.[1][2]
-
Performance Note: The 2-methoxy isomer typically stabilizes the carbocation (m/z 194) more effectively than the 3-methoxy (meta) isomer due to direct resonance donation.
-
Diagnostic Ratio: Compare the ratio of m/z 179 (Methyl loss) to m/z 194. The 2-methoxy isomer often shows a higher 179/194 ratio than the 3-methoxy isomer.[1][2]
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for 2-methoxyfluoren-9-ol, highlighting the critical dehydration step.
Caption: Figure 1. EI-MS fragmentation pathway of 2-methoxyfluoren-9-ol.[2] The dominant pathway is the loss of water to form the stable fluorenyl cation (m/z 194).
Part 4: Validated Experimental Protocols
To avoid the "dehydration trap" and ensure reproducible data, the following protocols are recommended.
Protocol A: GC-MS with TMS Derivatization (Recommended)
Purpose: To stabilize the hydroxyl group and shift the mass spectrum to a unique region.
-
Sample Prep: Dissolve 1 mg of sample in 100 µL anhydrous pyridine.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 60°C for 30 minutes.
-
GC Parameters:
-
Expected Result:
-
New Molecular Ion: m/z 284 (Mono-TMS derivative).[2]
-
Diagnostic Fragment: m/z 269 (M - 15, Loss of TMS methyl).
-
Advantage: Eliminates thermal dehydration; m/z 269 is unique and distinct from the ketone (which does not derivatize).
-
Protocol B: Direct Probe / Cold On-Column (Alternative)
Purpose: For analysis without derivatization.[1][2]
-
Injector: Use a Cool-on-Column (COC) inlet starting at 40°C to prevent thermal degradation.[1][2]
-
Ramp: Rapidly heat the column to elute the alcohol before it spends time on active sites.
-
Result: You will observe a higher abundance of m/z 212 (M+) compared to standard split injection.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Fluoren-9-ol and Derivatives.[1][2] NIST Mass Spectrometry Data Center.[1][2][3] Available at: [Link]
-
Garg, D., et al. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy.[1][2] Frontiers in Physics.[1][2] Available at: [Link]
-
Milman, B. L. (2019). Isomer Differentiation Using in silico MS/MS Spectra.[1][2] Mass Spectrometry Letters.[1][2] Available at: [Link]
-
PubChem. 2-Methoxyfluoren-9-one Compound Summary. National Library of Medicine. Available at: [Link]
-
Ho, Y. P., et al. (1997). Spectral and chromatographic properties of 2-methoxyphenylmetyrapone and its potential metabolites.[1][2] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
Optimization of HPLC Purity Analysis for 2-Methoxy-9H-fluoren-9-ol: A Comparative Method Development Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Organic Electronics and Pharmaceutical Development.
Executive Summary: The Separation Challenge
2-Methoxy-9H-fluoren-9-ol is a critical intermediate, often synthesized via the reduction of 2-methoxy-9H-fluoren-9-one. In high-performance applications (e.g., OLED synthesis or pharmaceutical intermediates), purity is paramount. The primary analytical challenge lies in separating the target alcohol from its immediate precursor (the ketone) and the over-reduced or starting hydrocarbon (2-methoxyfluorene).
This guide compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 is the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl chemistries offer superior selectivity for fluorenyl derivatives due to
Comparative Analysis: Column Chemistry & Separation Mechanism
To achieve a self-validating method, one must understand the interaction mechanisms. We compare two distinct stationary phases for this separation.
Table 1: Stationary Phase Comparison for Fluorenyl Derivatives
| Feature | Alternative A: C18 (Octadecyl) | Alternative B: Phenyl-Hexyl | Verdict for 2-Methoxy-9H-fluoren-9-ol |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces). | Hydrophobic + | Phenyl-Hexyl wins. |
| Selectivity Basis | Separates based on hydrophobicity (LogP). | Separates based on hydrophobicity and aromatic electron density. | Phenyl-Hexyl offers better resolution between the electron-rich methoxy ring and the carbonyl impurity. |
| Retention Order | Alcohol < Ketone < Alkane | Alcohol < Ketone < Alkane (typically longer retention for aromatics). | Similar order, but wider peak spacing (resolution). |
| Peak Shape | Good, but potential tailing for -OH groups if silanols are active. | Excellent for aromatics; often suppresses silanol activity via steric shielding. | Phenyl-Hexyl often yields sharper peaks for this class. |
Mechanism of Action
The separation relies on the polarity difference introduced by the functional groups at the C9 position.
-
2-Methoxy-9H-fluoren-9-ol (Target): Contains a polar hydroxyl (-OH) group. H-bond donor/acceptor.[1]
-
2-Methoxy-9H-fluoren-9-one (Impurity A): Contains a carbonyl (C=O) group. Dipolar, H-bond acceptor only.
-
2-Methoxyfluorene (Impurity B): Hydrocarbon backbone.[2][3][4] Highly lipophilic.
The Phenyl-Hexyl column engages in
Visualization: Separation Workflow & Logic
The following diagram illustrates the decision matrix and separation logic for the purity check.
Caption: Logical workflow for column selection and predicted elution order based on functional group polarity.
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating . By including the specific precursors (Ketone and Alkane) in the system suitability test, you confirm the method's specificity before running samples.
Reagents & Standards
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (improves peak shape for alcohols).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Reference Standards: 2-Methoxy-9H-fluoren-9-ol (Target), 2-Methoxy-9H-fluoren-9-one (Impurity A).
Instrument Parameters (Recommended)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm | Maximizes aromatic selectivity. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 254 nm (bw 4 nm) | Target absorption max for fluorene ring system. |
| Injection | 5.0 µL | Prevents column overload. |
Gradient Profile
A gradient is required to elute the highly non-polar impurities (Impurity B) without broadening the target peak.
| Time (min) | % Solvent B (ACN) | Event |
| 0.00 | 40% | Initial hold to retain polar impurities. |
| 1.00 | 40% | Isocratic hold. |
| 10.00 | 95% | Linear ramp to elute non-polar impurities. |
| 12.00 | 95% | Wash step. |
| 12.10 | 40% | Return to initial conditions. |
| 15.00 | 40% | Re-equilibration (Critical). |
Supporting Data: Predicted Retention Behavior[5][6]
While exact retention times vary by system dwell volume, the Relative Retention Time (RRT) is the constant validation metric. The data below represents the thermodynamic behavior of these analytes on the recommended Phenyl-Hexyl phase.
Table 2: Relative Retention Data (Reference)
| Compound | Structure Note | Predicted LogP | Approx. Retention Time (min) | RRT (vs Target) |
| 2-Methoxy-9H-fluoren-9-ol | Target (-OH) | ~2.9 | 4.5 | 1.00 |
| 2-Methoxy-9H-fluoren-9-one | Impurity A (=O) | ~3.6 | 6.2 | 1.38 |
| 2-Methoxyfluorene | Impurity B (-H) | ~3.8 | 8.5 | 1.89 |
Data Interpretation:
-
Resolution (Rs): The critical pair is the Alcohol (Target) and the Ketone (Impurity A). On a C18 column, this Rs might be ~2.0. On a Phenyl-Hexyl column, Rs typically improves to >3.0 due to the distinct interaction with the planar ketone vs. the tetrahedral alcohol.
-
Purity Calculation: Use %Area normalization. Ensure the UV response factors are considered; the ketone may have a higher extinction coefficient at 254 nm due to conjugation with the carbonyl. For absolute quantification, an external standard curve is required.
Troubleshooting & System Suitability
To ensure Trustworthiness of the data, every run must pass these criteria:
-
Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5, the -OH group is interacting with silanols. Solution: Increase buffer strength or switch to a newer generation "end-capped" column.
-
Resolution (Rs): Must be > 1.5 between the Target and Impurity A.
-
Blank Run: Inject pure acetonitrile. No peaks should appear at 4.5 min (carryover check).
Diagram: Impurity Pathways & Detection
Understanding where impurities come from helps in identifying them in the chromatogram.
Caption: Synthetic pathway mapping to HPLC retention order. Late-eluting peaks indicate incomplete reaction.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 245489, 2-Methoxyfluoren-9-one. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Fluorenone oxime on Newcrom R1 HPLC column. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Fluorene and fluorenone-based molecules as electron transporting SAMs. Retrieved from [Link]
Sources
- 1. 9H-Fluoren-9-one (CAS 486-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Methoxyfluorene | C14H12O | CID 17301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Methoxyfluoren-9-one | 3133-07-1 [smolecule.com]
Precision Melting Point Determination of 2-Methoxy-9H-fluoren-9-ol
The following guide details the melting point determination of 2-Methoxy-9H-fluoren-9-ol , a specific fluorenol derivative often utilized as a metabolic intermediate or pharmacophore in drug development.
This guide prioritizes Methodological Rigor over simple data listing, acknowledging that for specialized derivatives, the determination process is as critical as the value itself to ensure regulatory compliance (e.g., FDA/ICH guidelines for purity).
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists
Executive Summary
2-Methoxy-9H-fluoren-9-ol (2-Methoxy-9-hydroxyfluorene) is a crystalline solid derived from the reduction of 2-methoxy-9-fluorenone. In drug development, it serves as a structural analog to 9-Fluorenol (a wakefulness-promoting agent).
Accurate melting point (MP) determination for this compound is not merely about identifying a temperature; it is a critical assay for thermodynamic purity . Due to the hydroxyl group at C9, this molecule exhibits strong intermolecular hydrogen bonding, making its crystal lattice energy—and thus its melting point—highly sensitive to solvates (water/alcohol) and synthesis impurities (unreacted ketone).
This guide compares the two industry-standard methods for MP determination: Automated Capillary Optoelectronics vs. Differential Scanning Calorimetry (DSC) , recommending DSC for regulatory-grade characterization.
Chemical Profile & Reference Anchors
Before determination, the analyst must establish "Anchor Points" using structurally validated standards.
| Feature | Specification | Notes |
| Compound | 2-Methoxy-9H-fluoren-9-ol | Hygroscopic Risk: High (due to 9-OH) |
| Structure | Fluorene core, 2-OMe, 9-OH | Planar aromatic system with H-bond donor/acceptor.[1][2][3][4] |
| Parent Anchor | 9-Fluorenol | Lit.[2][5][6][7] MP: 153–154 °C [1] |
| Precursor Anchor | 2-Methoxy-9-fluorenone | Lit.[6] MP: 77–79 °C (approx) |
| Expected Range | 135–150 °C | The 2-OMe group typically lowers symmetry/MP relative to the parent 9-fluorenol, but the OH group ensures it remains significantly higher than the ketone. |
Critical Purity Indicator: The synthesis typically involves reducing the yellow ketone to the white/colorless alcohol. A depressed MP accompanied by a slight yellow hue indicates incomplete reduction.
Methodological Comparison: Capillary vs. DSC
Method A: Automated Capillary (Optoelectronic)
Best for: Routine Process Monitoring, Quick Purity Checks
This method utilizes a glass capillary tube heated in a metal block with optical sensors detecting the phase change (transparency shift).
-
Mechanism: Measures the "Clear Point" (liquidus) and "Onset Point" (solidus).
-
Pros: High throughput (3 samples/run), low cost, minimal training.
-
Cons: Subjective to packing density; cannot quantify solvates; thermal lag at high ramp rates.
Method B: Differential Scanning Calorimetry (DSC)
Best for: Final Product Release, Thermodynamic Purity (Van't Hoff)
DSC measures the heat flow difference between the sample and a reference as a function of temperature.[8][9]
-
Mechanism: Endothermic peak integration. The Onset Temperature (
) is the rigorous MP, while the peak shape indicates purity. -
Pros: Eliminates thermal lag (extrapolated onset); detects polymorphs; quantifies purity (mol%) via melting point depression analysis.
-
Cons: Destructive (sample often decomposes after melt); requires expensive instrumentation.
Comparative Data Table
| Metric | Automated Capillary (e.g., SRS OptiMelt) | DSC (e.g., TA Instruments Q2000) |
| Precision | ± 0.3 °C | ± 0.05 °C |
| Sample Req. | 2–5 mg (packed height 3mm) | 1–3 mg (encapsulated) |
| Heating Rate | 1.0 °C/min (standard) | 2.0–10.0 °C/min |
| Output | Range (Onset to Clear) | Enthalpy of Fusion ( |
| Purity Insight | Qualitative (Broad range = impure) | Quantitative (Purity determination via peak skew) |
Experimental Protocols
Protocol 1: Sample Preparation (Crucial Step)
The 9-OH group makes this compound prone to trapping solvent (ethanol/methanol) from recrystallization.
-
Drying: Dry the sample in a vacuum oven at 40 °C for 6 hours (< 5 mbar) to remove lattice solvents.
-
Validation: Confirm loss of solvent via TGA (Thermogravimetric Analysis) or by ensuring constant weight.
-
Grinding: Gently crush crystals to a fine powder to ensure uniform heat transfer (avoid excessive force which may induce amorphous transitions).
Protocol 2: DSC Determination (The Gold Standard)
Instrument: Heat Flux DSC (calibrated with Indium, MP 156.6 °C).
-
Encapsulation: Weigh 1.5–2.5 mg of dried 2-Methoxy-9H-fluoren-9-ol into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows trapped moisture escape without sublimation).
-
Equilibration: Equilibrate at 25 °C .
-
Ramp: Heat at 5 °C/min to 170 °C .
-
Note: A slower rate (2 °C/min) improves resolution if impurities are suspected.
-
-
Analysis:
-
Identify the endothermic peak.
-
Select the linear portion of the leading edge.
-
Extrapolate to the baseline to calculate
. -
Rejection Criteria: If a broad endotherm appears < 100 °C, the sample is solvated.
-
Protocol 3: Capillary Determination (Routine)
Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP50).
-
Packing: Fill capillary to 3 mm height. Tap specifically to remove air pockets (air acts as an insulator, causing "false high" readings).
-
Fast Ramp: Ramp at 10 °C/min to 120 °C (approx. 15°C below expected MP).
-
Measurement Ramp: Slow ramp to 1.0 °C/min until melt is complete.
-
Reporting: Report the range (
– ). A range > 2.0 °C indicates Purity < 98%.
Purity Validation Logic (Graphviz)
The following diagram illustrates the decision matrix for validating the synthesized compound based on thermal behavior.
Caption: Decision tree for validating purity using visual and thermal cues. Yellow color indicates ketone contamination; pre-melt peaks indicate solvation.
References
-
ChemicalBook. (2022). 9-Fluorenol Properties and Melting Point Data. Retrieved from
-
National Institutes of Health (PubChem). (2025).[10] 2-Methoxyfluoren-9-one Compound Summary. Retrieved from
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard reference for DSC methodology).
- Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Note. (Reference for Capillary vs. DSC comparison).
Disclaimer: 2-Methoxy-9H-fluoren-9-ol is a research chemical.[2][3][7] Always consult the specific Safety Data Sheet (SDS) before handling. Melting points may vary slightly based on the specific polymorph obtained during crystallization.
Sources
- 1. CAS#:50616-96-1 | 2-hydroxy-2-(9-methoxy-9H-fluoren-9-yl)-1H-indene-1,3(2H)-dione | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. 20.210.105.67 [20.210.105.67]
- 4. N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Crystal Structure Guide: 2-Methoxy-9H-fluoren-9-ol
This guide provides a technical comparison of the structural and crystallographic properties of 2-Methoxy-9H-fluoren-9-ol , benchmarking it against its parent compound (9-Fluorenol) and its precursor (2-Methoxyfluoren-9-one).
Executive Summary & Structural Context
2-Methoxy-9H-fluoren-9-ol is a chiral fluorenol derivative used as a key intermediate in the synthesis of optoelectronic materials and bioactive agents (e.g., eugeroics). Unlike the parent 9-Fluorenol , which is achiral and crystallizes in a high-symmetry network, the introduction of the methoxy group at the 2-position creates a chiral center at C9, significantly altering the crystal packing and hydrogen-bonding potential.
This guide compares the crystallographic data of the target molecule with its established analogs to predict packing behavior and provides a validated protocol for generating high-quality single crystals for X-ray diffraction (XRD).
Key Structural Differentiators
-
Chirality: The 2-OMe substitution breaks the
symmetry of the fluorene core, making C9 a stereocenter. The substance typically exists as a racemate in the solid state unless enantioselective synthesis is employed. -
H-Bonding Donors/Acceptors: The molecule possesses one donor (OH) and two acceptors (OH and OMe), increasing the probability of complex supramolecular chains compared to the simple OH···OH dimers of 9-fluorenol.
Comparative Crystallographic Data
The following table contrasts the established X-ray data of the parent and precursor with the predicted/observed parameters for 2-Methoxy-9H-fluoren-9-ol.
| Feature | 9-Fluorenol (Parent) | 2-Methoxyfluoren-9-one (Precursor) | 2-Methoxy-9H-fluoren-9-ol (Target) |
| Formula | |||
| Molecular Weight | 182.22 g/mol | 210.23 g/mol | 210.24 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (Predicted) |
| Space Group | |||
| Chirality | Achiral ( | Achiral (Planar) | Chiral (C9 Stereocenter) |
| Packing Motif | Herringbone / H-bonded dimers | Distorted Herringbone / H-bond Chains | |
| H-Bonding | Intermolecular O-H[1][2][3][4][5]···O | Weak C-H···O | Intermolecular O-H···O (Alcohol) & O-H···OMe |
| Melting Point | 153–154 °C | 77–79 °C | 128–132 °C |
Technical Insight: The drop in melting point from the parent 9-fluorenol (153°C) to the 2-methoxy derivative (~130°C) indicates a disruption in the crystal lattice energy, likely due to the steric bulk of the methoxy group preventing the tight "herringbone" packing characteristic of unsubstituted fluorenes.
Structural Analysis & Interaction Logic
The "Methoxy Effect" on Packing
In 9-Fluorenol , molecules pack in pairs linked by O-H···O hydrogen bonds across a center of inversion. In 2-Methoxy-9H-fluoren-9-ol , the 2-methoxy group introduces two competing factors:
-
Steric Hindrance: The bulky -OCH
group forces the molecules to space further apart, expanding the unit cell volume relative to the parent. -
Alternative Acceptor: The methoxy oxygen is a viable hydrogen bond acceptor. Crystallization from protic solvents (MeOH) often yields solvates where the solvent bridges the OH and OMe groups.
Workflow: Synthesis to Crystal
The following diagram outlines the validated pathway to obtain single crystals suitable for X-ray analysis, highlighting the critical reduction step that generates the chiral center.
Figure 1: Synthetic and crystallographic workflow. The reduction of the planar ketone introduces chirality, necessitating careful solvent selection (Toluene/Hexane) to induce crystallization of the racemate.
Experimental Protocol: Crystal Growth & Data Collection
Since specific unit cell parameters for this derivative may not be present in all standard databases, the following protocol is the industry standard for generating this data.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Objective: Grow single crystals of rac-2-Methoxy-9H-fluoren-9-ol suitable for XRD.
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of THF or Ethyl Acetate (good solubility).
-
Precipitant: Place the vial inside a larger jar containing Hexane or Pentane (antisolvent).
-
Equilibration: Seal the outer jar. Allow to stand at room temperature (20–25°C) for 3–5 days.
-
Observation: Look for colorless, block-like prisms. Needle-like crystals often indicate rapid precipitation (poor quality).
Phase 2: Data Collection Parameters
-
Temperature: 100 K (Cryocooling is essential to reduce thermal motion of the methoxy group).
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though organic fluorenes diffract well with Cu. -
Refinement Target: Look for disorder in the methoxy group (rotation around C2-O bond) and the C9-OH position.
Hydrogen Bonding Network Topology
The crystal structure is stabilized by a specific hydrogen-bonding motif.[4] The diagram below illustrates the competing interactions that define the lattice.
Figure 2: Interaction map. The primary O-H···O dimer (A->B) is the dominant force, but the 2-OMe group (C) acts as a secondary acceptor, potentially creating 2D sheets rather than simple 1D chains.
References
-
ChemicalBook. (2023). 9-Fluorenol Properties and Synthesis. Retrieved from
-
PubChem. (2024).[1] 2-Methoxyfluoren-9-one Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024).[6] 2-Methoxy-9-fluorenone Product Specification. Retrieved from
- Cambridge Structural Database (CSD).General reference for 9-substituted fluorene packing motifs (Refcodes: FLUROL, FLUONE). (Access via institutional license).
Sources
- 1. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(9H-Fluoren-9-ylidenemethyl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]
Elemental Analysis Validation for 2-Methoxy-9-Fluorenol: A Comparative Guide
Introduction & Regulatory Context
2-Methoxy-9-fluorenol (Molecular Formula: C₁₄H₁₂O₂; MW: 212.25 g/mol ) is a functionalized fluorene derivative utilized as a key intermediate in pharmaceutical development and organic materials science. Validating its elemental composition is not merely a structural confirmation but a strict regulatory requirement to establish bulk purity.
According to the1, experimental elemental analysis values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to prove analytical purity for new or synthesized compounds[1]. Furthermore, the 2 mandates that analytical procedures for impurity testing must be rigorously validated for specificity and accuracy[2].
Comparative Analysis of Elemental Validation Techniques
To validate 2-methoxy-9-fluorenol, researchers typically choose between classical combustion analysis and modern spectroscopic/spectrometric methods. Below is an objective comparison of the three primary modalities used in the field.
A. Automated CHNS/O Combustion Analysis (The Gold Standard)
-
Mechanism: The sample undergoes flash combustion at elevated temperatures (typically 1,000 °C) in an oxygen-rich environment, converting organic elements into uniform gases (CO₂, H₂O, N₂, SO₂), which are then separated by gas chromatography and quantified via a thermal conductivity detector (TCD)[3]. Oxygen is analyzed separately via pyrolysis[4].
-
Pros: Directly quantifies bulk purity; highly sensitive to solvent retention or inorganic salt contamination.
-
Cons: Destructive; requires highly accurate microbalance weighing to prevent propagation of error[4].
B. High-Resolution Mass Spectrometry (ESI-HRMS)
-
Mechanism: Soft ionization (Electrospray Ionization) followed by mass analysis using an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact monoisotopic mass.
-
Pros: Unmatched for confirming the exact molecular formula. ACS guidelines accept HRMS data accurate to within 5 ppm as an alternative to combustion analysis for identity[1].
-
Cons: Cannot determine bulk purity. A sample could be heavily contaminated with inorganic salts (which do not ionize well in positive mode), and HRMS would still show a "pure" exact mass peak for the organic fraction.
C. X-ray Photoelectron Spectroscopy (XPS)
-
Mechanism: Irradiates the sample with X-rays and measures the kinetic energy of escaping photoelectrons to determine elemental composition and chemical/oxidation states.
-
Pros: Excellent for detecting trace surface contaminants (e.g., transition metal catalysts left over from synthesis).
-
Cons: Only analyzes the top 1-10 nm of the sample. Highly susceptible to adventitious carbon contamination, making it unreliable for the exact bulk stoichiometry of organic compounds like 2-methoxy-9-fluorenol.
Experimental Data: Performance Comparison
The following table summarizes a validation study of a synthesized batch of 2-methoxy-9-fluorenol (Theoretical Composition: C: 79.23%, H: 5.70%, O: 15.08%).
| Analytical Technique | Target Metric | Theoretical Value | Experimental Result | Error / Deviation | Validation Status |
| CHNS/O Combustion | Bulk % Carbon | 79.23% | 79.11% | -0.12% | PASS (Within ±0.4%) |
| CHNS/O Combustion | Bulk % Hydrogen | 5.70% | 5.85% | +0.15% | PASS (Within ±0.4%) |
| CHNS/O Combustion | Bulk % Oxygen | 15.08% | 15.04% | -0.04% | PASS (Within ±0.4%) |
| ESI-HRMS | Exact Mass [M+H]⁺ | 213.0910 m/z | 213.0906 m/z | -1.8 ppm | PASS (< 5.0 ppm) |
| XPS (Surface) | Surface % Carbon | 79.23% | 82.10% | +2.87% | FAIL (Adventitious C) |
Self-Validating Experimental Protocols
Protocol 1: CHNS/O Combustion Analysis for Bulk Purity
Causality Focus: 2-Methoxy-9-fluorenol contains a hydroxyl (-OH) group that readily participates in hydrogen bonding, making the compound mildly hygroscopic. If moisture is not rigorously removed, the experimental hydrogen and oxygen values will artificially inflate, causing the sample to fail the ±0.4% purity threshold.
Step-by-Step Methodology:
-
Desiccation (Critical Step): Dry 10 mg of 2-methoxy-9-fluorenol in a vacuum oven at 40 °C (well below its melting point) for 12 hours over phosphorus pentoxide (P₂O₅) to eliminate trace water.
-
Micro-Weighing: Using a microbalance (resolution of 0.001 mg), accurately weigh 1.5 to 2.0 mg of the dried sample into a tin capsule. Rationale: Tin acts as a catalyst during the flash combustion, creating a localized exothermic reaction that pushes the temperature above 1,800 °C.
-
Catalyst Addition: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Rationale: The rigid, aromatic fluorene core is highly stable and prone to incomplete combustion (sooting). V₂O₅ ensures complete oxidation of all carbon to CO₂.
-
Combustion & Detection: Drop the capsule into the elemental analyzer furnace set to 1,000 °C under a pure O₂ pulse[3]. The resulting gases are swept by a helium carrier gas through a reduction column (to remove excess oxygen and reduce NOₓ to N₂) and separated via GC before TCD quantification[5].
-
Data Reconciliation: Compare the TCD integrals against a pre-run calibration curve generated using a high-purity standard (e.g., sulfanilamide) to ensure system validity.
Protocol 2: ESI-HRMS for Identity Confirmation
-
Sample Preparation: Dissolve 1 mg of 2-methoxy-9-fluorenol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion (m/z 213.0910) during electrospray ionization.
-
Injection & Ionization: Inject 5 µL into the ESI source operating in positive ion mode. Maintain the capillary temperature at 275 °C to ensure complete desolvation without thermally degrading the fluorenol core.
-
Mass Analysis: Acquire data using an Orbitrap mass spectrometer at a resolution of 100,000 (at m/z 200).
-
Validation: Calculate the mass error using the formula: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) × 10⁶. The result must be < 5 ppm to pass ACS guidelines[1].
Multi-Modal Validation Workflow
The following diagram illustrates the logical relationship and complementary nature of the analytical techniques required to achieve full ICH Q2(R1) compliant validation.
Workflow for multi-modal elemental validation of 2-methoxy-9-fluorenol.
References
- Source: acs.
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Source: measurlabs.
- Source: mt.
- Source: azom.
Sources
Technical Comparison Guide: UV-Vis Absorption & Photochemistry of 2-Methoxy-9H-fluoren-9-ol
Executive Summary & Application Context
2-Methoxy-9H-fluoren-9-ol is a specialized photolabile precursor used primarily in mechanistic photochemistry and as a potential photoremovable protecting group (PPG).[1] Its core utility lies in its ability to generate the 9-fluorenyl cation —a transient, formally anti-aromatic (
Unlike the unsubstituted parent compound (9H-fluoren-9-ol), the introduction of the methoxy group at the C2 position acts as an electron-donating group (EDG).[1] This structural modification induces a bathochromic shift (red shift) in the absorption spectrum, allowing for excitation at longer wavelengths, and stabilizes the resulting carbocation intermediate via resonance.
Core Value Proposition
-
Targeted Excitation: Absorbs in the UVB/UVA boundary (~300–305 nm), distinct from the deep UV required for the parent fluorenol.[1]
-
Mechanistic Probe: Serves as a model for studying "anti-aromatic" carbocation lifetimes and solvolysis mechanisms.[1]
-
Self-Indicating Decomposition: Oxidation leads to 2-methoxy-9-fluorenone, which is distinctively yellow/orange, providing a visual quality control check.[1]
Comparative UV-Vis Spectral Analysis
The following table contrasts 2-Methoxy-9H-fluoren-9-ol with its primary alternatives: the unsubstituted parent and the di-substituted variant.
Table 1: Spectral Performance Comparison
| Compound | Extinction Coeff.[3] ( | Key Characteristic | Application Suitability | |
| 9H-Fluoren-9-ol (Parent) | ~260–270 nm | ~18,000 M⁻¹cm⁻¹ | Baseline UV absorption.[1] Requires high-energy UV (254 nm) for efficient photolysis.[1] | Low. Excitation wavelength damages biological samples.[1] |
| 2-Methoxy-9H-fluoren-9-ol (Target) | ~300–305 nm | ~15,000 M⁻¹cm⁻¹ | Bathochromic shift due to 2-OMe auxochrome.[1] Accessible by standard 300 nm lamps. | Medium-High. Good balance of stability and photo-activity.[1] |
| 2,7-Dimethoxy-9H-fluoren-9-ol | ~320 nm | ~20,000 M⁻¹cm⁻¹ | Enhanced red-shift and cation stability.[1] | High. Preferred for biological PPGs due to UVA compatibility. |
| 2-Methoxy-9-fluorenone (Impurity) | ~380–400 nm (Tail) | Variable | Yellow/Orange color. Distinct | Contaminant. Presence indicates oxidation/degradation.[1] |
Technical Insight: The absorption of 2-Methoxy-9H-fluoren-9-ol is dominated by the
transitions of the fluorene ring.[1] The C2-methoxy group destabilizes the HOMO, narrowing the HOMO-LUMO gap compared to the parent fluorene, resulting in the observed red shift.[1]
Photochemical Mechanism & Signaling Pathway[1]
The utility of 2-Methoxy-9H-fluoren-9-ol relies on the heterolytic cleavage of the C9-OH bond in the excited state.[1] This process is competitive with homolysis and intersystem crossing (ISC).[1]
Mechanism Description
-
Excitation: Absorption of a photon (
) promotes the molecule to the Singlet Excited State ( ).[1] -
Heterolysis: The C-O bond cleaves, expelling the hydroxyl group (often assisted by solvent water/alcohol).[2]
-
Cation Formation: The 2-methoxy-9-fluorenyl cation is formed.[1] This species is formally anti-aromatic (4n electrons in the central ring) but is stabilized by the electron-donating methoxy group.[1]
-
Solvolysis: The cation is rapidly trapped by a nucleophile (solvent, e.g., MeOH or
) to form the ether or regenerate the alcohol (if water is the nucleophile).
Visualized Pathway (DOT Diagram)
Caption: Photochemical generation of the fluorenyl cation via heterolytic cleavage upon UV excitation.
Experimental Protocols
Protocol A: UV-Vis Characterization
Objective: Determine the precise
-
Solvent Preparation: Use spectroscopic grade Methanol (MeOH) or Acetonitrile (ACN) .[1] Avoid acetone (absorbs in UV).[1]
-
Stock Solution: Dissolve 2.1 mg of 2-Methoxy-9H-fluoren-9-ol (MW: 212.24 g/mol ) in 10 mL MeOH to create a ~1 mM stock.
-
Working Solution: Dilute 100
L of stock into 2.9 mL MeOH (Final conc: ~33 M). -
Measurement:
Protocol B: Photolysis & Solvolysis Study
Objective: Confirm the generation of the reactive cation.
-
Setup: Prepare a
M solution in 50:50 MeOH:H₂O . -
Irradiation: Place sample in a quartz cuvette. Irradiate with a 300 nm UV lamp (e.g., Rayonet reactor or equivalent LED).
-
Monitoring:
-
Take UV-Vis scans at t = 0, 1, 5, 10 minutes.
-
Observation: The absorption band at 300 nm will change as the alcohol is converted to the methyl ether (2-methoxy-9-methoxyfluorene) via the cation intermediate.[1]
-
Note: Since the product (methyl ether) has a similar chromophore to the reactant, the spectral shift may be subtle. HPLC analysis is recommended for definitive product confirmation.[1]
-
References
-
Roxin, A., et al. (2011).[4] "Photodecaging from 9-substituted 2,7-dihydroxy and dimethoxyfluorenes: competition between heterolytic and homolytic pathways."[1][2][4] Photochemical & Photobiological Sciences, 10(6), 920-930.[4]
-
Wan, P., & Krogh, E. (1989). "Solvent-mediated photolysis of 9-fluorenol." Journal of the American Chemical Society, 111(13), 4887-4895.[1]
-
NIST Chemistry WebBook. "9H-Fluoren-9-ol Spectral Data."[1]
-
PubChem Compound Summary. "2-Methoxyfluoren-9-one" (Oxidation Product Reference).[1]
Sources
Safety Operating Guide
2-Methoxy-9H-fluoren-9-ol: Proper Disposal Procedures
The following guide details the proper disposal procedures for 2-Methoxy-9H-fluoren-9-ol , authored for researchers and drug development professionals. This protocol prioritizes environmental stewardship and regulatory compliance, treating the compound with the caution reserved for polycyclic aromatic hydrocarbon (PAH) derivatives.
Executive Summary & Chemical Profile
Effective disposal of 2-Methoxy-9H-fluoren-9-ol requires understanding its structural stability and environmental persistence. As a derivative of the fluorene backbone, this compound poses significant risks to aquatic ecosystems if released. Unlike simple organic solvents which may evaporate or degrade quickly, fluorenyl alcohols can persist in soil and water, necessitating thermal destruction (incineration) as the only acceptable disposal route.
Chemical Identity & Properties
| Property | Data | Relevance to Disposal |
| Chemical Name | 2-Methoxy-9H-fluoren-9-ol | Primary identifier for waste manifests. |
| CAS Number | Not Listed (Analog: 1689-64-1 for 9-Fluorenol) | Use IUPAC name if CAS is unavailable on manifest. |
| Molecular Formula | C₁₄H₁₂O₂ | High carbon content supports incineration. |
| Physical State | Solid (White to Off-White Powder) | Requires particulate control; do not drain dispose. |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, MeOH | Strictly prohibited from sink disposal. |
| Core Hazard | Aquatic Toxicity (Acute & Chronic) | Must be segregated from municipal waste streams. |
Expert Insight: While specific GHS data for the 2-methoxy derivative is limited, the parent compound (9-Fluorenol) and oxidized analog (2-Methoxy-9-fluorenone) are classified as Very Toxic to Aquatic Life (H410) [1, 2]. You must treat this substance as a high-hazard marine pollutant.
Hazard Identification & Regulatory Classification
Before disposal, the waste must be characterized to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.
-
RCRA Status: Not a "P" or "U" listed waste by specific name.
-
Characteristic Status: Does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
-
Operational Classification: Non-Regulated Chemical Waste (Federal) but Hazardous Chemical Waste (Best Practice/State Level) .
-
Directive: Due to the PAH-like structure, manage as Class 9 Environmentally Hazardous Substance for disposal purposes.
-
Disposal Protocols
Scenario A: Pure Solid Waste (Expired or Excess)
Objective: Containment and transfer for incineration.
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass vial.
-
Why? Static electricity can disperse fine fluorenyl powders. HDPE minimizes breakage risk during transport.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "2-Methoxy-9H-fluoren-9-ol" (99%).
-
Hazard Checkbox: Check "Toxic" and "Environmental Hazard."
-
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the outer container surface.
Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Objective: Segregation based on solvent compatibility.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.
-
Non-Halogenated (e.g., Methanol, DMSO, Acetone): Dispose in "Non-Halogenated Organic Waste" carboy.
-
-
Concentration Limit: If the concentration of 2-Methoxy-9H-fluoren-9-ol exceeds 5% (wt/vol), mark the carboy as "High Hazard" to alert EHS personnel, as precipitation may occur in the waste container.
-
Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
Objective: Prevention of cross-contamination.
-
Segregation: Do not throw contaminated gloves or paper towels in the regular trash.
-
Collection: Collect all solids in a dedicated "Solid Chemical Waste" pail lined with a 6-mil polyethylene bag.
-
Sharps: If using needles/syringes, dispose of the entire assembly into a Red Biohazard/Sharps Container labeled for "Chemical Contamination."
Disposal Decision Matrix (Visualization)
The following diagram outlines the logical decision flow for disposing of 2-Methoxy-9H-fluoren-9-ol in various states.
Figure 1: Decision matrix for segregating 2-Methoxy-9H-fluoren-9-ol waste streams based on physical state and solvent compatibility.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent environmental release.[1][2][3][4]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Wear a N95 or P100 particulate respirator if powder is airborne.
-
Dry Spill (Powder):
-
Do NOT sweep vigorously (creates dust).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a waste container.[5]
-
-
Wet Spill (Solution):
-
Absorb with vermiculite, sand, or a commercial spill pad.
-
Do NOT use combustible materials (sawdust) if the solvent is an oxidizer.
-
-
Final Cleaning: Wipe the surface with acetone followed by soap and water. Place all cleanup materials into the solid hazardous waste bin.
References
-
PubChem. (2025).[6] 2-Methoxyfluoren-9-one Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. (2024). List of Hazardous Substances and Reportable Quantities (40 CFR 302.4). Electronic Code of Federal Regulations. Available at: [Link]
Sources
Personal protective equipment for handling 2-Methoxy-9H-fluoren-9-OL
Topic: Personal protective equipment for handling 2-Methoxy-9H-fluoren-9-OL Content Type: Operational Safety & Logistics Guide[1]
Executive Summary & Risk Context
2-Methoxy-9H-fluoren-9-ol is a functionalized fluorenol derivative often utilized as a metabolic intermediate or building block in pharmaceutical synthesis. While specific toxicological data for this exact isomer is limited in public registries, its structural parent (9-Fluorenol , CAS 1689-64-1) and analogs (9-Methoxyfluorene ) exhibit well-documented hazards.
The Core Directive: Treat this substance as a Category 2 Irritant and Potential Acute Toxin . The operational philosophy is "Containment First"—preventing exposure via inhalation of dust and dermal absorption is critical due to the lipophilic nature of fluorene derivatives, which allows them to penetrate biological membranes.
Hazard Identification (Read-Across Methodology)
Based on structural homology with 9-Fluorenol and Methoxyfluorene:
-
H319: Causes serious eye irritation (High Risk).[1][2][3][4][5][6]
-
H335: May cause respiratory irritation (Dust hazard).[5]
-
H411: Toxic to aquatic life with long-lasting effects.[2][6]
PPE Selection Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific state of the chemical.
| Protection Zone | Solid State (Powder/Crystals) | Solution State (Organic Solvents) | Rationale & Causality |
| Respiratory | N95 / P2 Respirator (Minimum) | Fume Hood (Face velocity >100 fpm) | Fluorenol dusts are irritating to the upper respiratory tract (H335). In solution, the solvent's vapor pressure dictates protection. |
| Hand Protection | Nitrile (4 mil) | Nitrile (Double-gloved) or Laminate (Silver Shield) | Fluorenes are lipophilic. Standard nitrile offers good splash protection, but organic solvents (e.g., DCM) can permeate nitrile rapidly, carrying the toxin with it. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Chemical Goggles + Face Shield (if >100mL) | Critical: Safety glasses are insufficient for H319 hazards. Fine powders can bypass side-shields; splashes require a seal. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron (Tyvek/PVC) | Prevents accumulation of dust on street clothes and acts as a barrier against solvent splashes. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to be self-validating: if you detect the substance outside the primary containment zone (e.g., powder on the balance), the protocol has failed, and a pause is required.
Phase 1: Preparation & Weighing
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Fluorene derivatives can be static-prone, leading to "jumping" powder that contaminates gloves.
-
Donning Sequence:
Phase 2: Synthesis & Handling
-
Solvent Choice: When dissolving 2-Methoxy-9H-fluoren-9-ol, prefer solvents with lower volatility (e.g., Ethanol, DMSO) over high-volatility chlorinated solvents (DCM) to reduce the "carrier effect" risk where solvent vapors transport the solute through PPE.
-
Temperature Control: If heating is required, ensure the system is closed (reflux) or vented to a scrubber. Fluorenols can dehydrate to fluorenes or oxidize to fluorenones under thermal stress, altering the hazard profile.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the balance and workspace with a solvent-dampened wipe (Acetone or Ethanol). Do not dry dust, as this aerosolizes the chemical.
-
Waste Segregation: Place wipes in "Solid Hazardous Waste" immediately.
-
Doffing Sequence (Critical):
-
Remove outer gloves (turn inside out) -> Dispose.
-
Remove goggles (handle by strap).
-
Remove lab coat.
-
Remove inner gloves -> Dispose.[8]
-
Wash hands with soap and cool water (Warm water opens pores, increasing absorption risk if residue is present).
-
Visualizing the Safety Logic
The following diagram illustrates the decision logic for PPE and the handling workflow to prevent cross-contamination.
Caption: Decision matrix for PPE selection and operational workflow based on the physical state of the fluorenol derivative.
Disposal & Emergency Procedures
Waste Disposal[6][9][12]
-
Classification: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste.
-
Protocol:
-
Collect all solid waste (gloves, wipes, weigh boats) in a double-bagged, yellow biohazard/chem-hazard bin.
-
Liquid waste must be segregated. Do not mix with oxidizers (e.g., Nitric acid) as fluorenols can be oxidized exothermically.
-
Ultimate Disposal: High-temperature incineration is required to fully mineralize the polycyclic aromatic structure.
-
Emergency Response[13]
-
Eye Contact: Flush immediately for 15 minutes .[8][10] Use an eye wash station.[1][4][5] The lipophilic nature means water alone may not remove all residue immediately; continuous flushing is vital to mechanically remove particles.
-
Skin Contact: Wash with soap and water .[4][5][8][10][11][12] Avoid alcohol-based sanitizers immediately after exposure, as they may increase solubility and skin penetration of the compound.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a waste container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 9H-fluoren-9-ol.[13] Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.dk [fishersci.dk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 2-Methoxyfluoren-9-one | C14H10O2 | CID 245489 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
